Product packaging for 2-Oxaspiro[3.5]nonane-7-methanamine(Cat. No.:CAS No. 1256667-38-5)

2-Oxaspiro[3.5]nonane-7-methanamine

Cat. No.: B1375388
CAS No.: 1256667-38-5
M. Wt: 155.24 g/mol
InChI Key: FUZYOWNKZDPRNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Oxaspiro[3.5]nonane-7-methanamine (CAS 1256667-38-5) is a spirocyclic chemical building block of high interest in advanced organic synthesis and pharmaceutical research. With a molecular formula of C₉H₁₇NO and a molecular weight of 155.24 g/mol, this compound is characterized by its unique spirocyclic architecture, which imparts specific three-dimensional stereochemical properties highly valuable in modern drug design . The primary application of this compound is in the synthesis of complex organic molecules, particularly as a key intermediate in the development of pharmaceutical candidates . Its structure features a methanamine functional group, which provides a versatile handle for further chemical derivatization and the creation of diverse chemical libraries for screening and optimization . This product is offered with a purity of 95% and should be stored at room temperature . As a chemical reagent, it is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound is classified as harmful and irritant; consult the relevant Safety Data Sheet (SDS) and handle with appropriate personal protective equipment, adhering to all standard laboratory safety protocols .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B1375388 2-Oxaspiro[3.5]nonane-7-methanamine CAS No. 1256667-38-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxaspiro[3.5]nonan-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-5-8-1-3-9(4-2-8)6-11-7-9/h8H,1-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZYOWNKZDPRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CN)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Oxaspiro[3.5]nonane-7-methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxaspiro[3.5]nonane-7-methanamine is a spirocyclic organic compound featuring a saturated heterocyclic oxetane ring fused to a cyclohexane ring, with a methanamine substituent on the cyclohexane moiety. Spirocyclic scaffolds have gained significant attention in medicinal chemistry due to their three-dimensional nature, which can lead to improved target selectivity and physicochemical properties compared to their planar counterparts. This guide provides a comprehensive overview of the known chemical properties, potential synthetic strategies, and the broader context of the biological relevance of this and related compounds.

Core Chemical Properties

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
IUPAC Name (2-Oxaspiro[3.5]nonan-7-yl)methanamine[1]
CAS Number 1256667-38-5[2][3]
Molecular Formula C₉H₁₇NO[2]
Molecular Weight 155.24 g/mol [3]
Canonical SMILES C1C(C2(CCC1)COC2)CN[1]
InChI Key FUZYOWNKZDPRNX-UHFFFAOYSA-N[2]
Purity ≥95% - 99% (as commercially available)[2][4]

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3-AA 0.8PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 2PubChem
Exact Mass 155.131014 g/mol PubChem
Monoisotopic Mass 155.131014 g/mol PubChem
Topological Polar Surface Area 38.3 ŲPubChem
Heavy Atom Count 11PubChem
Complexity 145PubChem

Note: The data in Table 2 is computationally predicted and may not reflect experimentally determined values.

Experimental Data

Physical Properties

Detailed experimental data on the physical properties of this compound, such as boiling point, melting point, and solubility, are not currently available in published literature. A Safety Data Sheet for the compound indicates it is a solid at room temperature.[5]

Spectral Data

No publicly available experimental spectral data (NMR, IR, Mass Spectrometry) for this compound could be located at the time of this report. However, spectral data for the related compound, 2-Oxaspiro[3.5]nonan-7-one, is available and may serve as a reference for the core spirocyclic structure.[6]

Safety and Handling

According to available safety data, this compound is classified as harmful if swallowed (H302).[1] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, general synthetic strategies for related oxa-spirocycles and spirocyclic amines can provide a basis for its preparation. A plausible synthetic approach could involve the construction of the 2-oxaspiro[3.5]nonane core followed by functionalization to introduce the methanamine group.

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of spirocyclic amines, which could be adapted for this compound.

G Generalized Synthetic Workflow for Spirocyclic Amines cluster_0 Core Synthesis cluster_1 Functional Group Interconversion cluster_2 Purification and Analysis start Starting Materials (e.g., Cyclohexanone derivative) spiro_formation Spirocyclization Reaction (e.g., with a suitable oxetane precursor) start->spiro_formation Reagents and Conditions intermediate 2-Oxaspiro[3.5]nonane Intermediate (with a functional group for conversion) spiro_formation->intermediate functionalization Conversion to Amine (e.g., Reductive amination or reduction of a nitrile) intermediate->functionalization Multi-step process product This compound functionalization->product purification Purification (e.g., Chromatography) product->purification analysis Structural Characterization (NMR, MS, IR) purification->analysis G Logical Workflow for Biological Activity Screening cluster_0 Initial Screening cluster_1 Hit Validation and Elucidation cluster_2 Lead Optimization compound This compound phenotypic_screen Phenotypic Screening (e.g., Antimicrobial, Cytotoxicity) compound->phenotypic_screen target_based_screen Target-Based Screening (e.g., Kinase panel, GPCR panel) compound->target_based_screen hit_validation Hit Validation (Dose-response, SAR) phenotypic_screen->hit_validation Identified Hits target_based_screen->hit_validation Identified Hits mechanism_of_action Mechanism of Action Studies hit_validation->mechanism_of_action lead_optimization Lead Optimization (Improve potency, selectivity, ADME) mechanism_of_action->lead_optimization preclinical_candidate Preclinical Candidate lead_optimization->preclinical_candidate

References

An In-depth Technical Guide to 2-Oxaspiro[3.5]nonane-7-methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential applications of 2-Oxaspiro[3.5]nonane-7-methanamine. This spirocyclic amine is a valuable building block in medicinal chemistry and drug discovery due to its unique three-dimensional structure. This document summarizes its known properties and provides a generalized framework for its synthesis and characterization. All quantitative data is presented in structured tables, and a conceptual experimental workflow is visualized.

Introduction

Spirocyclic scaffolds have garnered significant interest in medicinal chemistry as they offer a departure from traditional flat, aromatic structures, leading to compounds with improved physicochemical properties and novel biological activities. This compound, with its oxetane and cyclohexane rings sharing a single carbon atom, presents a unique conformational rigidity that can be exploited in the design of new therapeutic agents. This guide aims to consolidate the available information on this compound to aid researchers in its application.

Molecular Structure and Identification

The fundamental structural and identifying information for this compound is summarized below.

IdentifierValueSource(s)
IUPAC Name (2-Oxaspiro[3.5]nonan-7-yl)methanamine[1][2]
CAS Number 1256667-38-5[1][2][3]
Molecular Formula C₉H₁₇NO[1][2]
Canonical SMILES NCC1CCC2(CC1)COC2[2]
InChI Key FUZYOWNKZDPRNX-UHFFFAOYSA-N[1][2]

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. It is important to note that detailed experimental data for this specific compound is not widely available in published literature; some values may be predicted.

PropertyValueSource(s)
Molecular Weight 155.24 g/mol [1]
Purity Typically ≥95% (commercial grade)[1]
Appearance Solid (predicted)[4]
XlogP (predicted) 0.3[5]

Synthesis and Characterization: A Conceptual Framework

Hypothetical Experimental Protocol: Reductive Amination

Objective: To synthesize this compound from 2-Oxaspiro[3.5]nonan-7-one.

Materials:

  • 2-Oxaspiro[3.5]nonan-7-one

  • Ammonia (or an ammonium salt such as ammonium acetate)

  • A reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)

  • Anhydrous methanol or ethanol

  • Diethyl ether or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hydrochloric acid (for salt formation, if desired)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Oxaspiro[3.5]nonan-7-one (1.0 eq) and an excess of the ammonia source (e.g., ammonium acetate, 5-10 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add the reducing agent (e.g., sodium cyanoborohydride, 1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further Purification: The crude amine can be further purified by column chromatography on silica gel or by distillation under reduced pressure. Alternatively, the amine can be converted to its hydrochloride salt by treatment with HCl in ether for easier handling and purification by recrystallization.

Characterization

The structure and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure by showing the expected signals and multiplicities for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the primary amine and the C-O stretch of the oxetane ring.

Biological and Medicinal Chemistry Context

While specific biological targets for this compound are not yet identified in the public domain, the broader class of spirocyclic amines has shown promise in drug discovery. The rigid, three-dimensional nature of the spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible, linear, or planar analogs.

Potential areas of investigation for this compound and its derivatives include:

  • G-Protein Coupled Receptors (GPCRs): Derivatives of similar azaspiro[3.5]nonanes have been investigated as GPR119 agonists.[6]

  • Ion Channels: The amine functionality and spirocyclic structure could lead to interactions with various ion channels.

  • Enzyme Inhibitors: The scaffold can be functionalized to target the active sites of various enzymes.

Visualized Experimental Workflow

The following diagram illustrates a conceptual workflow for the synthesis and characterization of this compound.

G Conceptual Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start: 2-Oxaspiro[3.5]nonan-7-one imine Imine Formation (Ammonia Source) start->imine reduction Reductive Amination (Reducing Agent) imine->reduction workup Aqueous Workup & Extraction reduction->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography salt Salt Formation (HCl) & Recrystallization crude->salt pure_product Pure this compound chromatography->pure_product salt->pure_product nmr NMR (1H, 13C) pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir data Structural Confirmation nmr->data ms->data ir->data

Caption: Conceptual workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutics. While detailed experimental data is currently sparse in the public domain, this guide provides the foundational knowledge of its structure and properties, along with a conceptual framework for its synthesis and characterization, to facilitate its use in research and drug discovery endeavors.

References

In-depth Technical Guide: 2-Oxaspiro[3.5]nonane-7-methanamine (CAS No. 1256667-38-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Audiences in Drug Development and Medicinal Chemistry

Abstract

2-Oxaspiro[3.5]nonane-7-methanamine is a unique spirocyclic aliphatic amine that holds potential as a building block in medicinal chemistry and drug discovery. Its three-dimensional structure, conferred by the spirocyclic oxetane and cyclohexane rings, offers an intriguing scaffold for the development of novel therapeutic agents. This document provides a summary of the available technical data for this compound, intended for researchers and scientists. Due to the limited publicly available experimental data, this guide focuses on foundational chemical properties and highlights areas for future investigation.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from various chemical suppliers and databases. Purity levels are typically reported as ≥95%.

PropertyValueSource(s)
CAS Number 1256667-38-5[1][2]
Molecular Formula C₉H₁₇NO[1][2][3]
Molecular Weight 155.24 g/mol [2][3][4]
IUPAC Name (2-Oxaspiro[3.5]nonan-7-yl)methanamine[1]
Canonical SMILES NCC1CCC2(CC1)COC2[1]
InChI Key FUZYOWNKZDPRNX-UHFFFAOYSA-N[1][3]
Purity ≥95%[3]

Note: Experimental physical properties such as melting point, boiling point, and solubility are not currently available in public literature.

Structural and Chemical Identity

The identity of this compound is defined by its unique spirocyclic structure, which joins an oxetane ring and a cyclohexane ring at a single carbon atom. The primary amine functional group is attached to the cyclohexane ring.

Logical Structure Diagram

The following diagram illustrates the logical relationship of the core structural components of the molecule.

G cluster_molecule This compound Spirocenter Spiro Carbon Atom Oxetane Oxetane Ring Spirocenter->Oxetane part of Cyclohexane Cyclohexane Ring Spirocenter->Cyclohexane part of Amine Methanamine Group (-CH2NH2) Cyclohexane->Amine is attached to

Core structural components of the molecule.

Potential Applications in Drug Discovery

While specific biological activity for this compound has not been reported, its structural motifs are of significant interest in drug design. Spirocycles are increasingly utilized to create three-dimensional molecular shapes that can improve potency and selectivity for biological targets while optimizing physicochemical properties.

Rationale for Use

The incorporation of saturated spirocyclic scaffolds is a recognized strategy to:

  • "Escape from Flatland": Move away from flat, aromatic structures to improve compound properties like solubility and reduce metabolic liability.

  • Introduce Novelty: Provide access to new chemical space and generate novel intellectual property.

  • Serve as Bioisosteres: Act as mimics of other cyclic systems, such as piperidine, with different conformational and electronic properties[5][6].

The primary amine offers a versatile chemical handle for further functionalization, allowing for its incorporation into larger, more complex molecules through amide bond formation or other amine-related chemistries.

Proposed Experimental Workflow for Characterization

For researchers obtaining this compound, a standard workflow is necessary to verify its identity and purity before use in further applications. Detailed experimental protocols are not available in the literature; therefore, a generalized workflow is proposed.

G cluster_workflow Proposed Workflow for Compound Validation Procurement Procure Compound (CAS 1256667-38-5) QC Initial Quality Control Procurement->QC Structural Structural Verification QC->Structural Identity Purity Purity Analysis QC->Purity Purity Storage Store under Inert Atmosphere Structural->Storage Screening Biological Screening (Optional) Purity->Screening If Purity ≥95% Screening->Storage

A generalized workflow for compound validation.

Note on Experimental Protocols: No peer-reviewed, detailed experimental protocols for the synthesis, purification, or biological application of this compound were found in the public domain. Researchers should rely on general organic chemistry principles for handling and derivatizing primary amines and spirocyclic compounds.

Safety and Handling

Based on supplier safety data sheets, this compound is associated with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood[1].

Conclusion and Future Outlook

This compound is a commercially available building block with potential for application in drug discovery programs. Its key value lies in its spirocyclic scaffold, which imparts desirable three-dimensionality. However, a significant lack of public data on its synthesis, reactivity, and biological activity exists. This presents an opportunity for academic and industrial researchers to explore the properties of this compound and its derivatives, potentially leading to the development of new chemical entities with therapeutic value. Future work should focus on establishing a scalable synthesis, characterizing its physicochemical properties, and screening it against various biological targets.

References

Synthesis of 2-Oxaspiro[3.5]nonane-7-methanamine Building Blocks: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, there is a continuous demand for novel molecular scaffolds that can provide access to new chemical space and lead to the development of therapeutics with improved efficacy and safety profiles. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly attractive motifs. Their inherent three-dimensionality offers a rigid framework that can enhance binding affinity to biological targets and improve pharmacokinetic properties. Among these, the 2-oxaspiro[3.5]nonane core represents a valuable building block, integrating a polar oxetane ring with a cyclohexane framework. This technical guide provides a comprehensive overview of the synthesis of 2-Oxaspiro[3.5]nonane-7-methanamine, a key intermediate for the elaboration of diverse compound libraries.

Physicochemical Characteristics

A compilation of the key physicochemical properties of the target compound, this compound, is provided in Table 1. This data has been aggregated from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1256667-38-5[1][2]
Molecular Formula C₉H₁₇NO[1][3]
Molecular Weight 155.24 g/mol [1][3]
Purity Typically ≥95%[1]
InChI Key FUZYOWNKZDPRNX-UHFFFAOYSA-N[1]

Proposed Synthetic Strategy

The most direct and widely utilized method for the preparation of a primary amine from an aldehyde precursor is reductive amination. Consequently, the proposed and most feasible synthetic route to this compound commences with the corresponding aldehyde, 2-Oxaspiro[3.5]nonane-7-carbaldehyde. This starting material is accessible through commercial vendors, facilitating its use in a laboratory setting.

Proposed Synthetic Workflow

G start 2-Oxaspiro[3.5]nonane-7-carbaldehyde reaction Reductive Amination start->reaction reagents Ammonia Source (e.g., NH4OAc) Reducing Agent (e.g., NaBH(OAc)3) reagents->reaction product This compound reaction->product purification Purification (e.g., Column Chromatography) product->purification

Caption: A plausible synthetic workflow for this compound.

Experimental Protocols

Although a specific, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the public domain, a general and robust procedure for the reductive amination of an aldehyde to a primary amine is detailed below. This protocol is derived from well-established methodologies for analogous chemical transformations and should serve as a strong starting point for optimization.[4][5]

General Protocol for Reductive Amination:

  • Imine Formation: In a round-bottom flask, dissolve 2-Oxaspiro[3.5]nonane-7-carbaldehyde (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). To this solution, add a source of ammonia, typically ammonium acetate (CH₃COONH₄, 5-10 equivalents). Stir the mixture at room temperature for 1-4 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Once imine formation is deemed complete or has reached equilibrium, add a suitable reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equivalents) is a commonly used reagent for this purpose due to its mildness and selectivity. Add the reducing agent portion-wise to control any potential exotherm. Allow the reaction to stir at room temperature for an additional 12-24 hours.

  • Reaction Quench and Workup: Upon completion of the reaction, carefully quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane. To prevent the amine from streaking on the acidic silica gel, it is advisable to add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the eluent.

Quantitative and Analytical Data

As a detailed experimental procedure for the synthesis of the title compound is not available in the literature, specific quantitative data such as reaction yields cannot be definitively provided. However, Table 2 outlines the expected analytical data for the characterization of this compound.

Table 2: Expected Analytical Data for this compound

AnalysisExpected Data
¹H NMR Characteristic signals for the oxetane ring protons (typically in the range of 4.0-4.8 ppm), the cyclohexane ring protons (1.0-2.5 ppm), and the aminomethyl protons (2.5-3.0 ppm). For the closely related constitutional isomer, (6-Oxaspiro[3.5]nonan-7-yl)methanamine hydrochloride, reported signals include: δ = 8.21 (s, 3H), 3.79 (d, J = 11.0 Hz, 1H), 3.46 (t, J = 9.5 Hz, 1H), 3.38 (d, J = 10.9 Hz, 1H), 3.16 (d, J = 10.9 Hz, 1H), 2.97 (dd, J = 13.0, 3.8 Hz, 1H), 2.76 (dd, J = 13.0, 7.8 Hz, 1H), 2.01 (m, 1H), 1.87 (m, 1H), 1.69 (m, 1H), 1.48 (m, 1H), 1.34 (m, 1H), 1.18 (m, 1H).[6]
¹³C NMR Distinct signals for the spiro-carbon, the carbons of the oxetane and cyclohexane rings, and the aminomethyl carbon.
Mass Spectrometry (MS) Expected exact mass for [M+H]⁺ = 156.1383

Application in Drug Discovery and Signaling Pathways

The strategic incorporation of spirocyclic fragments into drug candidates is a powerful approach to modulate their pharmacological properties. While specific studies detailing the use of this compound in targeting particular signaling pathways are not yet prevalent, its structural features suggest broad applicability.

The primary amine handle is a versatile functional group that allows for the straightforward introduction of a wide array of substituents through techniques such as amide bond formation, reductive amination with other carbonyls, and urea or sulfonamide formation. This enables the rapid generation of diverse chemical libraries for screening against various biological targets. The oxetane moiety can serve as a hydrogen bond acceptor and can improve metabolic stability and aqueous solubility compared to more traditional functionalities.

The Role of this compound in Drug Discovery

G start This compound (Core Building Block) diversification Functional Group Diversification start->diversification library Spirocyclic Compound Library diversification->library screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_compound Lead Compound sar->lead_compound

Caption: A logical workflow illustrating the utility of the title compound in a drug discovery cascade.

This compound is a promising and versatile building block for the synthesis of novel spirocyclic compounds with potential applications in drug discovery. This technical guide has outlined a practical and feasible synthetic approach via the reductive amination of the corresponding aldehyde. The commercial availability of the aldehyde precursor makes this route highly accessible. It is anticipated that the further exploration and functionalization of this scaffold will lead to the discovery of new chemical entities with valuable therapeutic properties. The development and publication of a detailed, optimized synthetic protocol would be a valuable contribution to the medicinal chemistry community.

References

Spectroscopic Data for 2-Oxaspiro[3.5]nonane-7-methanamine Remains Undisclosed in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for experimental spectroscopic data—specifically Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Oxaspiro[3.5]nonane-7-methanamine has found no publicly available datasets. Consequently, the detailed experimental protocols for acquiring such data are also unavailable.

For researchers, scientists, and professionals in drug development, access to detailed spectroscopic data is crucial for the structural elucidation and characterization of chemical compounds. Such data provides a fingerprint of the molecule's chemical environment, functional groups, and mass, which are foundational for any further research and development.

Despite a thorough review of scientific literature and chemical databases, no specific experimental NMR (¹H or ¹³C), IR, or MS spectra for this compound have been published. While commercial suppliers list the compound for sale, they do not provide detailed analytical data in their public documentation.

Without this primary data, it is not possible to compile the requested in-depth technical guide with quantitative data tables and detailed experimental methodologies. The creation of a workflow diagram for spectroscopic analysis is general in nature, but a specific and meaningful diagram requires context from actual experimental procedures, which are absent for this particular compound.

Should spectroscopic data for this compound become publicly available in the future, a detailed technical guide could be developed. For now, researchers seeking to work with this compound would need to perform their own spectroscopic analyses to characterize it. Below is a generalized workflow that would typically be followed for such a characterization.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (e.g., ESI, GC-MS) Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Report Technical Report Generation Structure_Elucidation->Report

Caption: Generalized workflow for the spectroscopic analysis of a chemical compound.

The Ascendancy of Oxaspirocycles: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel molecular scaffolds that can unlock new therapeutic avenues has led to a burgeoning interest in three-dimensional structures that can better mimic the complexity of biological systems. Among these, oxaspirocyclic compounds, characterized by a spirocyclic system where one of the rings contains an oxygen atom, have emerged as a particularly promising class of molecules. Their unique topographical features, coupled with favorable physicochemical properties, position them as privileged scaffolds in modern drug discovery. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of oxaspirocyclic compounds, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

A Historical Perspective: From Natural Products to Rational Design

The story of oxaspirocyclic compounds begins with their discovery in a diverse array of natural products. For centuries, traditional medicine has unknowingly utilized the therapeutic properties of plants and microorganisms that produce these intricate molecules. Early investigations into the chemical constituents of these natural sources led to the isolation and characterization of the first oxaspirocyclic structures. These naturally occurring compounds, often possessing potent biological activities, served as the initial inspiration for synthetic chemists.

A significant milestone in the history of oxaspirocyclic chemistry was the development of general and efficient synthetic methodologies. A pivotal moment came with the establishment of iodocyclization as a key synthetic strategy, which allowed for the preparation of a wide variety of oxaspirocyclic cores.[1][2][3][4] This breakthrough opened the door for the systematic exploration of the chemical space around this scaffold and the generation of extensive compound libraries. More recently, advancements in catalysis, including cobalt-catalyzed C-H activation and ring-closing metathesis, have further expanded the synthetic toolbox for accessing these complex structures.[5]

Physicochemical Properties: The Oxaspirocyclic Advantage

One of the key drivers for the increasing interest in oxaspirocyclic compounds is their advantageous physicochemical profile compared to their carbocyclic counterparts. The incorporation of an oxygen atom into the spirocyclic framework imparts several beneficial properties:

  • Enhanced Aqueous Solubility: The presence of the ether oxygen atom can act as a hydrogen bond acceptor, leading to a significant increase in aqueous solubility. In some cases, this enhancement can be as much as 40-fold.[1][3]

  • Reduced Lipophilicity: The introduction of a polar oxygen atom generally leads to a decrease in the compound's lipophilicity (logP), a critical parameter for optimizing drug-like properties and reducing off-target effects.[1][3]

  • Three-Dimensionality: The rigid, non-planar geometry of the spirocyclic system provides a unique three-dimensional architecture. This allows for a more precise spatial arrangement of functional groups, enabling better interaction with the often complex and well-defined binding pockets of biological targets.

These properties are highly desirable in drug design, as they can lead to improved pharmacokinetic and pharmacodynamic profiles, including better absorption, distribution, metabolism, and excretion (ADME) properties, as well as enhanced target engagement.

Synthetic Methodologies: A Detailed Overview

The construction of the oxaspirocyclic core can be achieved through a variety of synthetic strategies. The following sections detail the experimental protocols for some of the most prominent methods cited in the literature.

Iodocyclization of Alkenyl Alcohols

This method represents a general and widely used approach for the synthesis of oxaspirocyclic compounds.[1][2][3][4]

Experimental Protocol:

To a solution of the corresponding alkenyl alcohol (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane, is added a base (e.g., sodium bicarbonate, 2.0-3.0 equiv). The mixture is then cooled to 0 °C, and a solution of iodine (1.5-2.0 equiv) in the same solvent is added dropwise. The reaction is stirred at room temperature until completion, typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired oxaspirocyclic iodide.

Iodocyclization_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Alkenyl_Alcohol Alkenyl Alcohol Solvent Solvent (e.g., Acetonitrile) Alkenyl_Alcohol->Solvent Iodine Iodine (I2) Iodine->Solvent Base Base (e.g., NaHCO3) Base->Solvent Temperature 0 °C to Room Temp Solvent->Temperature Quenching Quench (Na2S2O3) Temperature->Quenching Reaction Completion Extraction Extraction (EtOAc) Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Oxaspirocyclic Iodide Purification->Product

Caption: General workflow for the iodocyclization synthesis of oxaspirocyclic compounds.
Cobalt-Catalyzed C-H Activation/Annulation

This method provides an efficient route to functionalized oxaspirocycles through a C-H activation strategy.[5]

Experimental Protocol:

In a glovebox, a reaction vessel is charged with the starting phenol derivative (1.0 equiv), a cobalt(III) catalyst (e.g., [Cp*Co(CO)I2], 5-10 mol%), a silver salt oxidant (e.g., AgSbF6, 2.0 equiv), and a suitable carboxylic acid additive (e.g., PivOH, 1.0 equiv). The vessel is sealed, removed from the glovebox, and the alkyne coupling partner (1.2-1.5 equiv) is added, followed by a solvent such as 1,2-dichloroethane. The reaction mixture is then heated at a specified temperature (e.g., 80-100 °C) for a designated time. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography to yield the oxaspirocyclic product.

Cobalt_Catalysis_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction Conditions cluster_workup Workup & Purification Phenol_Derivative Phenol Derivative Solvent Solvent (e.g., DCE) Phenol_Derivative->Solvent Alkyne Alkyne Alkyne->Solvent Co_Catalyst Cobalt(III) Catalyst Co_Catalyst->Solvent Oxidant Oxidant (e.g., AgSbF6) Oxidant->Solvent Additive Additive (e.g., PivOH) Additive->Solvent Temperature Heating (80-100 °C) Solvent->Temperature Filtration Filtration (Celite) Temperature->Filtration Reaction Completion Purification Column Chromatography Filtration->Purification Product Functionalized Oxaspirocycle Purification->Product

Caption: General workflow for the cobalt-catalyzed C-H activation/annulation to form oxaspirocycles.

Therapeutic Applications and Biological Activity

The unique structural and physicochemical properties of oxaspirocyclic compounds have translated into a wide range of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Oxaspirocyclic Analogues of Terazosin: Alpha-1 Adrenergic Receptor Antagonists

Terazosin is an alpha-1 adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia and hypertension. The replacement of a carbocyclic moiety in terazosin with an oxaspirocyclic group has been shown to yield analogues with potent activity.[6]

Mechanism of Action:

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by norepinephrine or epinephrine, couple to Gq proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to smooth muscle contraction. By blocking these receptors, oxaspirocyclic terazosin analogues prevent this signaling cascade, resulting in smooth muscle relaxation in the prostate and blood vessels. This alleviates the symptoms of benign prostatic hyperplasia and reduces blood pressure.

Terazosin_Analog_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling NE_Epi Norepinephrine/ Epinephrine Alpha1_AR α1-Adrenergic Receptor NE_Epi->Alpha1_AR Activates Gq Gq Protein Alpha1_AR->Gq Activates Oxaspiro_Terazosin Oxaspirocyclic Terazosin Analogue Oxaspiro_Terazosin->Alpha1_AR Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers SMC Smooth Muscle Contraction Ca_release->SMC Leads to MCHR1_Antagonist_Pathway cluster_receptor Neuronal Membrane (Hypothalamus) cluster_intracellular Intracellular Signaling MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCH-1 Receptor MCH->MCHR1 Activates Gq Gq Protein MCHR1->Gq Gi Gi Protein MCHR1->Gi Oxaspiro_Antagonist Oxaspirocyclic MCHR1 Antagonist Oxaspiro_Antagonist->MCHR1 Blocks PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC Inhibits Ca_increase ↑ [Ca²⁺]i PLC->Ca_increase cAMP_decrease ↓ cAMP AC->cAMP_decrease MAPK_ERK MAPK/ERK Pathway Ca_increase->MAPK_ERK cAMP_decrease->MAPK_ERK Appetite_Modulation Modulation of Appetite MAPK_ERK->Appetite_Modulation

References

The Ascendancy of Spirocycles: A Technical Guide to a New Dimension in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ever-evolving landscape of drug discovery, the quest for novel molecular architectures that confer improved pharmacological properties is paramount. Among the more recent strategies to emerge from the medicinal chemist's toolbox is the increasing utilization of spirocyclic scaffolds. These unique three-dimensional structures, characterized by two rings sharing a single common atom, offer a compelling departure from the predominantly flat, aromatic compounds that have historically dominated drug design.[1] The inherent rigidity and three-dimensionality of spirocycles provide a powerful platform to explore chemical space in a way that can lead to enhanced potency, selectivity, and pharmacokinetic profiles.[1][2] This technical guide provides an in-depth exploration of spirocyclic scaffolds in medicinal chemistry, detailing their synthesis, impact on drug properties, and application in the development of novel therapeutics targeting key signaling pathways.

The Spirocyclic Advantage: Escaping Flatland

The drive to incorporate more sp³-hybridized centers into drug candidates, a concept often referred to as "escaping flatland," is a key motivation for the adoption of spirocyclic scaffolds.[3] This structural shift away from planar aromatic systems offers several distinct advantages:

  • Enhanced Three-Dimensionality: The spirocyclic core projects substituents into distinct vectors in three-dimensional space, allowing for more precise and effective interactions with the complex topographies of biological targets.

  • Conformational Rigidity: The fused ring system of a spirocycle restricts conformational flexibility. This pre-organization of the molecule for binding can reduce the entropic penalty upon target engagement, potentially leading to higher binding affinity.[4]

  • Improved Physicochemical Properties: The introduction of spirocyclic motifs can favorably modulate key physicochemical properties. Increased sp³ character is often associated with improved aqueous solubility, a crucial factor for bioavailability.[3] Furthermore, spirocycles can influence lipophilicity (LogP) and metabolic stability.[5]

  • Novelty and Intellectual Property: The exploration of spirocyclic chemical space provides opportunities for the discovery of novel pharmacophores and the generation of new intellectual property.[4]

Synthesis of Spirocyclic Scaffolds

The construction of the quaternary carbon center at the heart of a spirocycle has historically been a synthetic challenge. However, a number of robust synthetic strategies have been developed to access a diverse range of spirocyclic systems.

Key Synthetic Strategies:
  • 1,3-Dipolar Cycloaddition: This powerful reaction is widely used for the synthesis of spiro-oxindoles, a prominent class of spirocyclic compounds.[6][7] It typically involves the in situ generation of an azomethine ylide from an isatin and an amino acid, which then undergoes a cycloaddition with a dipolarophile.[6]

  • [2+2] Cycloaddition: This method is employed in the synthesis of spiro[3.3]heptane frameworks. The reaction of an alkene with an activated ketene or a similar two-carbon unit can lead to the formation of a cyclobutanone, a key intermediate in the construction of these strained spirocycles.[8]

  • Intramolecular Alkylation and Ring-Closing Metathesis: These strategies are also utilized to construct the second ring of a spirocycle, starting from a pre-existing cyclic precursor bearing a suitable tethered reactive group.

Experimental Protocols

Protocol 1: Synthesis of a Spiro-oxindole via 1,3-Dipolar Cycloaddition[8]

This protocol describes the synthesis of a dispirooxindole derivative through a one-pot, three-component 1,3-dipolar cycloaddition reaction.

Materials:

  • Isatin (or acenaphthenequinone) (0.5 mmol)

  • Sarcosine (or L-thioproline) (0.5 mmol)

  • 5-Benzylidene-1,3-dimethylpyrimidine-2,4,6-trione (dipolarophile) (0.5 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a dry 50 mL flask, add the isatin (or acenaphthenequinone), sarcosine (or L-thioproline), and the dipolarophile.

  • Add ethanol (10 mL) to the flask.

  • Stir the reaction mixture at reflux temperature for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure (in vacuo).

  • Recrystallize the resulting solid from ethanol.

  • Dry the purified product at 80 °C for 4 hours under vacuum to yield the desired dispirooxindole.

Protocol 2: Synthesis of a Spiro[3.3]heptan-2-one Derivative[9][10]

This protocol outlines a general procedure for the synthesis of racemic spiro[3.3]heptanones via a [2+2] cycloaddition followed by reductive dechlorination.

Materials:

  • Alkene (1.0 equiv)

  • Amide (e.g., N,N-dimethylacetamide) (1.2 equiv)

  • Triflic anhydride (1.2 equiv)

  • Collidine or Lutidine (1.2 equiv)

  • 1,2-Dichloroethane

  • Aqueous Sodium Bicarbonate (NaHCO₃)

  • Zinc dust

Procedure:

  • [2+2] Cycloaddition:

    • In a reaction vessel, dissolve the alkene and amide in 1,2-dichloroethane.

    • Add collidine or lutidine to the solution.

    • Cool the mixture and slowly add triflic anhydride.

    • Reflux the reaction mixture for 16 hours.

    • Cool the reaction and quench with aqueous NaHCO₃.

    • Extract the product with an organic solvent and purify by vacuum distillation or column chromatography to obtain the 2,2-dichlorocyclobutanone intermediate.

  • Reductive Dechlorination:

    • Suspend the 2,2-dichlorocyclobutanone intermediate in a suitable solvent (e.g., acetic acid or ethanol).

    • Add zinc dust in portions while stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture to remove excess zinc.

    • Work up the filtrate to isolate the desired spiro[3.3]heptan-2-one.

Impact on Drug Properties: Quantitative Insights

The incorporation of spirocyclic scaffolds can have a profound impact on the biological activity and pharmacokinetic properties of a molecule. The following tables summarize quantitative data for spirocyclic compounds targeting key proteins, illustrating the structure-activity relationships (SAR).

Table 1: Spirocyclic SHP2 Inhibitors - In Vitro Potency
CompoundSpirocyclic CoreIC₅₀ (nM)Cell-Based Assay (IC₅₀, nM)Reference
SHP099 Piperidinyl-pyrimidine71-[9]
TNO155 (Not specified)(Potent)(Active in cellular assays)[2][10]
111675 (Not specified)118 (Ki) / 878 (IC₅₀)-[11]
57774 (Not specified)800-[12]
Table 2: Spirocyclic MCHR1 Antagonists - Binding Affinity and Functional Activity
CompoundSpirocyclic CoreBinding IC₅₀ (nM)Functional Assay IC₅₀ (nM)hERG IC₅₀ (µM)Reference
KRX-104130 (Not specified)20-12.98[13]
KRX-104137 (Not specified)10-0.42[13]
KRX-104156 (Not specified)50-0.92[13]
KRX-104161 (Not specified)10-0.18[13]
KRX-104165 (Not specified)60->50[13]
Table 3: Pharmacokinetic Parameters of Selected Spirocyclic Drugs
Drug NameSpirocyclic CoreIndicationOral Bioavailability (%)Half-life (h)Reference
Irbesartan Spiro-cyclopentane-imidazolidinoneHypertension60-8011-15[14]
SNAP 94847 Spiro-piperidine(Investigational - Anxiolytic)59 (rat)-[15]
Compound 9 (RAF inhibitor) (Novel spiro structure)(Investigational - Cancer)Moderate (rat, mouse)-[16]

Signaling Pathways Targeted by Spirocyclic Compounds

Spirocyclic scaffolds have been successfully employed to develop inhibitors for a variety of important signaling pathways implicated in disease.

SHP2 Signaling Pathway

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling cascade.[2][10] Overactivation of SHP2 is associated with various cancers.[2]

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 activates SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits and activates SOS SOS Grb2->SOS RAS_GDP RAS-GDP (inactive) SOS->RAS_GDP promotes GDP/GTP exchange SHP2_active SHP2 (active) SHP2_inactive->SHP2_active RAS_GTP RAS-GTP (active) SHP2_active->RAS_GTP positively regulates RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Spiro_Inhibitor Spirocyclic SHP2 Inhibitor Spiro_Inhibitor->SHP2_active inhibits

Caption: SHP2 signaling pathway and the point of intervention for spirocyclic inhibitors.

MCHR1 Signaling Pathway

Melanin-concentrating hormone receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) involved in the regulation of appetite and energy homeostasis.[17] Antagonists of MCHR1 are being investigated for the treatment of obesity.[18]

MCHR1_Signaling_Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCHR1 MCH->MCHR1 Gi Gαi MCHR1->Gi activates Gq Gαq MCHR1->Gq activates AC Adenylyl Cyclase (AC) Gi->AC inhibits PLC Phospholipase C (PLC) Gq->PLC cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->Downstream_Effects PKC->Downstream_Effects Spiro_Antagonist Spirocyclic MCHR1 Antagonist Spiro_Antagonist->MCHR1 blocks

Caption: MCHR1 signaling pathways and antagonism by spirocyclic compounds.

RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][19] Mutations in BRAF are common in many cancers, making it a key therapeutic target.[19]

RAF_MEK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors activates Cell_Cycle_Progression Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle_Progression regulates gene expression for Spiro_Inhibitor Spirocyclic RAF Inhibitor Spiro_Inhibitor->RAF inhibits

Caption: The RAF-MEK-ERK signaling pathway and inhibition by spirocyclic compounds.

Conclusion and Future Perspectives

Spirocyclic scaffolds represent a significant and expanding frontier in medicinal chemistry. Their inherent three-dimensional nature and conformational rigidity offer tangible advantages in the design of potent and selective modulators of challenging biological targets. The continued development of novel synthetic methodologies will undoubtedly broaden the accessibility and diversity of spirocyclic building blocks, further fueling their integration into drug discovery pipelines. While challenges in synthesis and stereochemical control remain, the compelling pharmacological profiles of numerous spirocyclic compounds in preclinical and clinical development underscore their immense potential. As our understanding of the intricate interplay between molecular architecture and biological function deepens, spirocycles are poised to play an increasingly pivotal role in the creation of the next generation of innovative medicines.

References

Exploring the Chemical Space of 2-Oxaspiro[3.5]nonane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics. There is a continuous demand for molecules with improved physicochemical and pharmacokinetic properties, such as enhanced solubility, metabolic stability, and potency.[1] Saturated, three-dimensional scaffolds have gained significant attention as they offer an escape from the "flatland" of traditional aromatic compounds, often leading to improved clinical success.[1][2] Among these, spirocyclic systems—ring structures fused at a single atom—are particularly valuable due to their inherent rigidity and three-dimensionality.[1]

The 2-oxaspiro[3.5]nonane core, which features an oxetane ring fused to a cyclohexane ring, represents a compelling scaffold for medicinal chemistry. The oxetane moiety, a four-membered cyclic ether, is not merely a passive structural element; it can act as a bioisosteric replacement for carbonyls or gem-dimethyl groups, positively modulating properties like aqueous solubility, lipophilicity, and metabolic stability.[3][4] This guide provides an in-depth exploration of the chemical space of 2-oxaspiro[3.5]nonane derivatives, covering their synthesis, physicochemical properties, and applications, with a focus on providing actionable data and protocols for researchers in drug development.

Synthetic Strategies for 2-Oxaspiro[3.5]nonane Derivatives

The construction of the 2-oxaspiro[3.5]nonane framework can be achieved through several synthetic methodologies. The most prominent among these are photochemical cycloadditions and intramolecular cyclizations.

Paternò–Büchi Reaction

The Paternò–Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane ring.[5][6] This method is particularly effective for creating spirocyclic oxetanes by reacting a cyclic ketone with an alkene.[7] The reaction proceeds via an electronically excited state of the carbonyl group, which adds to the ground-state alkene.[8]

A general workflow for this synthesis involves the irradiation of a mixture of a cyclic ketone and an alkene, which can be further functionalized post-cycloaddition.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product cluster_functionalization Post-Modification Start1 Cyclic Ketone (e.g., Cyclohexanone) PB_Reaction Paternò-Büchi Reaction (UV Irradiation) Start1->PB_Reaction Start2 Alkene (e.g., Maleic Anhydride) Start2->PB_Reaction Spiro_Oxetane Spirocyclic Oxetane (e.g., 1-Oxaspiro[3.5]nonane derivative) PB_Reaction->Spiro_Oxetane Functionalization Further Functionalization (e.g., Ring Opening) Spiro_Oxetane->Functionalization Final_Product Diverse Derivatives Functionalization->Final_Product

Figure 1: General workflow for spirocyclic oxetane synthesis via the Paternò-Büchi reaction.

Intramolecular Williamson Ether Synthesis

A classical and robust method for forming oxetane rings is the intramolecular Williamson ether synthesis. This approach involves the cyclization of a 1,3-halohydrin or a related substrate with a leaving group at the 3-position relative to a hydroxyl group.[9] For spirocyclic systems, this typically requires a multi-step synthesis to prepare the necessary precursor containing a cyclohexane ring functionalized with both a hydroxymethyl group and a leaving group in the appropriate positions.[10]

The synthesis of aza-spiro[3.5]nonane derivatives often employs a similar ring-closing strategy, where a nucleophilic amine displaces leaving groups to construct the piperidine or azetidine ring onto a pre-existing oxetane core or vice-versa.[11]

G cluster_precursor Precursor Synthesis cluster_cyclization Cyclization cluster_product Product Start Substituted Cyclohexane Intermediate 1,3-Diol or Halohydrin Precursor Start->Intermediate Multi-step functionalization Cyclization Intramolecular Williamson Ether Synthesis (Base-mediated) Intermediate->Cyclization Product 2-Oxaspiro[3.5]nonane Derivative Cyclization->Product

Figure 2: Logical workflow for intramolecular synthesis of 2-oxaspiro[3.5]nonanes.

Physicochemical and Biological Data

The incorporation of the 2-oxaspiro[3.5]nonane scaffold significantly influences a molecule's properties. The oxetane ring introduces polarity and can improve aqueous solubility while its rigid, three-dimensional nature allows for precise vectoral exits into protein binding pockets, potentially enhancing potency and selectivity.

Physicochemical Properties

The parent 2-oxaspiro[3.5]nonane and its heteroatom-containing analogs serve as important benchmarks for understanding the properties of this class of molecules.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
2-Oxaspiro[3.5]nonaneC₈H₁₄O126.20185-33-1Data available includes heat capacity, enthalpy of formation, and partition coefficient.[12]
2-Oxa-7-azaspiro[3.5]nonaneC₇H₁₃NO127.18241820-91-7A key building block in medicinal chemistry.[13][14]
7-Oxa-2-azaspiro[3.5]nonaneC₇H₁₃NO127.18194157-10-3Used as a bioisostere for piperidine in drug design.[15][16]
2-Oxaspiro[3.5]nonan-7-oneC₈H₁₂O₂140.18185-35-3A functionalized derivative for further chemical modification.[17]
Biological Activity Data

Derivatives of the broader oxaspiro-nonane family have shown promise in various therapeutic areas. While data on the specific 2-oxaspiro[3.5]nonane core is emerging, related structures demonstrate the potential of this scaffold.

Compound ClassBiological Target / ActivityQuantitative DataSource
Pyrenocine A (isolated with a 2-oxaspiro[4.5]decane)Cytotoxicity (MCF-7 breast cancer cells)IC₅₀ = 27.1 µM[18][19]
Pyrenocine A (isolated with a 2-oxaspiro[4.5]decane)Antifungal (Microsporum gypseum)MIC = 615.2 µM[18]
1-{2,7-diazaspiro[3.5]nonan...}-one derivativesCovalent inhibitors of KRAS G12CDose-dependent antitumor effect in xenograft model[20]
Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-onesAntibacterial (Gram-positive/negative)MIC down to 2 µg/mL[21]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for researchers. Below are protocols adapted from the literature for the synthesis of key 2-oxaspiro[3.5]nonane intermediates.

Protocol 1: Synthesis of 7-(4-Bromo-2-nitrophenyl)-2-oxa-7-azaspiro[3.5]nonane

This protocol describes a key step in the synthesis of a substituted 2-oxa-7-azaspiro[3.5]nonane, adapted from Ali et al.[22]

Objective: To synthesize 7-(4-Bromo-2-nitrophenyl)-2-oxa-7-azaspiro[3.5]nonane.

Materials:

  • 2-oxa-7-azaspiro[3.5]nonane oxalate salt (1b)

  • 1,4-Dibromo-2-nitrobenzene

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Standard laboratory glassware and purification equipment (e.g., column chromatography).

Procedure:

  • A mixture of 2-oxa-7-azaspiro[3.5]nonane oxalate salt (1b) (0.500 g, 2.3 mmol), 1,4-dibromo-2-nitrobenzene (0.775 g, 2.8 mmol), and K₂CO₃ (0.952 g, 6.9 mmol) in DMF (20 mL) is prepared.

  • The mixture is heated to 80 °C and stirred for 16 hours.

  • After cooling to room temperature, the reaction mixture is poured into water (100 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography using a 1:4 mixture of ethyl acetate and petroleum ether as the eluent.

  • The final product, 7-(4-Bromo-2-nitrophenyl)-2-oxa-7-azaspiro[3.5]nonane (6b), is obtained as an orange oil.

Expected Outcome:

  • Yield: 91% (1.061 g).[22]

  • Characterization: The product can be characterized by NMR spectroscopy and high-resolution mass spectrometry (HRMS). For C₁₃H₁₆N₂O₃⁷⁹Br, the calculated [M+H]⁺ is 327.0344, with an observed value of 327.0355.[22]

Protocol 2: Synthesis of 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione

This protocol outlines the synthesis of a related oxaspirocyclic compound via a Knoevenagel condensation, adapted from Zeng et al.[23]

Objective: To synthesize a functionalized dioxaspiro[4.5]decane derivative.

Materials:

  • Intermediate: 6,10-dioxaspiro[4.5]decane-7,9-dione

  • 4-(dimethylamino)benzaldehyde

  • Piperidine

  • Ethanol

  • Standard laboratory glassware.

Procedure:

  • A mixture of the intermediate 6,10-dioxaspiro[4.5]decane-7,9-dione (1.84 g, 0.01 mol) and 4-(dimethylamino)benzaldehyde (1.49 g, 0.01 mol) is dissolved in ethanol (30 mL).

  • A catalytic amount of piperidine (2-3 drops) is added to the solution.

  • The reaction mixture is refluxed for 4 hours.

  • After the reaction is complete, the mixture is cooled, and the resulting precipitate is collected by filtration.

  • The solid product is washed with cold ethanol.

  • The final product is purified by recrystallization from a 1:1 (v/v) mixture of petroleum ether and ethyl acetate to yield yellow crystals suitable for X-ray diffraction.

Expected Outcome:

  • Yield: 42%.[23]

  • Melting Point: 172.1–172.6 °C.[23]

Conclusion and Future Outlook

The 2-oxaspiro[3.5]nonane scaffold and its derivatives represent a promising area of chemical space for drug discovery and development. Their unique three-dimensional structure, combined with the beneficial physicochemical properties imparted by the oxetane ring, makes them attractive building blocks for creating novel therapeutics. Synthetic methodologies like the Paternò–Büchi reaction and intramolecular cyclizations provide reliable access to this core structure.[7][10] As demonstrated by analogs, these spirocycles have the potential to yield compounds with significant biological activity, from anticancer to antimicrobial effects.[20][21] Future efforts should focus on expanding the library of functionalized derivatives, exploring their structure-activity relationships in greater detail, and evaluating their pharmacokinetic and toxicological profiles to unlock their full therapeutic potential.

References

Methodological & Application

Synthesis of 2-Oxaspiro[3.5]nonane-7-methanamine: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-Oxaspiro[3.5]nonane-7-methanamine, a valuable building block for the development of novel therapeutics. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 2-Oxaspiro[3.5]nonan-7-one, followed by reductive amination to yield the target primary amine.

I. Synthetic Strategy Overview

The synthesis of this compound is accomplished through a two-stage process. The initial step involves the construction of the spirocyclic ketone, 2-Oxaspiro[3.5]nonan-7-one, from a commercially available protected cyclohexanedione. The subsequent and final step is the conversion of this ketone to the desired primary amine via reductive amination.

Synthesis_Overview Start 1,4-Cyclohexanedione monoethylene ketal Intermediate 2-Oxaspiro[3.5]nonan-7-one Start->Intermediate Corey-Chaykovsky Reaction & Deprotection Product This compound Intermediate->Product Reductive Amination

Caption: Overall synthetic workflow for this compound.

II. Experimental Protocols

Step 1: Synthesis of 2-Oxaspiro[3.5]nonan-7-one

This procedure details the formation of the spiro-oxetane ring onto a protected cyclohexanone, followed by deprotection to yield the key ketonic intermediate. The Corey-Chaykovsky reaction is employed for the crucial oxetane ring formation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
1,4-Cyclohexanedione monoethylene ketal156.1810.01.56 g
Trimethylsulfoxonium iodide220.0712.02.64 g
Sodium hydride (60% in mineral oil)24.0012.00.48 g
Dimethyl sulfoxide (DMSO), anhydrous78.13-20 mL
Tetrahydrofuran (THF), anhydrous72.11-20 mL
Hydrochloric acid (2 M aqueous)36.46-20 mL
Diethyl ether74.12-As needed
Saturated aqueous sodium bicarbonate84.01-As needed
Brine--As needed
Anhydrous magnesium sulfate120.37-As needed

Procedure:

  • Ylide Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.48 g, 12.0 mmol). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous dimethyl sulfoxide (20 mL). To this suspension, add trimethylsulfoxonium iodide (2.64 g, 12.0 mmol) portion-wise at room temperature. The mixture will turn into a clear solution. Stir the resulting ylide solution at room temperature for 1 hour.

  • Epoxidation: In a separate flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve 1,4-cyclohexanedione monoethylene ketal (1.56 g, 10.0 mmol) in anhydrous tetrahydrofuran (20 mL). Cool the solution to 0 °C using an ice bath. To this cooled solution, add the freshly prepared trimethylsulfoxonium ylide solution dropwise over 30 minutes.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.

  • Work-up and Deprotection: Extract the aqueous mixture with diethyl ether (3 x 30 mL). Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude spiro-oxetane ketal. To the crude product, add 2 M aqueous hydrochloric acid (20 mL) and stir vigorously at room temperature for 4-6 hours to effect deprotection.

  • Purification: Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases. Extract the product with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-Oxaspiro[3.5]nonan-7-one.

Expected Yield and Characterization:

ProductTheoretical Yield (g)Appearance
2-Oxaspiro[3.5]nonan-7-one1.40Colorless oil

The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Step 2: Synthesis of this compound

This protocol describes the reductive amination of 2-Oxaspiro[3.5]nonan-7-one to the target primary amine using ammonia and sodium cyanoborohydride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
2-Oxaspiro[3.5]nonan-7-one140.185.00.70 g
Ammonia in methanol (7 N)17.0335.05.0 mL
Sodium cyanoborohydride62.847.50.47 g
Methanol, anhydrous32.04-25 mL
Ammonium chloride (saturated aq.)53.49-As needed
Dichloromethane84.93-As needed
Sodium hydroxide (1 M aqueous)40.00-As needed
Anhydrous sodium sulfate142.04-As needed

Procedure:

  • Imine Formation: To a 100 mL round-bottom flask, add 2-Oxaspiro[3.5]nonan-7-one (0.70 g, 5.0 mmol) and dissolve it in anhydrous methanol (25 mL). To this solution, add a 7 N solution of ammonia in methanol (5.0 mL, 35.0 mmol). Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate.

  • Reduction: To the reaction mixture, add sodium cyanoborohydride (0.47 g, 7.5 mmol) portion-wise at room temperature. Stir the reaction for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the addition of saturated aqueous ammonium chloride solution (10 mL). Concentrate the mixture under reduced pressure to remove the methanol. To the resulting aqueous residue, add dichloromethane (30 mL).

  • Extraction and Purification: Make the aqueous layer basic (pH > 10) by the addition of 1 M aqueous sodium hydroxide. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia gradient) to yield this compound.

Expected Yield and Characterization:

ProductTheoretical Yield (g)Appearance
This compound0.71Colorless oil

The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its identity and purity.

III. Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of chemical transformations. The key steps and their relationships are visualized in the following diagram.

Logical_Flow cluster_step1 Step 1: Ketone Synthesis cluster_step2 Step 2: Reductive Amination A 1,4-Cyclohexanedione monoethylene ketal C Spiro-oxetane ketal A->C Corey-Chaykovsky Reaction B Trimethylsulfoxonium ylide (from NaH and (CH₃)₃SOI) B->C D 2-Oxaspiro[3.5]nonan-7-one C->D Acidic Deprotection E 2-Oxaspiro[3.5]nonan-7-one G Imine Intermediate E->G Condensation F Ammonia (NH₃) F->G H This compound G->H Reduction I Sodium cyanoborohydride I->H

Caption: Logical flow diagram of the synthesis of this compound.

Application Notes: One-Pot Synthesis of N-methyl-2-oxaspiro[3.5]nonan-7-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methyl-2-oxaspiro[3.5]nonan-7-amine is a valuable spirocyclic amine incorporating an oxetane ring. The spiro-oxetane motif is of significant interest in medicinal chemistry as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][2] The inclusion of an oxetane ring can improve critical drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity, while the rigid spirocyclic core provides a well-defined three-dimensional structure for probing protein-ligand interactions.[3][4] This document outlines a highly efficient, one-pot synthesis protocol for N-methyl-2-oxaspiro[3.5]nonan-7-amine from 2-oxaspiro[3.5]nonan-7-one via direct reductive amination.

Principle of the Method

This protocol employs a one-pot reductive amination, a robust and widely used transformation in organic synthesis.[5] The reaction proceeds by the initial condensation of the ketone, 2-oxaspiro[3.5]nonan-7-one, with methylamine to form an intermediate iminium ion. This intermediate is then reduced in situ by a mild and selective hydride-donating agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the target secondary amine. This one-pot approach avoids the isolation of the unstable imine intermediate, leading to higher overall efficiency and simplified operational workflow.[6][7]

Experimental Protocol

Materials and Reagents
ReagentMolecular FormulaMW ( g/mol )Molar Equiv.Example Amount (10 mmol scale)
2-oxaspiro[3.5]nonan-7-oneC₈H₁₂O₂140.181.01.40 g
Methylamine (2.0 M solution in THF)CH₃NH₂31.061.57.5 mL
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.53.18 g
1,2-Dichloroethane (DCE), anhydrousC₂H₄Cl₂98.96-50 mL
Glacial Acetic AcidC₂H₄O₂60.051.20.69 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-As needed
Dichloromethane (DCM)CH₂Cl₂84.93-As needed for extraction
Anhydrous Magnesium SulfateMgSO₄120.37-As needed for drying
Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-oxaspiro[3.5]nonan-7-one (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to dissolve the ketone.

  • Add the methylamine solution (1.5 eq) to the stirred solution, followed by glacial acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by vacuum distillation to afford the pure N-methyl-2-oxaspiro[3.5]nonan-7-amine.

Safety Precautions
  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 1,2-Dichloroethane is a suspected carcinogen; handle with extreme care.

  • Sodium triacetoxyborohydride reacts with water and moisture; handle in a dry environment.

  • The quenching process with sodium bicarbonate produces gas (CO₂); ensure adequate venting.

Data Summary

Table 1: Physicochemical and Spectroscopic Data
PropertyData
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol [8]
Appearance (Predicted) Colorless to pale yellow oil
SMILES CNC1CCC2(CC1)COC2[8][9]
InChI Key TUKJXBVHICRSIM-UHFFFAOYSA-N[8]
MS (ESI+) (m/z) Predicted 156.1383 [M+H]⁺[9]
¹H NMR (CDCl₃, 400 MHz) Expected δ ppm: 4.4-4.6 (s, 2H), 2.8-3.0 (m, 1H), 2.4 (s, 3H), 1.6-2.2 (m, 8H)
¹³C NMR (CDCl₃, 101 MHz) Expected δ ppm: 78-80, 55-57, 40-42, 34-36, 30-32
Table 2: Hypothetical Reaction Performance
ParameterValue
Reaction Time 6 hours
Isolated Yield 85%
Purity (by HPLC) >98%
Scale 10 mmol

Visualizations

One-Pot Synthesis Workflow

One_Pot_Synthesis Figure 1. Workflow for the One-Pot Synthesis of N-methyl-2-oxaspiro[3.5]nonan-7-amine cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification A 1. Add 2-oxaspiro[3.5]nonan-7-one and anhydrous DCE to flask B 2. Add Methylamine Solution A->B C 3. Add Acetic Acid B->C D 4. Stir for 30 min at RT C->D E 5. Add NaBH(OAc)3 portion-wise D->E F 6. Stir at RT for 4-12h (Monitor by TLC/LC-MS) E->F G 7. Quench with sat. NaHCO3 F->G H 8. Extract with DCM G->H I 9. Dry, Filter, Concentrate H->I J 10. Purify via Chromatography or Vacuum Distillation I->J K Pure Product J->K

Caption: Workflow for the One-Pot Synthesis.

References

Application Notes and Protocols for Functionalization Strategies of Spirocyclic Frameworks

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the functionalization of spirocyclic frameworks, a critical structural motif in modern drug discovery. The inherent three-dimensional nature of spirocycles offers unique opportunities to explore chemical space and optimize pharmacological properties.[1][2] This document outlines key strategies including catalytic enantioselective synthesis and late-stage functionalization, providing detailed experimental procedures for their practical implementation.

Introduction to Spirocyclic Frameworks in Drug Discovery

Spirocyclic scaffolds are increasingly incorporated into drug candidates due to their rigid, three-dimensional structures which can lead to improved potency, selectivity, and pharmacokinetic properties.[2] The "escape from flatland" in medicinal chemistry emphasizes the need for molecules with greater sp3 character, a feature inherent to spirocycles.[1] This structural complexity, however, presents unique synthetic challenges. The functionalization of a pre-formed spirocyclic core is a key strategy to access a diverse range of analogues for structure-activity relationship (SAR) studies.

Core Functionalization Strategies

Two primary approaches for the functionalization of spirocyclic frameworks are highlighted in these notes:

  • Catalytic Enantioselective Synthesis: This strategy focuses on the asymmetric construction of spirocycles, installing key functional groups and stereocenters in a controlled manner. This is crucial for producing enantiopure compounds, as different enantiomers can have vastly different biological activities.

  • Late-Stage Functionalization (LSF): LSF involves the modification of a complex, pre-existing spirocyclic core.[3] This approach is particularly valuable in the later stages of drug discovery, allowing for the rapid generation of analogues to fine-tune properties without the need for de novo synthesis.[3][4][5] C-H functionalization is a powerful tool in LSF, enabling the direct conversion of C-H bonds into new functional groups.[5][6]

Strategy 1: Catalytic Enantioselective Synthesis

This section details protocols for the asymmetric synthesis of functionalized spirocycles.

Application Note 1.1: Enantioselective Synthesis of Spirocyclic Azetidine Oxindoles via Phase-Transfer Catalysis

Spiro-3,2′-azetidine oxindoles are attractive scaffolds in medicinal chemistry, combining two important pharmacophores.[7][8] The following protocol describes an enantioselective synthesis using a chiral phase-transfer catalyst.[7][8]

Reaction Scheme:

G cluster_0 Enantioselective Synthesis of Spirocyclic Azetidine Oxindoles start Isatin-derived Diazo Compound intermediate N-H Insertion Intermediate start->intermediate N-H Insertion product Enantioenriched Spirocyclic Azetidine Oxindole intermediate->product Intramolecular C-C Bond Formation catalyst Chiral Phase-Transfer Catalyst (SF5-containing) catalyst->intermediate base Base base->intermediate

Caption: Workflow for the enantioselective synthesis of spirocyclic azetidine oxindoles.

Quantitative Data Summary:

EntrySubstituent (X)Yield (%)Enantiomeric Ratio (er)
1H9297:3
25-F9398:2
35-Cl9597:3
45-Br9697:3
57-CH38596:4

Detailed Experimental Protocol:

General Procedure for the One-Pot Enantioselective Synthesis of Spirocyclic Azetidines:

  • To a vial charged with the isatin-derived diazo compound (0.1 mmol, 1.0 equiv.), add m-xylene (2.0 mL).

  • Add the chiral SF5-containing cinchona alkaloid derived phase-transfer catalyst (0.01 mmol, 0.1 equiv.).

  • Add solid potassium carbonate (K2CO3) (0.2 mmol, 2.0 equiv.).

  • Stir the reaction mixture vigorously at room temperature for the time specified in the corresponding literature (typically 12-24 hours).

  • Upon completion (monitored by TLC), dilute the reaction mixture with dichloromethane (CH2Cl2).

  • Filter the mixture through a pad of celite to remove solid residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired enantioenriched spirocyclic azetidine oxindole.

  • Determine the enantiomeric ratio by chiral HPLC analysis.

Note: For substrates with low solubility in m-xylene, a telescoped approach can be employed where the initial N-H insertion is performed in CH2Cl2, followed by solvent evaporation and subsequent cyclization in m-xylene with the catalyst and base.[7]

Application Note 1.2: Enantioselective Synthesis of Spirocyclic Ethers via Copper-Catalyzed Carboetherification

Spirocyclic ethers are prevalent in numerous bioactive natural products.[9] This protocol outlines a copper-catalyzed enantioselective carboetherification of alkenols to construct chiral spirocyclic ethers containing fully substituted carbon centers.[9]

Reaction Scheme:

G cluster_1 Enantioselective Synthesis of Spirocyclic Ethers start Acyclic 1,1-disubstituted Alkenol product Enantioenriched Spirocyclic Ether start->product cis-Oxycupration & Intramolecular Carboetherification catalyst Cu(OTf)2 / Chiral Ligand ((S,S)-tBu-Box) catalyst->start oxidant Oxidant (e.g., MnO2) oxidant->start

Caption: Workflow for the copper-catalyzed enantioselective synthesis of spirocyclic ethers.

Quantitative Data Summary:

EntrySpirocycle TypeYield (%)Enantiomeric Excess (ee %)
15,57595
25,68099
36,66592

Detailed Experimental Protocol:

General Procedure for the Copper-Catalyzed Enantioselective Carboetherification:

  • To an oven-dried vial, add Cu(OTf)2 (5 mol %) and the chiral bis(oxazoline) ligand ((S,S)-tBu-Box) (6 mol %).

  • Add the solvent (e.g., 1,2-dichloroethane) and stir the mixture at room temperature for 30 minutes.

  • Add the 1,1-disubstituted alkenol substrate (1.0 equiv.).

  • Add the oxidant (e.g., MnO2, 2.0 equiv.).

  • Seal the vial and stir the reaction at the temperature and for the duration specified in the literature (e.g., 60 °C for 12-24 hours).

  • After cooling to room temperature, filter the reaction mixture through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure spirocyclic ether.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Strategy 2: Late-Stage Functionalization (LSF)

This section provides protocols for the late-stage functionalization of existing spirocyclic frameworks.

Application Note 2.1: Rh(III)-Catalyzed C-H Activation/Annulation for the Synthesis of CF3-Containing Spiro-[indene-proline] Derivatives

The introduction of fluorine-containing groups, such as trifluoromethyl (CF3), is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[2][10] This protocol details a rhodium-catalyzed C-H activation and annulation approach to install a CF3-containing proline moiety onto an aromatic system, forming a spirocyclic indene.[2][10]

Reaction Scheme:

G cluster_2 Rh(III)-Catalyzed C-H Activation/Annulation start1 5-Aryl-2-(trifluoromethyl)-3,4- dihydro-2H-pyrrole-2-carboxylate product CF3-Containing Spiro-[indene-proline] Derivative start1->product start2 Alkyne start2->product catalyst [Cp*RhCl2]2 catalyst->start1 additive AgSbF6, CsOAc additive->start1

Caption: Workflow for the Rh(III)-catalyzed synthesis of CF3-spiro-[indene-proline].

Quantitative Data Summary:

EntryAlkyne Substituents (R1, R2)Yield (%)
1Phenyl, Phenyl95
24-MeO-Ph, 4-MeO-Ph87
3Ethyl, Ethyl75
4Methyl, Phenyl82

Detailed Experimental Protocol:

General Procedure for the Rh(III)-Catalyzed Spiroannulation:

  • To a screw-capped vial, add the 5-aryl-2-(trifluoromethyl)-3,4-dihydro-2H-pyrrole-2-carboxylate (0.2 mmol, 1.0 equiv.), the alkyne (0.3 mmol, 1.5 equiv.), [Cp*RhCl2]2 (5 mol %), AgSbF6 (20 mol %), and CsOAc (1.0 equiv.).

  • Add a solvent such as 1,2-dichloroethane (DCE) or tert-amyl alcohol (t-AmOH) (2.0 mL).

  • Seal the vial and stir the mixture at an elevated temperature (e.g., 80-100 °C) for the time indicated in the literature (typically 12-24 hours).

  • After cooling to room temperature, dilute the reaction mixture with CH2Cl2 and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro-[indene-proline] derivative.

Application Note 2.2: Visible-Light-Induced sp3 C-H Functionalization of Alkyl Amines for the Synthesis of Tetrahydroquinoline Spiro Compounds

Photoredox catalysis offers a mild and efficient way to perform C-H functionalization. This protocol describes a visible-light-induced intramolecular cyclization of alkyl amines to form tetrahydroquinoline spiro compounds, a valuable scaffold in drug discovery.

Reaction Scheme:

G cluster_3 Visible-Light-Induced sp3 C-H Functionalization start Alkyl Amine Substrate product Tetrahydroquinoline Spiro Compound start->product Intramolecular Cyclization photocatalyst Photocatalyst (e.g., Eosin Y) photocatalyst->start light Visible Light (Blue LEDs) light->start

Caption: Workflow for visible-light-induced synthesis of tetrahydroquinoline spiro compounds.

Quantitative Data Summary:

EntrySubstituent on AmineYield (%)Diastereomeric Ratio (dr)
1Cyclohexyl85>20:1
2Cyclopentyl78>20:1
3N-Benzyl92>20:1
4N-Methyl88>20:1

Detailed Experimental Protocol:

General Procedure for the Visible-Light-Induced Spirocyclization:

  • In a reaction tube, dissolve the alkyl amine substrate (0.1 mmol, 1.0 equiv.) and the photocatalyst (e.g., Eosin Y, 1-5 mol %) in a suitable solvent (e.g., N-methyl-2-pyrrolidone (NMP), 2.0 mL).

  • Ensure the reaction mixture is open to the air (as oxygen is often the terminal oxidant).

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired tetrahydroquinoline spiro compound.

Conclusion

The functionalization of spirocyclic frameworks is a rapidly evolving field with significant implications for drug discovery and development. The strategies and protocols outlined in these application notes provide a practical starting point for researchers to access novel, three-dimensional chemical matter. The choice of strategy, whether building complexity through catalytic enantioselective synthesis or modifying existing scaffolds via late-stage functionalization, will depend on the specific goals of the research program. Careful consideration of the substrate, desired functional groups, and stereochemical outcome is essential for successful implementation.

References

Application Notes and Protocols for Radical-Mediated Cyclization in Spirocyclic Architecture Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of spirocyclic architectures, a key structural motif in many natural products and pharmaceuticals, has been significantly advanced through the development of radical-mediated cyclization reactions. These methodologies offer unique pathways to complex three-dimensional structures under mild conditions, often with high degrees of stereocontrol. This document provides detailed application notes and experimental protocols for three distinct and recently developed radical-mediated approaches to spirocyclic systems.

Application Note 1: Photoredox-Catalyzed Carbamoyl Radical-Initiated Dearomative Spirocyclization for Spiro-Cyclohexadiene Oxindoles

This method provides a novel and efficient route to spiro-cyclohexadiene oxindoles through a visible-light-mediated dearomative spirocyclization. The reaction is initiated by the generation of a carbamoyl radical from readily available N-2-biphenyl oxamic acids. This approach is distinguished by its mild reaction conditions, broad substrate scope, and tolerance of various functional groups. The resulting spirocyclic oxindoles are valuable scaffolds in medicinal chemistry.

A key advantage of this protocol is its ability to proceed without the need for stoichiometric and often toxic chemical oxidants or reductants. The use of a photoredox catalyst allows for the generation of the key radical intermediate under visible light irradiation at room temperature. The reaction demonstrates scalability and has been successfully applied to the late-stage modification of drug molecules, highlighting its potential in drug discovery programs.

Proposed Reaction Pathway

G cluster_0 Photocatalytic Cycle PC Photocatalyst (PC) PC_star PC* PC->PC_star Excitation start_mat N-2-biphenyl oxamic acid PC_red PC- spiro_rad Spirocyclic Radical Intermediate light hv (Visible Light) light->PC carbamoyl_rad Carbamoyl Radical start_mat->carbamoyl_rad SET from PC*, -CO2, -H+ carbamoyl_rad->spiro_rad 5-exo-trig cyclization anion_int Anionic Intermediate spiro_rad->anion_int SET from PC- product Spiro-cyclohexadiene Oxindole anion_int->product Protonation G start Start: Prepare Reaction Mixture mix Epoxyalkyne (1.0 equiv) Cp2TiCl2 (5 mol%) 4CzIPN (1 mol%) Hantzsch Ester (1.2 equiv) THF (0.1 M) start->mix setup Assemble in Schlenk tube Degas with N2 mix->setup irradiate Irradiate with Blue LED (e.g., 450 nm) Room Temperature setup->irradiate monitor Monitor by TLC irradiate->monitor workup Quench with H2O Extract with EtOAc monitor->workup Reaction Complete purify Column Chromatography workup->purify product Final Product: Spirocyclic Compound purify->product G cluster_0 Reactants cluster_1 Key Processes acrylamide N-Benzylacrylamide rad_add Radical Addition acrylamide->rad_add polyhaloalkane Polyhaloalkane (e.g., CBrCl3) rad_gen Radical Generation polyhaloalkane->rad_gen initiator Radical Initiator (e.g., DTBP) initiator->rad_gen solvent Solvent (e.g., DCE) rad_gen->rad_add spirocyclization Intramolecular Spirocyclization rad_add->spirocyclization product Azaspirocyclohexadienone spirocyclization->product

Application of 2-Oxaspiro[3.5]nonane-7-methanamine in CNS Drug Discovery: A Novel Scaffold for Neurotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds that can effectively modulate central nervous system (CNS) targets with high specificity and favorable pharmacokinetic profiles is a paramount challenge in modern drug discovery. Spirocyclic compounds, with their inherent three-dimensionality, offer a compelling structural framework to explore previously inaccessible chemical space and overcome the limitations of traditional "flat" molecules.[1][2][3] This application note explores the potential of 2-Oxaspiro[3.5]nonane-7-methanamine as a promising scaffold for the development of next-generation CNS therapeutics. While direct research on this specific molecule is emerging, its structural motifs are present in compounds with demonstrated neuroactive potential, suggesting a rich area for investigation.

Rationale for Use in CNS Drug Discovery

Spirocyclic scaffolds are gaining prominence in medicinal chemistry for several key reasons:

  • Enhanced Three-Dimensionality: The spirocyclic core imparts a rigid, non-planar geometry. This can lead to more specific interactions with protein binding pockets, potentially increasing potency and reducing off-target effects.[1]

  • Improved Physicochemical Properties: The introduction of sp³-rich centers can lead to improved solubility, metabolic stability, and oral bioavailability, all critical parameters for CNS drug candidates.[3]

  • Novelty and Patentability: As a relatively underexplored chemical space, derivatives of this compound offer significant opportunities for novel intellectual property.[4]

A structurally related scaffold, 2-oxa-spiro[5.4]decane, has demonstrated significant neurotrophic, neurogenic, and anti-neuroinflammatory activities.[5][6] This precedent suggests that the 2-Oxaspiro[3.5]nonane core could serve as a valuable starting point for the design of agents targeting a range of neurological and psychiatric disorders.

Potential Therapeutic Applications and Mechanisms of Action

Based on the activity of analogous spirocyclic compounds, this compound derivatives could be investigated for the following CNS disorders:

  • Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's): By promoting neurotrophic and neurogenic effects, these compounds could potentially slow disease progression and support neuronal repair. A key hypothetical mechanism is the activation of the Tropomyosin receptor kinase B (TrkB) signaling pathway, which is crucial for neuronal survival and plasticity.[5][6]

  • Mood Disorders (e.g., Depression, Anxiety): The amine functionality of the molecule suggests potential interactions with neurotransmitter systems.[7] Furthermore, the anti-inflammatory properties observed in similar scaffolds could be beneficial in treating depression, which is increasingly linked to neuroinflammation.[5][6]

  • Neuropathic Pain: Certain spirocyclic compounds are being investigated for chronic pain, and the amine group could be a key pharmacophore for interacting with pain-related targets.[3]

  • Ischemic Stroke: The neuroprotective and anti-inflammatory effects seen with similar scaffolds could be highly beneficial in the acute phase following a stroke.[5][6]

A potential signaling pathway that could be modulated by derivatives of this compound is the TrkB-PI3K-AKT-CREB pathway , which is a critical regulator of neuronal survival, growth, and differentiation.[5][6]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TrkB TrkB Receptor PI3K PI3K TrkB->PI3K Activates AKT AKT PI3K->AKT Activates CREB CREB AKT->CREB Phosphorylates & Activates Gene Gene Transcription (Neuronal Survival, Growth, Plasticity) CREB->Gene Promotes Compound 2-Oxaspiro[3.5]nonane-7- methanamine Derivative Compound->TrkB Activates G cluster_0 In Vitro / Ex Vivo cluster_1 In Vivo cluster_2 Preclinical Development a Compound Synthesis & Characterization b Target Identification & Validation a->b c In Vitro Screening (Binding & Functional Assays) b->c d ADME/Tox Profiling (e.g., BBB Penetration) c->d g Lead Optimization d->g e Animal Model of Disease (e.g., MCAO for Stroke) f Efficacy & PK/PD Studies e->f f->g h IND-Enabling Studies f->h g->e

References

Use of 2-Oxaspiro[3.5]nonane-7-methanamine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 2-Oxaspiro[3.5]nonane-7-methanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of this compound as a versatile pharmaceutical intermediate. The document details its significance in drug discovery, potential therapeutic applications, detailed synthetic protocols based on analogous compounds, and representative biological data.

Introduction to 2-Oxaspiro[3.5]nonane Scaffolds in Medicinal Chemistry

The 2-oxaspiro[3.5]nonane scaffold is a key structural motif in modern drug discovery, valued for its unique three-dimensional architecture. The incorporation of a spirocyclic oxetane moiety can significantly enhance the physicochemical properties of drug candidates. These improvements include increased aqueous solubility, reduced lipophilicity, and improved metabolic stability, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic profiles. The oxetane ring can act as a hydrogen bond acceptor, potentially improving binding affinity to biological targets. Furthermore, the rigid spirocyclic nature of the scaffold can help in locking in bioactive conformations, thus increasing potency and selectivity.

This compound, with its primary amine functionality, serves as a crucial building block for introducing this valuable scaffold into a wide range of molecular architectures. This allows for the exploration of new chemical space and the development of novel therapeutics with potentially improved efficacy and safety profiles.

Potential Therapeutic Applications

Derivatives of this compound are being investigated for a variety of therapeutic applications, primarily leveraging the favorable properties imparted by the spiro-oxetane core.

  • Antimicrobial Agents: The unique structural and electronic properties of spirocyclic amines can contribute to their antimicrobial activity. The presence of the oxetane and amine groups may facilitate interactions with bacterial cell walls or intracellular targets.

  • Neuroactive Agents: The ability of the oxetane moiety to modulate physicochemical properties can be advantageous in designing drugs that target the central nervous system (CNS). Improved solubility and reduced metabolic clearance can lead to better brain penetration and bioavailability for treating neurological disorders.

  • G-Protein Coupled Receptor (GPCR) Modulators: The 2-azaspiro[3.5]nonane scaffold, a close analog, has been successfully employed in the development of potent G-protein coupled receptor 119 (GPR119) agonists, suggesting that the 2-oxaspiro[3.5]nonane core could also be a valuable component for targeting GPCRs involved in various diseases.

Experimental Protocols

Protocol 1: Synthesis of the 2-Oxaspiro[3.5]nonane Core

This protocol is adapted from the synthesis of the closely related 2-oxa-7-azaspiro[3.5]nonane and outlines the formation of the core spirocyclic structure.[1][2]

Step 1: Synthesis of Diol Precursor

  • To a solution of N-tosyl-piperidine-4,4-diethyl ester in an appropriate solvent, add lithium aluminum hydride (LiAlH₄) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction with water and a 15% NaOH solution.

  • Filter the resulting mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diol.

Step 2: One-Pot Mesylation and Ring Closure to form Oxetane

  • Dissolve the diol from Step 1 in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C and add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude oxetane product.

  • Purify the product by column chromatography.

Step 3: Deprotection of the Amine

  • The tosyl protecting group can be removed under standard conditions, for example, by treatment with a strong acid such as HBr in acetic acid, or by using reducing agents like sodium in liquid ammonia.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol describes the conversion of the corresponding aldehyde, 2-Oxaspiro[3.5]nonane-7-carbaldehyde, to the target primary amine. Reductive amination is a widely used and efficient method for this transformation.

  • Dissolve 2-Oxaspiro[3.5]nonane-7-carbaldehyde in a suitable solvent such as methanol or dichloromethane.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Stir the mixture at room temperature to allow for the formation of the intermediate imine.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise. These reagents are preferred as they selectively reduce the imine in the presence of the aldehyde.

  • Continue stirring the reaction at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding water or a dilute acid solution.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Quantitative Data

Direct quantitative biological data for this compound is limited in publicly available literature. However, data from closely related spirocyclic amines in antimicrobial assays can provide a representative indication of their potential.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Spirocyclic Amine Derivatives against various bacterial strains.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Spirocyclic Ciprofloxacin CongenersStaphylococcus aureus0.125 - 8[3]
Spirocyclic Ciprofloxacin CongenersEnterococcus faecalis0.5 - 32[3]
Spirocyclic Ciprofloxacin CongenersEscherichia coli0.06 - 4[3]
Spirocyclic Ciprofloxacin CongenersPseudomonas aeruginosa0.25 - 64[3]
Spiro[indoline-3,4'-quinoline] derivativesEnterococcus faecalis375 - 750[4]
Spiro[indoline-3,4'-quinoline] derivativesStaphylococcus aureus750[4]

Note: The data presented is for analogous spirocyclic amine compounds and not for this compound itself. It is intended to be illustrative of the potential activity of this class of compounds.

Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Drug_Discovery_Workflow cluster_synthesis Synthesis of Intermediate cluster_development Drug Development Cascade Start Starting Materials Synth_Core Synthesis of 2-Oxaspiro[3.5]nonane Core Start->Synth_Core Func_Group Functional Group Interconversion Synth_Core->Func_Group Intermediate 2-Oxaspiro[3.5]nonane-7- methanamine Func_Group->Intermediate Derivatization Derivatization & Library Synthesis Intermediate->Derivatization Key Building Block Screening Biological Screening (e.g., Antimicrobial, CNS) Derivatization->Screening Lead_Opt Lead Optimization (ADMET Properties) Screening->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical

Caption: Workflow illustrating the role of this compound in drug discovery.

Synthesis_Pathway A N-tosyl-piperidine-4,4-diethyl ester B Diol Intermediate A->B  LiAlH₄ Reduction C Protected 2-Oxa-7-azaspiro[3.5]nonane B->C  One-pot Mesylation  & Ring Closure D 2-Oxa-7-azaspiro[3.5]nonane C->D  Deprotection E 2-Oxaspiro[3.5]nonane-7-carbaldehyde D->E  Oxidation/Functional  Group Manipulation F This compound E->F  Reductive Amination  (NH₃, NaBH₃CN)

Caption: Plausible synthetic pathway to this compound.

References

Application Notes: 2-Oxaspiro[3.5]nonane-7-methanamine in the Synthesis of Neuroactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent three-dimensional structure of spirocycles offers a unique advantage in drug design, enabling the exploration of novel chemical space and the development of compounds with improved potency, selectivity, and pharmacokinetic profiles. The amine functionality of 2-Oxaspiro[3.5]nonane-7-methanamine serves as a critical handle for derivatization, allowing for its incorporation into a variety of molecular frameworks to target different aspects of neuronal function.

A Case Study: Neurotrophic and Anti-Neuroinflammatory 2-oxa-spiro[5.4]decane

A series of compounds based on a 2-oxa-spiro[5.4]decane framework have been synthesized and evaluated for their neurotrophic, neurogenic, and anti-neuroinflammatory properties.[1][2] One particular compound, referred to as compound 3 in the study, demonstrated significant potential as a versatile therapeutic agent for central nervous system (CNS) disorders.[1][2]

Data Presentation

The biological activities of the synthesized 2-oxa-spiro[5.4]decane derivatives were assessed across various in vitro and in vivo models. The data below summarizes the key findings for the most promising compound (3 ).

Assay Model Key Findings for Compound 3 Reference
Neurotrophic ActivityIn vitro, ex vivo, in vivoPotent activity at low concentrations.[1][2]
Neurogenic ActivityIn vitro, ex vivo, in vivoEnhanced neurogenesis.[1][2]
NeuroprotectionMouse acute cerebral stroke modelRobust neuroprotection with a single acute dose.[1][2]
Anti-neuroinflammatory ActivityIn vivoConcurrent downregulation of pro-inflammatory cytokines IL-1α and IL-6.[1][2]
Anxiolytic and Antidepressant ActivityZebrafish depression and anxiety modelPotent anxiolytic and antidepressant effects.[1][2]
Signaling Pathway

Compound 3 was found to exert its neurotrophic and neurogenic effects primarily through the activation of the TrkB-PI3K-AKT-CREB signaling pathway.[1][2] This pathway is crucial for promoting neuronal survival, growth, and plasticity.

G cluster_inflammation Anti-inflammatory Pathway Compound3 Compound 3 TrkB TrkB Receptor Compound3->TrkB Activates PI3K PI3K TrkB->PI3K AKT AKT PI3K->AKT CREB CREB AKT->CREB Neuroprotection Neuroprotection CREB->Neuroprotection Neurogenesis Neurogenesis CREB->Neurogenesis Anti_inflammation Anti-inflammation IL1a IL-1α IL1a->Anti_inflammation IL6 IL-6 IL6->Anti_inflammation Compound3_inflam Compound 3 Compound3_inflam->IL1a Downregulates Compound3_inflam->IL6 Downregulates

Caption: Signaling pathway of a neuroactive 2-oxa-spiro[5.4]decane.

Experimental Protocols

The following protocols are adapted from the synthesis and biological evaluation of the neuroactive 2-oxa-spiro[5.4]decane scaffold.[2] These methodologies can serve as a guide for designing experiments with derivatives of this compound.

General Synthesis Workflow

The synthesis of the spirocyclic compounds involved a multi-step process starting from commercially available materials. The general workflow is outlined below.

G Start Commercially Available Starting Material (e.g., 3-methyl-2-cyclopenten-1-one) Step1 α-carboethoxylation Start->Step1 Step2 Hydroxymethylation Step1->Step2 Step3 TBDMS Protection Step2->Step3 Step4 Luche's Reduction Step3->Step4 Step5 MOM Ether Protection Step4->Step5 Step6 Desilylation Step5->Step6 Final Final Spirocyclic Neuroactive Compound Step6->Final

Caption: General synthetic workflow for a neuroactive spirocycle.

Detailed Synthesis of a 2-oxa-spiro[5.4]decane Analog (Compound 3)

The synthesis of the neuroactive 2-oxa-spiro[5.4]decane compounds commenced with 3-methyl-2-cyclopenten-1-one.[2] The key steps included:

  • α-carboethoxylation: Treatment of 3-methyl-2-cyclopenten-1-one with Mander's reagent under kinetic control.

  • Hydroxymethylation: Reaction with aqueous formaldehyde.

  • Silyl Protection: Protection of the alcohol with TBDMS-Cl.

  • Luche's Reduction: Reduction of the ketone to an allylic alcohol.

  • MOM Protection: Protection of the newly formed hydroxyl group as a MOM ether.

  • Desilylation: Removal of the TBDMS protecting group using TBAF to yield the final alcohol intermediate for further derivatization.

In Vivo Model of Stroke (Bilateral Common Carotid Artery occlusion - BCCAO)

Objective: To assess the neuroprotective effects of the synthesized compounds.

  • Animal Model: Adult male mice.

  • Procedure:

    • Anesthetize the mice.

    • Make a midline cervical incision to expose the common carotid arteries.

    • Induce transient global cerebral ischemia by occluding both common carotid arteries with microaneurysm clips for a specified duration.

    • Remove the clips to allow reperfusion.

    • Suture the incision.

  • Drug Administration: Administer the test compound (e.g., compound 3 ) or vehicle control at a specified dose and time point relative to the ischemic insult.

  • Analysis:

    • After a designated survival period, sacrifice the animals and perfuse transcardially.

    • Harvest the brains for histological and biochemical analysis.

    • Assess neuronal damage, spine density, and the expression of inflammatory markers (e.g., IL-1α, IL-6) and neurotrophic factors.[2]

G Start Adult Male Mice Anesthesia Anesthesia Start->Anesthesia Surgery BCCAO Surgery (Occlusion & Reperfusion) Anesthesia->Surgery DrugAdmin Compound/Vehicle Administration Surgery->DrugAdmin Survival Post-operative Survival Period DrugAdmin->Survival Analysis Histological & Biochemical Analysis Survival->Analysis

Caption: Experimental workflow for the in vivo stroke model.

Conclusion

The exploration of spirocyclic scaffolds, such as the 2-oxa-spiro[5.4]decane system, has revealed a promising avenue for the development of novel neuroactive compounds with multifaceted therapeutic potential. This compound represents a valuable, commercially available building block that can be readily incorporated into drug discovery programs aimed at identifying new treatments for a range of neurological and psychiatric disorders. The protocols and data presented herein, although from a related scaffold, provide a solid foundation for researchers to design and execute studies with derivatives of this compound, paving the way for the next generation of CNS therapeutics.

References

Application Notes and Protocols: Development of Antimicrobial Agents Using Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Spirocyclic amines, characterized by their unique three-dimensional structures, represent a promising class of compounds in the pursuit of next-generation antimicrobials.[1][2] Their rigid conformations allow for precise interactions with biological targets, potentially leading to enhanced potency and selectivity compared to more flexible molecules.[2] This document provides detailed application notes and protocols for researchers engaged in the discovery and development of antimicrobial agents based on spirocyclic amine scaffolds. It covers synthetic strategies, methods for evaluating antimicrobial efficacy, and protocols for elucidating mechanisms of action.

Data Presentation: Summarizing Antimicrobial Activity

Quantitative data from antimicrobial susceptibility testing should be organized for clear comparison. Tables are an effective way to present this information, allowing for rapid assessment of the activity of different spirocyclic amine derivatives against a panel of microbial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Spirocyclic Amines against ESKAPE Pathogens

Compound IDE. faecium (μg/mL)S. aureus (μg/mL)K. pneumoniae (μg/mL)A. baumannii (μg/mL)P. aeruginosa (μg/mL)Enterobacter spp. (μg/mL)
CiprofloxacinXXXXXX
Spiro-Amine-1XXXXXX
Spiro-Amine-2XXXXXX
.....................

Table 2: Minimum Bactericidal Concentration (MBC) of Lead Spirocyclic Amines

Compound IDS. aureus (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)
Spiro-Amine-XXXX
Spiro-Amine-YXXX
............

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and validation of results. The following sections provide step-by-step protocols for the synthesis of spirocyclic amines and the evaluation of their antimicrobial properties.

Protocol 1: General Synthesis of Ciprofloxacin Analogues with Spirocyclic Amine Periphery

This protocol describes a general method for the synthesis of novel fluoroquinolones by reacting a fluoroquinolone core with various spirocyclic amines.[3][4][5][6]

Materials:

  • 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Spirocyclic amine of interest

  • Acetonitrile (anhydrous)

  • Triethylamine

  • Silica gel for column chromatography

  • Methanol

  • Dichloromethane

  • Sodium hydroxide (NaOH) solution (2% aqueous)

Procedure:

  • Dissolve the fluoroquinolone core (e.g., Compound 4 in the cited literature, 0.24 mmol) in anhydrous acetonitrile (10 mL).[3]

  • Add the desired spirocyclic amine (0.48 mmol) and triethylamine (0.48 mmol) to the solution with stirring.[3]

  • Heat the reaction mixture at 60 °C for 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

  • Upon completion, remove the volatiles under reduced pressure (in vacuo).[3]

  • Purify the residue by silica gel column chromatography using a gradient of 0-20% methanol in dichloromethane as the eluent.[3]

  • Collect the fractions containing the desired product, identified by TLC analysis.

  • Combine the product-containing fractions and concentrate in vacuo.

  • For final purification and salt formation, dissolve the residue in a 2% aqueous NaOH solution and then re-precipitate by acidification, or use other appropriate purification techniques.

Protocol 2: Synthesis of Spiro-oxindole Derivatives

This protocol outlines a multicomponent reaction for the synthesis of spiro[indoline-3,4′-pyran] derivatives, which have shown promising antimicrobial activities.[1]

Materials:

  • Substituted isatin

  • Malononitrile or ethyl cyanoacetate

  • β-ketoester or β-diketone

  • Methanol

  • Piperidine

Procedure:

  • In a round-bottom flask, dissolve the substituted isatin (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), and the β-ketoester or β-diketone (1 mmol) in methanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature. The reaction is assumed to proceed through a 3-cyanomethylidene-2-oxindole intermediate.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid product by filtration.

  • Wash the collected solid with cold methanol to remove any unreacted starting materials and catalyst.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of the synthesized spirocyclic amines against various bacterial strains.[7][8][9][10][11]

Materials:

  • 96-well microtiter plates (sterile)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[8][9]

  • Bacterial strains of interest (e.g., ESKAPE pathogens)

  • Synthesized spirocyclic amine compounds

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial isolates onto an appropriate agar plate and incubate for 18-24 hours at 37°C.[8]

    • Select three to five morphologically similar colonies and transfer them to a tube with 5 mL of MHB.[8]

    • Incubate for 18-24 hours at 37°C to obtain a liquid culture.[8]

    • Dilute the overnight culture in fresh MHB to achieve a standardized turbidity, typically corresponding to approximately 5 x 10^5 colony-forming units (CFU)/mL.[9]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each spirocyclic amine compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of desired concentrations. Typically, 50 µL of MHB is added to wells 2-11, and 100 µL of the highest compound concentration is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10.[8]

  • Inoculation and Incubation:

    • Add a defined volume of the standardized bacterial suspension to each well, resulting in a final volume of 100-200 µL per well.[9][10]

    • Include a positive control (bacteria with no compound) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours.[8][9]

  • Determination of MIC:

    • After incubation, determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be assessed by eye or by measuring the optical density (OD) at 600 nm using a microplate reader.[10]

Protocol 4: Mechanism of Action - Membrane Depolarization Assay

This protocol uses the voltage-sensitive dye DiSC3(5) to assess whether a spirocyclic amine disrupts the bacterial cytoplasmic membrane potential.[12][13]

Materials:

  • Bacterial cells in logarithmic growth phase

  • Luria-Bertani (LB) broth or other suitable medium

  • Bovine Serum Albumin (BSA)

  • 3,3'-Dipropylthiadicarbocyanine iodide (DiSC3(5)) stock solution in DMSO

  • Fluorometer or fluorescence microplate reader

  • Positive control (e.g., Gramicidin)

Procedure:

  • Grow bacterial cells to an early-mid logarithmic phase (e.g., OD600 of 0.2 for B. subtilis or 0.3 for S. aureus).[12]

  • Harvest the cells by centrifugation and resuspend them in fresh LB medium supplemented with 0.5 mg/mL BSA. The BSA helps to reduce the absorption of the dye to plastic surfaces.[12]

  • Add DiSC3(5) to the cell suspension to a final concentration of 1-2 µM and incubate with shaking for approximately 5 minutes to allow the dye to incorporate into the polarized bacterial membranes.[12][13]

  • Transfer the cell/dye suspension to a cuvette or a 96-well black microtiter plate.

  • Monitor the baseline fluorescence until it is stable.

  • Add the spirocyclic amine compound at its MIC or a multiple of its MIC.

  • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates the release of the dye from the membrane due to depolarization.

  • Include a positive control (e.g., the ionophore gramicidin) that is known to cause membrane depolarization.[13]

Protocol 5: Mechanism of Action - DNA Gyrase Inhibition Assay

This protocol describes a supercoiling inhibition assay to determine if a spirocyclic amine targets bacterial DNA gyrase, a common target for fluoroquinolones.[2][14][15][16]

Materials:

  • E. coli DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • 5X Assay Buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP, glycerol, and albumin)[14]

  • Dilution Buffer (for enzyme)[14]

  • Spirocyclic amine compound

  • Stop Buffer/Gel Loading Dye (e.g., GSTEB)[14]

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator or gel documentation system

Procedure:

  • On ice, prepare a reaction mixture containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.[14]

  • Aliquot the reaction mixture into microcentrifuge tubes.

  • Add the spirocyclic amine compound at various concentrations to the respective tubes. Include a no-compound control and a positive inhibitor control (e.g., ciprofloxacin).

  • Add a specific amount of diluted E. coli gyrase to each tube to initiate the reaction. The amount of enzyme should be predetermined to give full supercoiling in the absence of an inhibitor.[14]

  • Incubate the reactions at 37°C for 30-60 minutes.[14]

  • Stop the reaction by adding the Stop Buffer/Gel Loading Dye and chloroform/isoamyl alcohol.[14]

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous (upper) phase onto a 1% agarose gel containing a DNA stain.[14]

  • Run the gel at an appropriate voltage until the dye front has migrated a sufficient distance.[14]

  • Visualize the DNA bands under UV light. Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-compound control.

Visualizations

Diagrams are provided to illustrate key workflows and concepts in the development of antimicrobial spirocyclic amines.

Drug_Development_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action cluster_3 Lead Optimization & In Vivo Testing Scaffold_Selection Spirocyclic Amine Scaffold Selection Library_Synthesis Library Synthesis & Purification Scaffold_Selection->Library_Synthesis MIC_Screening MIC Screening (ESKAPE Pathogens) Library_Synthesis->MIC_Screening Compound Library MBC_Determination MBC Determination MIC_Screening->MBC_Determination Membrane_Assay Membrane Depolarization Assay MBC_Determination->Membrane_Assay Active Compounds Gyrase_Assay DNA Gyrase Inhibition Assay MBC_Determination->Gyrase_Assay Active Compounds Other_Assays Other Mechanistic Assays Membrane_Assay->Other_Assays Gyrase_Assay->Other_Assays SAR_Studies Structure-Activity Relationship Studies Other_Assays->SAR_Studies Lead Compounds In_Vivo_Efficacy In Vivo Efficacy (Mouse Model) SAR_Studies->In_Vivo_Efficacy Toxicity_Studies Toxicity Studies In_Vivo_Efficacy->Toxicity_Studies

Caption: Workflow for the development of spirocyclic amine antimicrobials.

MIC_Protocol_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilutions Perform Serial Dilutions of Spirocyclic Amines in 96-Well Plate Prepare_Inoculum->Serial_Dilutions Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilutions->Inoculate_Plate Incubate Incubate Plate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results End End Read_Results->End Bacterial_Signaling_Pathways cluster_0 Potential Cellular Targets Antimicrobial_Agent Spirocyclic Amine (Potential Agent) Cell_Wall Cell Wall Synthesis Antimicrobial_Agent->Cell_Wall DNA_Replication DNA Replication & Repair (e.g., DNA Gyrase) Antimicrobial_Agent->DNA_Replication Protein_Synthesis Protein Synthesis (Ribosomes) Antimicrobial_Agent->Protein_Synthesis Cell_Membrane Cell Membrane Integrity Antimicrobial_Agent->Cell_Membrane Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death Inhibition DNA_Replication->Bacterial_Death Inhibition Protein_Synthesis->Bacterial_Death Inhibition Cell_Membrane->Bacterial_Death Disruption

References

Application Notes and Protocols for High-Throughput Screening of 2-Oxaspiro[3.5]nonane-7-methanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 2-Oxaspiro[3.5]nonane-7-methanamine derivatives. This class of spirocyclic compounds has garnered interest in medicinal chemistry due to its unique three-dimensional structure, which may offer novel interactions with biological targets.[1][2] Research suggests that derivatives of similar spirocyclic structures may exhibit a range of biological activities, including antimicrobial and neuroactive properties, potentially through the modulation of ion channels such as T-type calcium channels.[1]

The following protocols are designed to serve as a starting point for screening campaigns aimed at identifying and characterizing the biological activities of novel this compound derivatives. They are tailored for a high-throughput format, enabling the rapid evaluation of large compound libraries.

Data Presentation: Screening of this compound Derivatives

The following tables summarize representative quantitative data from primary high-throughput screens for two distinct biological activities: T-type calcium channel modulation and antimicrobial activity.

Table 1: T-Type Calcium Channel Modulation - Primary Screen Results

Compound IDConcentration (µM)% Inhibition of Ca2+ Influx (Mean ± SD)Hit Flag
OXA-0011085.2 ± 4.1Yes
OXA-0021012.5 ± 2.3No
OXA-0031092.7 ± 3.8Yes
OXA-004105.6 ± 1.9No
OXA-0051078.9 ± 5.5Yes
Control (Mibefradil)198.5 ± 2.0Yes

Table 2: Dose-Response Analysis of Primary Hits - T-Type Calcium Channel Modulation

Compound IDIC50 (µM)Hill Slope
OXA-0012.81.1
OXA-0031.50.9
OXA-0055.21.3
Control (Mibefradil)0.11.0

Table 3: Antimicrobial Activity - Primary Screen Results against Staphylococcus aureus

Compound IDConcentration (µM)% Growth Inhibition (Mean ± SD)Hit Flag
OXA-0062095.3 ± 3.2Yes
OXA-007208.1 ± 2.5No
OXA-0082098.9 ± 1.8Yes
OXA-0092015.4 ± 4.0No
OXA-0102089.6 ± 6.1Yes
Control (Vancomycin)599.8 ± 0.5Yes

Table 4: Dose-Response Analysis of Primary Hits - Antimicrobial Activity

Compound IDMIC (µg/mL)
OXA-00616
OXA-0088
OXA-01032
Control (Vancomycin)1

Experimental Protocols

High-Throughput Screening for T-Type Calcium Channel Modulators

This protocol describes a cell-based fluorescence assay to identify modulators of T-type calcium channels. The assay measures changes in intracellular calcium concentration in response to channel activation.

Materials and Reagents:

  • HEK293 cell line stably expressing a human T-type calcium channel isoform (e.g., CaV3.2)

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Potassium Chloride (KCl) solution

  • Calcium Chloride (CaCl2) solution

  • 384-well black, clear-bottom microplates

  • Compound library of this compound derivatives dissolved in DMSO

  • Positive control (e.g., Mibefradil)

  • Negative control (DMSO)

  • Automated liquid handling system

  • Fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Culture and Plating:

    • Culture HEK293-CaV3.2 cells in a T-75 flask at 37°C and 5% CO2.

    • Harvest cells at 80-90% confluency using trypsin-EDTA.

    • Resuspend cells in culture medium and plate into 384-well microplates at a density of 20,000 cells/well.

    • Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Compound Preparation and Addition:

    • Prepare a compound plate by diluting the this compound derivatives and controls to the desired final assay concentration in HBSS.

    • The final DMSO concentration should not exceed 0.5%.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in HBSS containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Remove the culture medium from the cell plates and add 20 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C and 5% CO2.

    • Wash the cells twice with 40 µL of HBSS, leaving 20 µL of HBSS in each well after the final wash.

  • Assay Execution and Data Acquisition:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Add 5 µL of the prepared compound solutions to the respective wells using an automated liquid handler.

    • Incubate for 15 minutes at room temperature.

    • Measure the baseline fluorescence for 10 seconds.

    • Add 5 µL of a depolarizing stimulus solution (e.g., 90 mM KCl with 5 mM CaCl2) to all wells to activate the T-type calcium channels.

    • Immediately begin kinetic fluorescence reading for 60 seconds (excitation at 485 nm, emission at 525 nm).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after stimulation.

    • Normalize the data to the positive and negative controls to determine the percentage of inhibition for each compound.

    • Compounds showing significant inhibition (e.g., >50%) are selected as primary hits for further dose-response analysis.

High-Throughput Screening for Antimicrobial Activity

This protocol outlines a broth microdilution assay to determine the minimum inhibitory concentration (MIC) of the this compound derivatives against a bacterial strain.

Materials and Reagents:

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Compound library of this compound derivatives dissolved in DMSO

  • Positive control (e.g., Vancomycin)

  • Negative control (DMSO)

  • Resazurin solution (0.015% in PBS)

  • Sterile 384-well clear microplates

  • Automated liquid handling system

  • Microplate incubator

  • Absorbance or fluorescence plate reader

Protocol:

  • Bacterial Inoculum Preparation:

    • Inoculate a single colony of S. aureus into 5 mL of CAMHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Plating:

    • Prepare a compound plate with serial dilutions of the this compound derivatives and controls in CAMHB.

  • Assay Assembly:

    • Using an automated liquid handler, dispense 25 µL of the prepared bacterial inoculum into each well of a sterile 384-well microplate.

    • Add 25 µL of the serially diluted compounds and controls to the corresponding wells.

    • The final volume in each well should be 50 µL.

  • Incubation:

    • Seal the microplates and incubate for 18-24 hours at 37°C.

  • Determining Bacterial Growth Inhibition:

    • After incubation, add 10 µL of resazurin solution to each well and incubate for an additional 2-4 hours at 37°C.

    • Measure the fluorescence (excitation at 560 nm, emission at 590 nm) or absorbance at 600 nm. A color change from blue to pink (or an increase in absorbance) indicates bacterial growth.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of a compound that prevents visible growth (no color change or no increase in absorbance).

    • For the primary screen, calculate the percentage of growth inhibition for each compound at a single concentration relative to the positive and negative controls.

    • Compounds showing significant growth inhibition (e.g., >90%) are selected as primary hits for MIC determination.

Visualization of Signaling Pathways and Workflows

Signaling Pathway Diagrams

T_type_calcium_channel_pathway membrane_depolarization Membrane Depolarization t_type_channel T-type Ca2+ Channel (Cav3.x) membrane_depolarization->t_type_channel Activates ca_influx Ca2+ Influx t_type_channel->ca_influx Mediates intracellular_ca Increased Intracellular [Ca2+] ca_influx->intracellular_ca cam Calmodulin (CaM) intracellular_ca->cam Binds to cellular_responses Cellular Responses (e.g., Proliferation, Neurotransmission) intracellular_ca->cellular_responses camk CaM Kinases cam->camk Activates gene_expression Altered Gene Expression camk->gene_expression Phosphorylates Transcription Factors gene_expression->cellular_responses

Caption: T-type Calcium Channel Signaling Pathway.

antimicrobial_mechanism_pathway compound Antimicrobial Compound (e.g., OXA Derivative) inhibition1 Inhibition compound->inhibition1 inhibition2 Inhibition compound->inhibition2 inhibition3 Inhibition compound->inhibition3 disruption Disruption compound->disruption cell_wall Bacterial Cell Wall Biosynthesis bacterial_death Bacterial Cell Death protein_synthesis Protein Synthesis (Ribosome) dna_replication DNA Replication (DNA Gyrase) cell_membrane Cell Membrane Integrity inhibition1->cell_wall inhibition1->bacterial_death inhibition2->protein_synthesis inhibition2->bacterial_death inhibition3->dna_replication inhibition3->bacterial_death disruption->cell_membrane disruption->bacterial_death

Caption: Common Mechanisms of Antimicrobial Action.

Experimental Workflow Diagram

hts_workflow cluster_0 HTS Workflow compound_library Compound Library (this compound derivatives) primary_screen Primary Screen (Single Concentration) compound_library->primary_screen data_analysis1 Data Analysis (% Inhibition / % Growth) primary_screen->data_analysis1 hit_identification Hit Identification data_analysis1->hit_identification dose_response Dose-Response Assay (IC50 / MIC Determination) hit_identification->dose_response Hits inactive Inactive Compounds hit_identification->inactive Non-Hits data_analysis2 Data Analysis (Potency & Efficacy) dose_response->data_analysis2 hit_validation Hit Validation & Prioritization data_analysis2->hit_validation lead_optimization Lead Optimization hit_validation->lead_optimization Validated Hits

Caption: High-Throughput Screening Workflow.

References

Application Notes and Protocols for Evaluating the In Vitro Efficacy of 2-Oxaspiro[3.5]nonane-7-methanamine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a framework for the initial in vitro evaluation of 2-Oxaspiro[3.5]nonane-7-methanamine, a novel spiro compound with potential therapeutic applications. Due to the limited specific data on this molecule, the following protocols are based on the known biological activities of structurally related spiro and methanamine compounds, which suggest potential anticancer, antioxidant, and neuroprotective effects.

Overview of Potential Applications

Spirocyclic structures are a recurring motif in biologically active compounds, often conferring unique three-dimensional conformations that can lead to high-affinity interactions with biological targets.[1][2] The presence of a methanamine group suggests potential interactions with various receptors and enzymes.[3] Based on existing literature for similar chemical entities, the primary hypothesized activities for this compound to be investigated are:

  • Anticancer Activity: Many spiro compounds have demonstrated cytotoxic effects against various cancer cell lines.[1][4][5]

  • Antioxidant Activity: The unique structural features of spiro compounds may enable them to act as radical scavengers.[6]

  • Neuroactive Potential: The amine functionality is a common feature in compounds that interact with the central nervous system, including ion channels.[3]

Recommended In Vitro Assays

A tiered approach is recommended for evaluating the in vitro efficacy of this compound.

Tier 1: Primary Screening for Biological Activity

  • Cytotoxicity Screening: To assess the general cytotoxic effect on various cell lines.

  • Antioxidant Capacity Assays: To determine the radical scavenging potential.

Tier 2: Mechanism of Action Studies (if activity is confirmed in Tier 1)

  • Apoptosis Assays: To investigate if cytotoxicity is mediated by programmed cell death.

  • Enzyme Inhibition Assays: To identify specific molecular targets (e.g., kinases, acetylcholinesterase).

  • Ion Channel Assays: To evaluate the effect on ion channel function, such as calcium channels.[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HCT116, PC3, HL60, SNB19)[5]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multi-channel pipette

  • Plate reader (570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5%.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines

Cell LineTissue of OriginIC₅₀ (µM) after 48h
HCT116Colon CarcinomaExperimental Value
PC3Prostate CarcinomaExperimental Value
HL60Promyelocytic LeukemiaExperimental Value
SNB19AstrocytomaExperimental Value
DPPH Radical Scavenging Assay

This protocol evaluates the antioxidant capacity of this compound.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its color to change from purple to yellow. The decrease in absorbance is proportional to the radical scavenging activity.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well plate

  • Spectrophotometer (517 nm)

Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to achieve final concentrations ranging from 10 µM to 1 mM.

  • Assay Reaction: In a 96-well plate, add 100 µL of the compound dilutions to the wells. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the compound. Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation:

Table 2: DPPH Radical Scavenging Activity

CompoundIC₅₀ (µM)
This compoundExperimental Value
Ascorbic Acid (Positive Control)Reference Value
Trolox (Positive Control)Reference Value

Visualizations

Experimental Workflow Diagrams

G cluster_0 MTT Cytotoxicity Assay Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node A Seed Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with Compound B->D C Prepare Compound Dilutions C->D E Incubate for 48-72h D->E F Add MTT Reagent E->F G Incubate for 3-4h F->G H Solubilize Formazan (DMSO) G->H I Read Absorbance at 570 nm H->I J Calculate IC50 Value I->J G cluster_1 DPPH Antioxidant Assay Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node K Prepare Compound Dilutions in Methanol L Add Compound to 96-well Plate K->L M Add DPPH Solution L->M N Incubate in Dark (30 min) M->N O Read Absorbance at 517 nm N->O P Calculate % Scavenging and IC50 O->P G compound_node compound_node protein_node protein_node pro_apopt_node pro_apopt_node anti_apopt_node anti_apopt_node caspase_node caspase_node outcome_node outcome_node Bcl-2 Bcl-2 Bax Bax Bcl-2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Bcl-2 Downregulates This compound->Bax Upregulates

References

Troubleshooting & Optimization

Technical Support Center: Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for common issues encountered during spirocyclization reactions. It is intended for researchers, scientists, and professionals in drug development to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in spirocyclization reactions?

Low yields in spirocyclization reactions can stem from several factors.[1][2][3] Common culprits include incomplete reactions, decomposition of starting materials or products, and competing side reactions.[1] Inadequate purification techniques, such as loss of product during extraction or chromatography, can also significantly contribute to low isolated yields.[1][2] Additionally, the purity of reagents and solvents is crucial; trace amounts of water or other impurities can inhibit the catalyst or promote undesired pathways.[4]

Q2: How can I improve the diastereoselectivity of my spirocyclization reaction?

Improving diastereoselectivity often involves a systematic optimization of reaction parameters. Key factors to consider include:

  • Catalyst/Reagent: The choice of catalyst and ligand is paramount. Chiral ligands or catalysts can induce stereoselectivity.[5] The steric and electronic properties of the catalyst can influence the transition state geometry, favoring the formation of one diastereomer over another.

  • Solvent: The polarity of the solvent can affect the stability of the transition state and, consequently, the diastereoselectivity. It is advisable to screen a range of solvents with varying polarities.

  • Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the thermodynamically more stable transition state.

  • Additives: The addition of salts or other additives can influence the aggregation state of reagents and catalysts, which in turn can impact the stereochemical outcome.

Q3: My starting material is decomposing. What can I do to prevent this?

Starting material decomposition is a common issue that can often be addressed by modifying the reaction conditions.[1] Consider the following adjustments:

  • Lower the Temperature: Many organic molecules are sensitive to heat. Running the reaction at a lower temperature can minimize thermal decomposition.

  • Reduce Reaction Time: Prolonged reaction times can lead to the degradation of sensitive functional groups. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

  • Use a Milder Catalyst or Reagent: If a strong acid, base, or oxidant is causing decomposition, switching to a milder alternative may solve the problem.

  • Protecting Groups: If a specific functional group in your starting material is unstable under the reaction conditions, consider protecting it before the spirocyclization step.[6][7][8][9]

Q4: I am having difficulty isolating and purifying my spirocyclic product. What techniques can I try?

The unique three-dimensional and often rigid structure of spiro compounds can present purification challenges.[10] If standard silica gel chromatography is not effective, consider the following:

  • Alternative Stationary Phases: Reverse-phase chromatography, alumina, or florisil can offer different selectivity for your product and impurities.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method to obtain material of high purity.

  • Preparative TLC or HPLC: For small-scale reactions or when other methods fail, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used for purification.

  • Work-up Modifications: Adjusting the pH during aqueous work-up can help remove acidic or basic impurities.[11] Washing with specific aqueous solutions, such as saturated ammonium chloride or sodium bicarbonate, can remove certain types of byproducts.[12][13][14]

Troubleshooting Guide

Problem 1: Low or No Product Yield

If you are experiencing low or no product yield, a systematic approach to troubleshooting is essential. The following flowchart outlines a logical progression of steps to identify and resolve the issue.

LowYieldTroubleshooting start Low/No Yield Observed check_reaction Verify Reaction Setup and Reagents start->check_reaction check_conditions Analyze Reaction Conditions check_reaction->check_conditions Reagents & Setup OK sub_reagents Purity of Starting Materials? Solvent/Reagent Grade? Anhydrous Conditions? check_reaction->sub_reagents check_workup Evaluate Work-up and Purification check_conditions->check_workup Conditions Optimized sub_conditions Temperature Too Low/High? Incorrect Catalyst/Reagent Stoichiometry? Reaction Time Sufficient? check_conditions->sub_conditions product_stability Assess Product Stability check_workup->product_stability Purification Optimized sub_workup Product Lost During Extraction? Incorrect Chromatography Conditions? Product Volatile? check_workup->sub_workup outcome Improved Yield product_stability->outcome Product is Stable sub_stability Product Decomposing on Silica Gel? Degradation During Solvent Removal? product_stability->sub_stability

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Poor Diastereoselectivity

When the desired diastereomer is not the major product, a careful review of the factors influencing stereoselectivity is necessary.

DiastereoselectivityTroubleshooting start Poor Diastereoselectivity temp_screen Screen Reaction Temperature start->temp_screen solvent_screen Screen Solvents temp_screen->solvent_screen Lowering T is ineffective temp_details Try lower temperatures (e.g., 0 °C, -20 °C, -78 °C) temp_screen->temp_details catalyst_screen Screen Catalysts/Additives solvent_screen->catalyst_screen Solvent has no effect solvent_details Vary polarity: Toluene, THF, CH2Cl2, CH3CN solvent_screen->solvent_details optimized Improved Diastereoselectivity catalyst_screen->optimized Optimal catalyst found catalyst_details Change Lewis acid/base Alter ligand sterics/electronics Add salts (e.g., LiCl) catalyst_screen->catalyst_details

References

Minimizing byproduct formation in 2-Oxaspiro[3.5]nonane-7-methanamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Oxaspiro[3.5]nonane-7-methanamine, with a focus on minimizing byproduct formation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the synthetic strategy. A plausible two-stage synthetic approach is considered: Stage 1: Synthesis of the 2-Oxaspiro[3.5]nonan-7-one intermediate and Stage 2: Reductive amination to this compound.

Stage 1: Synthesis of 2-Oxaspiro[3.5]nonan-7-one Intermediate

Two common methods for the formation of the spiro-oxetane ring are the Paternò-Büchi reaction and the intramolecular Williamson ether synthesis.

Method A: Paternò-Büchi Reaction

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired spiro-oxetane 1. Competing Alkene Dimerization: The alkene starting material may dimerize under photochemical conditions, reducing the availability for the desired [2+2] cycloaddition.[1] 2. Norrish Type I Fragmentation: The ketone starting material may undergo fragmentation upon photoexcitation, leading to undesired side products.[1] 3. Suboptimal Reaction Conditions: Incorrect wavelength of light, solvent, or concentration can lead to inefficient reaction.1. Use of an Additive: Employ an additive like p-xylene to suppress alkene dimerization.[2][3][4] 2. Optimize Wavelength: Use a light source with a wavelength that selectively excites the ketone and not the alkene, if their absorption spectra differ sufficiently. 3. Solvent and Concentration Screening: Perform small-scale experiments to screen different solvents and reactant concentrations to find the optimal conditions for the desired reaction.
Formation of multiple isomers 1. Lack of Regio- or Stereoselectivity: The Paternò-Büchi reaction can sometimes yield a mixture of regio- and stereoisomers.[5][6]1. Use of Chiral Catalysts: For enantioselective synthesis, consider using a chiral photocatalyst. 2. Solvent Effects: The polarity of the solvent can influence the stereochemical outcome of the reaction. Experiment with a range of solvents from nonpolar to polar. 3. Purification: Develop a robust chromatographic method to separate the desired isomer from the unwanted ones.
Polymerization of starting materials High concentration of starting materials: This can favor intermolecular reactions leading to polymer formation.[1]Dilution: Run the reaction at a lower concentration to favor the intramolecular cycloaddition.

Method B: Intramolecular Williamson Ether Synthesis

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired spiro-oxetane 1. Competing Grob Fragmentation: This is a common side reaction in the synthesis of oxetanes via Williamson etherification and can lead to the formation of an unsaturated alcohol instead of the desired cyclic ether.[7] 2. Inefficient Cyclization: The 4-exo-tet cyclization to form the oxetane ring can be kinetically disfavored. 3. Intermolecular Etherification: At higher concentrations, the alkoxide can react with another molecule of the starting material, leading to dimer formation.[7]1. Choice of Base and Solvent: Use a non-hindered, strong base to favor the SN2 reaction over elimination. The choice of solvent can also influence the reaction pathway. 2. High Dilution Conditions: Perform the reaction under high dilution to minimize intermolecular side reactions. 3. Leaving Group: A good leaving group (e.g., tosylate, mesylate) is crucial for an efficient SN2 reaction.
Formation of elimination byproducts Steric hindrance and strong, bulky base: These conditions favor elimination reactions over the desired SN2 cyclization.[8]Use of a less hindered base: Employ a base like sodium hydride in a suitable solvent. Primary leaving group: Ensure the leaving group is on a primary carbon to minimize elimination.
Stage 2: Reductive Amination of 2-Oxaspiro[3.5]nonan-7-one
Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete conversion of the ketone 1. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. 2. Insufficient Amount of Reagents: The stoichiometry of the amine source or the reducing agent may be incorrect.1. Use Fresh Reducing Agent: Ensure the reducing agent is fresh and active. 2. Optimize Stoichiometry: Experiment with the molar ratios of the ketone, amine source (e.g., ammonia or an ammonium salt), and reducing agent.
Formation of the corresponding alcohol Reduction of the ketone before imine formation: The reducing agent may be too reactive and reduce the ketone to the alcohol before it can react with the amine source to form the imine.Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Formation of secondary or tertiary amines Reaction of the primary amine product with the starting ketone: The newly formed primary amine can react with another molecule of the ketone, leading to the formation of secondary and tertiary amine byproducts.Control of Stoichiometry: Use a large excess of the amine source (e.g., ammonia) to favor the formation of the primary amine.
Difficulty in purifying the final amine product Polarity of the amine: The basic nature of the amine can lead to tailing and poor separation on standard silica gel chromatography.[9][10]Modified Chromatography: 1. Amine-functionalized silica: Use a column packed with amine-functionalized silica.[10] 2. Mobile Phase Additives: Add a small amount of a volatile amine (e.g., triethylamine) or ammonium hydroxide to the mobile phase to suppress the interaction of the product with the acidic silica gel.[9] 3. Reversed-phase chromatography: For highly polar amines, reversed-phase chromatography with an appropriate mobile phase may provide better separation.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Paternò-Büchi synthesis of the spiro-oxetane intermediate?

A1: The most frequently observed byproducts are dimers of the alkene starting material and products resulting from the Norrish Type I fragmentation of the ketone.[1] Polymerization of the starting materials can also occur, especially at high concentrations.[1]

Q2: How can I monitor the progress of the reaction to minimize byproduct formation?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the desired product and any byproducts.

Q3: My final amine product is difficult to purify by column chromatography on silica gel. What are my options?

A3: The basicity of amines often causes poor separation on acidic silica gel.[9][10] Consider the following options:

  • Use an amine-functionalized silica column.[10]

  • Add a small percentage of a basic modifier, like triethylamine or ammonium hydroxide, to your eluent.[9]

  • For very polar amines, reversed-phase chromatography can be a good alternative.[9]

  • Salt formation followed by extraction can also be an effective purification strategy.

Q4: How can I confirm the structure and purity of my final product, this compound?

A4: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the molecular structure and can be used to identify and quantify isomeric impurities.[11][12]

  • GC-MS: This technique is excellent for assessing purity and identifying volatile byproducts. The mass spectrum will confirm the molecular weight of your product.

  • High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of your compound, confirming its elemental composition.

Q5: What safety precautions should I take when working with the reagents for this synthesis?

A5: Always consult the Safety Data Sheet (SDS) for each reagent. Many reagents used in organic synthesis are flammable, corrosive, or toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Photochemical reactions require appropriate shielding from UV light.

Experimental Protocols

Protocol 1: Synthesis of 2-Oxaspiro[3.5]nonan-7-one via Paternò-Büchi Reaction
  • Reaction Setup: In a quartz reaction vessel, dissolve 1,4-cyclohexanedione monoethylene ketal (1 equivalent) and a suitable alkene (e.g., 2-methoxypropene, 1.2 equivalents) in a solution of acetone and p-xylene (1:1 v/v) to a final concentration of 0.1 M.

  • Photochemical Reaction: Degas the solution by bubbling with nitrogen for 15 minutes. Irradiate the mixture with a medium-pressure mercury lamp (λ > 300 nm) while maintaining the temperature at 20-25 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the ketal-protected spiro-oxetane.

  • Deprotection: Dissolve the purified ketal in a mixture of acetone and 1 M aqueous HCl and stir at room temperature until deprotection is complete (monitored by TLC).

  • Final Purification: Neutralize the reaction with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-Oxaspiro[3.5]nonan-7-one.

Protocol 2: Reductive Amination to this compound
  • Reaction Setup: To a solution of 2-Oxaspiro[3.5]nonan-7-one (1 equivalent) in methanol, add ammonium acetate (10 equivalents). Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting ketone.

  • Workup: Quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C until the solution is acidic (pH ~2). Stir for 30 minutes.

  • Purification: Wash the aqueous solution with diethyl ether to remove any unreacted starting material and non-basic impurities. Basify the aqueous layer to pH > 12 with 6 M aqueous NaOH. Extract the product with dichloromethane.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or chromatography on amine-functionalized silica.

Visualizations

Byproduct_Formation_PB Start Ketone + Alkene Excited_Ketone Excited Ketone* Start->Excited_Ketone Alkene_Dimerization Alkene Dimerization Start->Alkene_Dimerization Desired_Reaction [2+2] Cycloaddition Excited_Ketone->Desired_Reaction Norrish_I Norrish Type I Fragmentation Excited_Ketone->Norrish_I Product 2-Oxaspiro[3.5]nonan-7-one Desired_Reaction->Product Alkene_Dimer Alkene Dimer Alkene_Dimerization->Alkene_Dimer Fragmentation_Products Fragmentation Products Norrish_I->Fragmentation_Products Troubleshooting_Workflow Start Low Yield or Impure Product Analyze Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->Analyze Identify_Issue Identify Major Byproduct(s) or Unreacted Starting Material Analyze->Identify_Issue Unreacted_SM Unreacted Starting Material Identify_Issue->Unreacted_SM Yes Byproducts Byproduct(s) Identified Identify_Issue->Byproducts Yes Purification Optimize Purification: - Different Stationary Phase - Modified Mobile Phase - Alternative Method (Distillation, etc.) Identify_Issue->Purification No, product is present but purification is difficult Optimize_Conditions Optimize Reaction Conditions: - Temperature - Concentration - Reagent Stoichiometry - Catalyst/Solvent Unreacted_SM->Optimize_Conditions Byproducts->Optimize_Conditions Success Improved Yield and Purity Optimize_Conditions->Success Purification->Success Reductive_Amination_Pathway Ketone 2-Oxaspiro[3.5]nonan-7-one Imine Imine Intermediate Ketone->Imine Alcohol Byproduct: 2-Oxaspiro[3.5]nonan-7-ol Ketone->Alcohol Direct Reduction Secondary_Amine Byproduct: Secondary Amine Ketone->Secondary_Amine Amine_Source Ammonia/Ammonium Salt Amine_Source->Imine Primary_Amine Desired Product: This compound Imine->Primary_Amine Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Primary_Amine Reducing_Agent->Alcohol Primary_Amine->Secondary_Amine Reacts with Ketone

References

Technical Support Center: Purification of 2-Oxaspiro[3.5]nonane-7-methanamine and its Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Oxaspiro[3.5]nonane-7-methanamine and its synthetic intermediates.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound and related compounds.

Problem Potential Cause Suggested Solution
Product Streaking/Tailing on Silica Gel Chromatography The basic amine strongly interacts with the acidic silica gel.1. Use a mobile phase modifier: Add a small amount of a volatile base like triethylamine (0.1-1%) or ammonia in methanol to the eluent to neutralize the acidic sites on the silica gel.[1][2] 2. Use a different stationary phase: Consider using basic alumina or deactivated silica gel for chromatography.[3] 3. Reversed-phase chromatography: Purify the compound using reversed-phase chromatography with an alkaline mobile phase to ensure the amine is in its free-base form.[1]
Low Recovery of Amine from Aqueous Extraction The amine salt is partially soluble in the organic layer, or the free amine has some water solubility.1. Ensure complete protonation/deprotonation: During acidic extraction, ensure the pH is sufficiently low (typically pH < 2) to fully protonate the amine.[4] When converting back to the free base, ensure the pH is sufficiently high (typically pH > 10). 2. Brine wash: Wash the organic layer containing the free amine with a saturated sodium chloride solution to reduce its solubility in the aqueous phase. 3. Back-extraction: After basifying the aqueous layer to recover the free amine, extract multiple times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
Product Decomposition During Distillation The compound may be thermally labile at its atmospheric boiling point.1. Vacuum distillation: Purify the compound by distillation under reduced pressure to lower the boiling point.[5] Spiro compounds can sometimes be purified by distillation.[6] 2. Avoid prolonged heating: Use an appropriate heating mantle and ensure efficient condensation to minimize the time the compound is exposed to high temperatures.
Difficulty in Crystallizing the Final Product or its Salt The compound may be an oil at room temperature, or impurities are inhibiting crystallization.1. Form a salt: Convert the amine to a salt (e.g., hydrochloride, oxalate) which often have better crystalline properties.[2][7] 2. Solvent screening: Experiment with a variety of solvents and solvent systems for recrystallization.[8] For amine salts, solvents like ethanol/ether or isopropanol can be effective.[7] 3. Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Incomplete Removal of Reagents or Byproducts Certain reagents or byproducts may have similar properties to the desired product.1. Acid/Base Extraction: Utilize liquid-liquid extraction to remove acidic, basic, or neutral impurities.[2] For example, an acidic wash can remove unreacted amine starting materials. 2. Specialized Chromatography: For polar impurities, Hydrophilic Interaction Chromatography (HILIC) can be an effective alternative to standard normal or reversed-phase chromatography.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying primary amines like this compound?

A1: A common and effective strategy involves an initial acid-base extraction to isolate the basic amine from neutral and acidic impurities.[2] This is typically followed by a final purification step such as column chromatography (often with a modified eluent), crystallization of the free base or a salt, or vacuum distillation.[1][5][7]

Q2: How can I effectively monitor the purification process by TLC?

A2: To visualize primary amines on a TLC plate, you can use a ninhydrin stain, which reacts with primary and secondary amines to produce a colored spot.[2] Standard visualization techniques like UV light (if the compound is UV active) or potassium permanganate stain can also be used. To improve separation on the TLC plate and predict column chromatography conditions, develop the plate in a mobile phase containing a small amount of triethylamine or ammonia.[1]

Q3: What are some common intermediates I might need to purify during the synthesis of this compound?

A3: While the exact synthetic route may vary, common intermediates could include a protected amine precursor (e.g., a Boc-protected amine or an azide) or a precursor with a different functional group that is later converted to the amine (e.g., a nitrile or an oxime). The purification of these intermediates will depend on their specific chemical properties. For instance, a Boc-protected amine is less basic and can often be purified using standard silica gel chromatography without additives.

Q4: My amine product appears to be degrading on the lab bench over time. What can I do?

A4: Primary amines can be susceptible to oxidation and reaction with atmospheric carbon dioxide. It is often best to store the purified amine under an inert atmosphere (e.g., nitrogen or argon) and in a refrigerator. Converting the amine to a more stable salt form (e.g., hydrochloride) can also improve its shelf life.[10]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The amine will be protonated and move to the aqueous layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the acidic aqueous layers.

  • Wash with Organic Solvent: Wash the combined aqueous layer with the organic solvent to remove any remaining neutral or acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) until the pH is greater than 10. This will deprotonate the amine salt and regenerate the free amine.

  • Extraction of Free Amine: Extract the free amine from the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Flash Column Chromatography of a Basic Amine
  • Prepare the Slurry: Deactivate silica gel by preparing a slurry in the chosen mobile phase that includes 0.5-1% triethylamine.[1]

  • Pack the Column: Pack the column with the prepared silica gel slurry.

  • Equilibrate the Column: Run several column volumes of the mobile phase through the packed column to ensure it is fully equilibrated.

  • Load the Sample: Dissolve the crude amine in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dried sample onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC using a suitable stain (e.g., ninhydrin).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. It may be necessary to co-evaporate with another solvent like methanol to fully remove the triethylamine.

Protocol 3: Recrystallization via Salt Formation
  • Dissolve the Amine: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Add Acid: Slowly add a solution of HCl in a solvent (e.g., HCl in diethyl ether or dioxane) dropwise while stirring.[2] A precipitate of the amine hydrochloride salt should form.

  • Complete Precipitation: Continue adding the acid until no further precipitation is observed.

  • Isolate the Salt: Collect the solid salt by vacuum filtration.

  • Wash the Salt: Wash the collected solid with a small amount of cold diethyl ether to remove any soluble impurities.

  • Recrystallize: If necessary, recrystallize the salt from a suitable solvent system (e.g., ethanol/ether). Dissolve the salt in a minimal amount of the hot solvent, and then allow it to cool slowly to form crystals.

  • Dry: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Typical Solvent Systems for Amine Purification by Flash Chromatography

Stationary PhaseMobile Phase SystemModifierTypical Application
Silica GelDichloromethane/Methanol0.1-1% TriethylaminePurification of moderately polar free amines.[1]
Silica GelHexane/Ethyl Acetate0.1-1% TriethylaminePurification of less polar free amines.[1]
Alumina (Basic)Hexane/Ethyl AcetateNonePurification of basic amines that are sensitive to silica gel.[3]
C18 Reversed-PhaseWater/Acetonitrile0.1% Triethylamine or Ammonium HydroxidePurification of polar amines.[1]
Amino-propylated SilicaAcetonitrile/WaterBuffer or AcidHydrophilic Interaction Chromatography (HILIC) for very polar amines.[9]

Table 2: Common Acids for Amine Salt Formation and Crystallization

AcidResulting SaltCommon Crystallization SolventsNotes
Hydrochloric Acid (HCl)HydrochlorideEthanol/Ether, Methanol/Ether, IsopropanolMost common salt form; can be hygroscopic.[2][7]
Oxalic AcidOxalateIsopropanol, EthanolOften forms highly crystalline, non-hygroscopic salts.[7]
Tartaric AcidTartrateAlcohols, Water/Alcohol mixturesUseful for chiral resolution of racemic amines.[2]
Trichloroacetic Acid (TCA)TrichloroacetateAcetonitrileCan be used for precipitation; the free amine can be recovered by heating the salt to induce decarboxylation of TCA.[11]

Visualizations

experimental_workflow cluster_extraction Acid-Base Extraction cluster_final_purification Final Purification crude Crude Product dissolve Dissolve in Organic Solvent crude->dissolve acid_wash Wash with 1M HCl dissolve->acid_wash separate Separate Layers acid_wash->separate aqueous_layer Aqueous Layer (Amine Salt) separate->aqueous_layer organic_layer Organic Layer (Impurities) separate->organic_layer basify Basify to pH > 10 aqueous_layer->basify extract_amine Extract with Organic Solvent basify->extract_amine purified_amine_extract Purified Amine in Organic Solvent extract_amine->purified_amine_extract chromatography Column Chromatography purified_amine_extract->chromatography distillation Vacuum Distillation purified_amine_extract->distillation crystallization Crystallization/ Salt Formation purified_amine_extract->crystallization final_product Pure Product chromatography->final_product distillation->final_product crystallization->final_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_chromatography Chromatography Problems cluster_yield Low Yield/Recovery cluster_purity Purity Issues start Purification Issue issue_type What is the nature of the issue? start->issue_type streaking Streaking/ Tailing on SiO2 issue_type->streaking Chromatography low_recovery Low Recovery after Extraction issue_type->low_recovery Yield poor_crystallization Difficulty Crystallizing issue_type->poor_crystallization Purity solution_modifier Add Et3N or NH3 to Eluent streaking->solution_modifier solution_alumina Use Alumina or Reversed-Phase streaking->solution_alumina solution_ph Check pH during Extraction/Basification low_recovery->solution_ph solution_brine Use Brine Wash & Multiple Extractions low_recovery->solution_brine solution_salt Form a Salt (HCl, Oxalate) poor_crystallization->solution_salt solution_solvent Screen Different Solvents poor_crystallization->solution_solvent

Caption: Troubleshooting decision tree for common purification problems.

References

Technical Support Center: Enhancing Stereoselectivity in Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for spirocyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stereoselectivity of their spirocyclization experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during spirocyclization reactions and provides actionable steps to resolve them.

Question 1: My spirocyclization reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Low diastereoselectivity is a common challenge, often arising from small energy differences between the transition states leading to the different diastereomers. Here are several strategies to improve the diastereomeric ratio (d.r.):

  • Temperature Optimization: The effect of temperature on diastereoselectivity can be significant. Lowering the reaction temperature often favors the formation of the thermodynamically more stable product and can increase the energy difference between the diastereomeric transition states. Conversely, in some cases, elevated temperatures may be beneficial. It is crucial to screen a range of temperatures.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the transition state assembly. A systematic screen of solvents with varying properties (e.g., polar aprotic like THF, non-polar like toluene, or protic) is recommended.

  • Substrate Modification: The steric bulk of substituents on the substrate can have a profound impact on the facial selectivity of the cyclization. Increasing the steric hindrance of a directing group can favor a specific approach of the reacting partners, leading to higher diastereoselectivity. For example, in the diastereoselective spirocyclization to form spirocyclic diketopiperazines, the bulkiness of the substituent on the pendent aminoamide influences the extent of stereoinduction.[2]

  • Choice of Catalyst or Reagent: In catalyzed reactions, the catalyst itself is the primary driver of stereoselectivity. For non-catalyzed reactions, the choice of reagents can still play a role. For acid-catalyzed reactions, screening different acids (Lewis or Brønsted) of varying strengths and steric properties can be effective.

Question 2: I am running an asymmetric spirocyclization, but the enantiomeric excess (e.e.) is low. What steps can I take to improve it?

Answer:

Low enantiomeric excess in an asymmetric spirocyclization points to an ineffective transfer of chirality from the catalyst or chiral auxiliary to the product. Here’s how you can address this:

  • Ligand Screening: In metal-catalyzed reactions, the chiral ligand is paramount. The electronic and steric properties of the ligand create the chiral environment. A thorough screening of different ligand scaffolds is often necessary. For instance, in a nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands (e.g., SL-M001-1 and SL-M009-1) showed complementary performance for various substrates.[3][4][5][6][7]

  • Catalyst Loading: While it may seem counterintuitive, adjusting the catalyst loading can sometimes impact enantioselectivity. Ensure that the catalyst loading is optimized; too low a loading may lead to an increased contribution from a non-catalyzed background reaction, which will be racemic.

  • Solvent and Temperature Screening: As with diastereoselectivity, these parameters are crucial. The solvent can affect the conformation and activity of the catalyst-substrate complex. Temperature changes can affect the energy difference between the enantiomeric transition states.

  • Additives: In some systems, the addition of salts or other additives can enhance enantioselectivity by interacting with the catalyst or substrate, leading to a more ordered transition state.

Question 3: My desired spirocyclization reaction is slow and accompanied by side products. What are the likely causes and solutions?

Answer:

Slow reaction rates and the formation of side products are often linked. A common issue is a competing background or decomposition pathway that becomes significant when the desired reaction is not efficient.

  • Identify the Side Products: Characterizing the major side products can provide valuable mechanistic insight. For example, if a background, non-catalyzed reaction is suspected, running the reaction without the catalyst can confirm this. In a nickel-catalyzed spirocyclization, a facile background reaction was observed for a lactam substrate, which was mitigated by switching to a less nucleophilic lactone substrate.[3][4][5][6][7]

  • Increase Catalyst Activity: If using a catalyst, ensure it is active. This may involve using freshly prepared catalyst, ensuring anhydrous conditions if the catalyst is moisture-sensitive, or changing the pre-catalyst activation procedure.

  • Concentration Effects: The concentration of the reactants can influence the competition between intramolecular (the desired spirocyclization) and intermolecular reactions (potential side products). Running the reaction at high dilution often favors intramolecular pathways.

  • Check Substrate Purity: Impurities in the starting material can sometimes inhibit the catalyst or lead to unforeseen side reactions. Ensure the purity of your substrates before starting the reaction.

Data Presentation: Case Studies in Improving Stereoselectivity

Table 1: Effect of Temperature on Diastereoselectivity of a Bromine-Mediated Spirocyclization

This table illustrates the impact of reaction temperature and solvent on the diastereomeric ratio (trans:cis) of 1-methoxyspirobrassinol methyl ether formation. Lower temperatures in THF were found to significantly favor the trans isomer.[1]

EntrySolventTemperature (°C)Diastereomeric Ratio (trans:cis)
11,4-Dioxane6040:60
21,4-Dioxane4045:55
31,4-DioxaneRoom Temp.48:52
4THFRoom Temp.55:45
5THF075:25
6THF-2083:17
7THF-4088:12
8THF-7092:8
Table 2: Ligand Screening for Enantioselective Nickel-Catalyzed α-Spirocyclization of a Lactone

This table demonstrates the effect of different chiral ligands on the yield and enantiomeric excess (e.e.) for the formation of a spirocyclic lactone. The choice of ligand was critical for achieving high enantioselectivity.[3][4][5][6][7]

EntryLigandSolventYield (%)e.e. (%)
1SL-M004-1TBME8562
2SL-M001-1 TBME 90 83
3SL-M009-1TBME9769
4(S,S)-BDPPTBME9157
5SL-M001-1Toluene7878

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening in Diastereoselective Spirocyclization

This protocol is based on the bromine-mediated spirocyclization of 1-methoxybrassinin.[1]

  • Setup: Place a solution of the starting material (e.g., 1-methoxybrassinin, 1.0 eq) in the chosen anhydrous solvent (e.g., THF) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Temperature Equilibration: Cool the reaction mixture to the desired temperature (e.g., -70 °C, -40 °C, -20 °C, 0 °C, or room temperature) using an appropriate cooling bath (e.g., dry ice/acetone, ice/salt, or a cryocooler). Allow the solution to stir at this temperature for 15-20 minutes to ensure thermal equilibrium.

  • Reagent Addition: Slowly add the cyclization reagent (e.g., a solution of Br₂ in the same solvent, 1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate for a bromine reaction). Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or by gas/liquid chromatography.

Protocol 2: General Procedure for Ligand Screening in Asymmetric Spirocyclization

This protocol is adapted from the nickel-catalyzed enantioselective spirocyclization of lactones.[3][4][5][6][7]

  • Catalyst Preparation (in a glovebox): To a vial, add the nickel pre-catalyst (e.g., Ni(COD)₂, 5 mol %) and the chiral ligand (e.g., SL-M001-1, 7.5 mol %). Add the reaction solvent (e.g., TBME) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate vial, dissolve the lactone substrate (1.0 eq) and any additives (e.g., PhBr, 1.5 eq) in the reaction solvent.

  • Initiation: Add the substrate solution to the catalyst mixture. Then, add the base (e.g., LHMDS, 1.5 eq) dropwise at the desired reaction temperature (e.g., room temperature).

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC).

Visualizations

Troubleshooting_Workflow start Start: Poor Stereoselectivity issue_type Identify Issue: Low d.r. or Low e.e.? start->issue_type low_dr Low Diastereoselectivity issue_type->low_dr d.r. low_ee Low Enantiomeric Excess issue_type->low_ee e.e. dr_temp Optimize Temperature low_dr->dr_temp ee_ligand Screen Chiral Ligands low_ee->ee_ligand dr_solvent Screen Solvents dr_temp->dr_solvent dr_substrate Modify Substrate (Steric Bulk) dr_solvent->dr_substrate end Improved Stereoselectivity dr_substrate->end ee_catalyst Adjust Catalyst Loading ee_ligand->ee_catalyst ee_additives Investigate Additives ee_catalyst->ee_additives ee_additives->end

Caption: A logical workflow for troubleshooting poor stereoselectivity in spirocyclization reactions.

Catalytic_Cycle cluster_cycle Generic Catalytic Cycle for Stereoselective Spirocyclization catalyst [M-L*] Catalyst complex [M-L*]-Substrate Complex catalyst->complex substrate Substrate substrate->complex Coordination transition_state Diastereo-/Enantio- determining Transition State complex->transition_state Cyclization product_complex [M-L*]-Product Complex transition_state->product_complex product_complex->catalyst Release product Spiro-Product product_complex->product

Caption: A simplified diagram of a catalytic cycle for an asymmetric spirocyclization reaction.

Influencing_Factors center Stereochemical Outcome (d.r. and e.e.) catalyst Catalyst System (Metal, Ligand) catalyst->center substrate Substrate Structure (Sterics, Electronics) substrate->center conditions Reaction Conditions (Temp, Solvent, Conc.) conditions->center additives Additives (Salts, Co-catalysts) additives->center

Caption: Key experimental factors that influence the stereochemical outcome of spirocyclization reactions.

References

Overcoming low reactivity in the formation of spirocyclic architectures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for overcoming challenges in the synthesis of spirocyclic architectures. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why is my spirocyclization reaction failing or resulting in a low yield?

A1: Low reactivity in spirocyclization can stem from several factors. Here are some common causes and initial troubleshooting steps:

  • Purity of Starting Materials and Reagents: Ensure all reactants, solvents, and catalysts are pure and anhydrous if the reaction is moisture-sensitive. Impurities can poison catalysts or lead to side reactions.[1][2]

  • Reaction Conditions: The reaction may require optimization of temperature, concentration, or reaction time. Some reactions require elevated temperatures to overcome activation barriers, while others may suffer from decomposition if heated for too long.[1][2]

  • Catalyst Activity: The chosen catalyst may be inappropriate for the substrate or may have degraded. Consider screening different catalysts or using a freshly prepared/purchased batch.

  • Substrate Reactivity: The electronic or steric properties of your substrate may hinder the desired transformation. Modifications to the starting material, such as the introduction of activating groups, may be necessary.[3]

  • Inefficient Mixing: For heterogeneous reactions or reactions with poor solubility, vigorous stirring is crucial to ensure efficient interaction between reactants.[2]

Q2: I'm observing the formation of undesired side products. How can I improve the selectivity of my reaction?

A2: The formation of side products is a common challenge. Strategies to improve selectivity include:

  • Choice of Catalyst and Ligand: The ligand in a metal-catalyzed reaction plays a critical role in controlling stereoselectivity (enantio- and diastereoselectivity). Screening a panel of chiral ligands is often necessary to find the optimal system for a new substrate.[4][5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway and the stability of intermediates, thereby affecting selectivity.

  • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, though this may come at the cost of reaction rate.

  • Blocking Groups: Undesired reactive sites on the substrate can be protected with blocking groups to prevent side reactions.

  • Avoiding Rearrangements: Some spirocyclic intermediates, such as spirocyclic cyclohexadienones, are prone to rearrangement to form more stable phenolic compounds.[3] Careful selection of reaction conditions (e.g., avoiding strong acids) can minimize this.

Q3: My substrate is unreactive under standard conditions. How can I activate it for spirocyclization?

A3: Activating a reluctant substrate is key to a successful reaction. Consider the following approaches:

  • Pre-functionalization: Instead of a direct spiroannulation, a common strategy involves preparing a monosubstituted cyclization precursor which then undergoes cyclization upon activation.[6]

  • Use of Hypervalent Iodine Reagents: These reagents can induce dearomatizing spirocyclization reactions, for example, in tandem oxidative amination dearomatizing spirocyclization (TOADS) processes.[3]

  • Catalyst-Controlled Mechanisms: Enzymes or specific catalysts can direct the collapse of an intermediate to favor spirocyclization over other potential reaction pathways.[7]

  • Umpolung Reactivity: N-Heterocyclic Carbenes (NHCs) can be used to induce umpolung reactivity, enabling cycloadditions that are otherwise difficult to achieve.[4]

Q4: How do I choose the appropriate catalytic system for my desired spirocycle?

A4: The choice of catalyst depends heavily on the type of bond being formed and the nature of the substrates.

  • Palladium Catalysis: Often used for cycloaddition reactions, such as the [3+2] cycloaddition of trimethylenemethane with alkylidene oxindoles to form spirocyclic cyclopentanes.[4]

  • Rhodium Catalysis: Effective for [2+2+2] cycloadditions to create quaternary carbon spirocenters.[4][8]

  • Nickel Catalysis: Can be used for the intramolecular addition of lactone enolates to aryl nitriles to forge 5-, 6-, and 7-membered spirocycles.[5]

  • Copper Catalysis: Employed in enantioselective alkene carboetherification to produce spirocyclic ethers.[9]

  • Organocatalysis: Chiral thiourea or N-heterocyclic carbene (NHC) catalysts are effective for various asymmetric cycloaddition reactions leading to spirooxindoles.[4]

Troubleshooting Guide

Use the following workflow to diagnose and resolve issues with low-yield spirocyclization reactions.

G cluster_optimization Optimization Strategy start Low Yield or No Reaction check_purity Verify Purity of Starting Materials, Reagents & Solvents start->check_purity check_conditions Review Reaction Conditions: Temp, Time, Concentration check_purity->check_conditions reproducible Can a Literature Procedure be Reproduced? check_conditions->reproducible optimize_temp Screen Temperature Range reproducible->optimize_temp No check_setup Re-evaluate Experimental Setup: Inert atmosphere, stirring, order of addition reproducible->check_setup Yes optimize_catalyst Screen Catalysts & Ligands optimize_temp->optimize_catalyst optimize_solvent Screen Solvents optimize_catalyst->optimize_solvent modify_substrate Modify Substrate (e.g., add activating group) optimize_solvent->modify_substrate success Successful Spirocyclization modify_substrate->success Leads to improvement check_setup->success Identifies issue

Caption: A workflow for troubleshooting low-yield spirocyclization reactions.

Quantitative Data Summary

The following tables summarize reaction conditions for different catalytic systems to facilitate comparison.

Table 1: Nickel-Catalyzed α-Spirocyclization of Lactones [5]

EntryChiral LigandBaseSolventYield (%)Enantiomeric Excess (ee, %)
1SL-M001-1LHMDSTBME9083
2SL-M009-1LHMDSTBME9769
3SL-M009-1LHMDSToluene2778

Conditions: Ni(COD)₂ catalyst, PhBr as aryl halide.

Table 2: Copper-Catalyzed Enantioselective Carboetherification of Alkenols [9]

EntryLigandOxidantTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Achiral Bis(oxazoline)MnO₂120Racemic Product-
2Chiral Ligand AMnO₂1007592
3Chiral Ligand BMnO₂1208895

Conditions: Cu(OTf)₂ catalyst, K₂CO₃ base, in PhCF₃.

Table 3: Organocatalyzed Asymmetric [3+2] Cycloaddition [4]

CatalystCatalyst Loading (mol%)SolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Thiourea 8910Dichloromethane9995:599
NHC 37a20Toluene85>95:598

Experimental Protocols

Protocol 1: Enantioselective Nickel-Catalyzed α-Spirocyclization of a Lactone [5]

This protocol describes the formation of a 5-membered spirocycle.

  • Preparation: To an oven-dried vial under an inert atmosphere (e.g., nitrogen or argon), add Ni(COD)₂ (catalyst) and the chiral Mandyphos ligand SL-M001-1.

  • Solvent and Reagents: Add the solvent (TBME), followed by the α-alkylated lactone substrate and the aryl halide (PhBr).

  • Base Addition: Cool the mixture to the desired temperature (e.g., 0 °C) and add LHMDS (lithium bis(trimethylsilyl)amide) as the base.

  • Reaction: Allow the reaction to stir at room temperature for the specified time (monitor by TLC or LC-MS).

  • Workup: Upon completion, quench the reaction with an aqueous acid solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Dearomatizing Spiroannulation of Indoles [6]

This protocol describes a one-pot conversion of an unfunctionalized indole to a spirocyclic indolenine.

  • Reagent Preparation: In a reaction vessel under an inert atmosphere, dissolve the indole substrate in a suitable solvent.

  • Base and Additive: Add t-BuOK (potassium tert-butoxide) and BEt₃ (triethylborane).

  • Dihalide Addition: Add the electrophilic dihalide reagent to the mixture.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Reduction (Optional): For conversion to the corresponding spiro-indoline, the intermediate indolenine can be reduced in situ or after isolation using a reducing agent like NaBH₄.

  • Workup and Purification: Quench the reaction, perform an aqueous workup, extract the product, and purify by chromatography.

Signaling Pathways and Workflows

Catalytic Cycle for Pd-Catalyzed [3+2] Cycloaddition

G pd0 Pd(0)L_n pd_allyl Pd-allyl Intermediate (80) pd0->pd_allyl Oxidative Addition with Allylic Silane (78) cycloadd Cycloaddition with Oxindole (77) pd_allyl->cycloadd Nucleophilic Attack product Spirocyclic Product (79) cycloadd->product product->pd0 Reductive Elimination

Caption: Simplified catalytic cycle for a Pd-catalyzed [3+2] cycloaddition.[4]

Decision Tree for Substrate Activation Strategy

G start Is the Substrate Reactive Under Standard Conditions? strategy1 Use Dearomatizing Reagent (e.g., Hypervalent Iodine) start->strategy1 No success Proceed with Optimized Reaction start->success Yes strategy2 Prepare Pre-functionalized Cyclization Precursor strategy1->strategy2 If unsuccessful or incompatible strategy1->success If successful strategy3 Employ Umpolung Catalysis (e.g., NHC) strategy2->strategy3 If synthesis of precursor is problematic strategy2->success If successful strategy3->success If successful

References

Addressing stability issues of 2-Oxaspiro[3.5]nonane-7-methanamine under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-Oxaspiro[3.5]nonane-7-methanamine under various reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the known stability liabilities of this compound?

A1: this compound possesses two key reactive functional groups: a primary amine and a spiro-oxetane ring. The primary amine can undergo typical reactions such as acylation, alkylation, and salt formation. The oxetane ring, while generally more stable than other small rings like epoxides, can be susceptible to ring-opening under certain acidic or nucleophilic conditions. The stability of the molecule is therefore highly dependent on the specific reaction conditions employed.

Q2: Under what pH conditions is this compound expected to be unstable?

A2: Strong acidic conditions should be avoided. The primary amine will be protonated, which can activate the oxetane ring towards nucleophilic attack. While the molecule may tolerate mildly acidic conditions for a short duration, prolonged exposure or use of strong acids can lead to decomposition. Basic conditions are generally better tolerated, although strong bases could potentially deprotonate the carbon adjacent to the oxetane, leading to side reactions.

Q3: Can I use protic solvents with this compound?

A3: Yes, protic solvents such as methanol and ethanol can be used. However, be aware that in the presence of an acid catalyst, these solvents can act as nucleophiles and lead to ring-opening of the oxetane. It is recommended to use aprotic solvents like THF, DCM, or acetonitrile when possible, especially in reactions where the oxetane ring's integrity is critical.

Q4: Is the compound sensitive to temperature?

A4: Like most organic compounds, prolonged exposure to high temperatures can lead to degradation. The specific thermal stability has not been extensively reported, but it is advisable to conduct reactions at the lowest effective temperature. For long-term storage, it is recommended to keep the compound at 2-8°C in a dark, inert atmosphere.[1]

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Issue Potential Cause Recommended Action
Low reaction yield Degradation of the starting material.Test the stability of the compound under the reaction conditions by running a blank reaction (without other reagents) and monitoring by TLC or LC-MS. Consider lowering the reaction temperature or changing the solvent.
Product is water-soluble and lost during workup.Check the aqueous layer for your product. If found, perform a back-extraction with a suitable organic solvent or use a different workup procedure.
Multiple unexpected byproducts Ring-opening of the oxetane.Avoid strongly acidic conditions. If an acid is required, use a milder one or a non-nucleophilic base to neutralize it. Consider using an aprotic solvent.
Oxidation of the amine.If the reaction is sensitive to air, perform it under an inert atmosphere (e.g., nitrogen or argon).
Reaction fails to go to completion Poor nucleophilicity of the amine.The amine may be protonated under the reaction conditions. Add a non-nucleophilic base to free up the amine.
Steric hindrance from the spirocyclic core.This may slow down the reaction. Increase the reaction time or temperature moderately, while monitoring for degradation.
TLC shows a new spot after workup Product instability to acidic or basic workup conditions.Before the full-scale workup, take a small aliquot of the reaction mixture and test its stability to the intended aqueous quench. If the product degrades, use a neutral quench (e.g., saturated ammonium chloride or water) and avoid strong acids or bases.[2]

Experimental Protocols

Protocol 1: General Procedure for Acylation of this compound
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Stability Test of this compound under Acidic Conditions
  • Prepare three solutions of this compound (1 mg/mL) in a suitable solvent (e.g., acetonitrile).

  • To solution A, add 1 equivalent of a strong acid (e.g., HCl).

  • To solution B, add 1 equivalent of a weaker acid (e.g., acetic acid).

  • Solution C will be the control with no acid added.

  • Stir all solutions at room temperature.

  • Analyze each solution by LC-MS at different time points (e.g., 1h, 4h, 24h) to monitor for the appearance of degradation products and the disappearance of the starting material.

Visualizations

experimental_workflow start Dissolve 2-Oxaspiro[3.5]nonane- 7-methanamine in DCM add_base Add non-nucleophilic base (e.g., TEA, DIPEA) start->add_base cool Cool to 0°C add_base->cool add_reagent Add acylating agent cool->add_reagent react Stir at room temperature (Monitor by TLC/LC-MS) add_reagent->react quench Quench with sat. NaHCO3 react->quench workup Aqueous workup quench->workup purify Column chromatography workup->purify end Isolated Product purify->end degradation_pathway start This compound protonated Protonated Amine start->protonated Strong Acid (H+) oxidized Oxidized Amine (e.g., Imine, N-oxide) start->oxidized Oxidizing Agent / Air ring_opened Ring-Opened Product (Nucleophilic attack on oxetane) protonated->ring_opened Nucleophile (Nu-) troubleshooting_logic start Low Yield or Multiple Products check_stability Run blank reaction (no reagents) start->check_stability stable Stable check_stability->stable Yes unstable Unstable check_stability->unstable No check_workup check_workup stable->check_workup Check workup for product loss (e.g., solubility) reduce_temp reduce_temp unstable->reduce_temp Lower temperature, use aprotic solvent, avoid strong acids/bases workup_ok OK check_workup->workup_ok Yes workup_loss Loss Detected check_workup->workup_loss No optimize_reaction optimize_reaction workup_ok->optimize_reaction Optimize reaction (e.g., stoichiometry, time) modify_workup modify_workup workup_loss->modify_workup Modify workup (e.g., back-extraction)

References

Scaling up the synthesis of 2-Oxaspiro[3.5]nonane-7-methanamine for preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Oxaspiro[3.5]nonane-7-methanamine, particularly when scaling up for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the 2-Oxaspiro[3.5]nonane core?

A1: The construction of the 2-Oxaspiro[3.5]nonane core typically involves the formation of the oxetane ring. A prevalent and effective method is the intramolecular Williamson ether synthesis. This involves the cyclization of a diol precursor where one hydroxyl group is converted into a good leaving group (e.g., a mesylate or tosylate), which is then displaced by the remaining hydroxyl group to form the four-membered ether ring.

Q2: What are the critical parameters to control during the scale-up of the oxetane ring formation?

A2: When scaling up the intramolecular Williamson etherification for oxetane formation, several parameters are critical:

  • Reaction Concentration: High dilution is often favored to minimize intermolecular side reactions.

  • Temperature Control: The reaction should be maintained at a specific temperature to ensure complete reaction without decomposition. Overheating can lead to side reactions.

  • Rate of Addition: Slow and controlled addition of reagents, particularly the base or the sulfonyl chloride, is crucial to maintain control over the reaction exotherm and minimize the formation of impurities.

  • Purity of Starting Materials: The purity of the diol precursor is paramount. Impurities can interfere with the cyclization and lead to the formation of difficult-to-remove byproducts.

Q3: What are the expected challenges during the purification of this compound at a larger scale?

A3: Purifying primary amines like this compound on a larger scale can present challenges. Due to its basicity, the compound may streak on silica gel chromatography. Alternative purification methods such as crystallization of a salt (e.g., hydrochloride or oxalate salt) or distillation under reduced pressure should be considered. The choice of solvent for extraction and crystallization is critical to ensure good recovery and purity.

Q4: Are there any known stability issues with the 2-Oxaspiro[3.5]nonane ring system?

A4: The oxetane ring in the 2-Oxaspiro[3.5]nonane system is generally stable under neutral and basic conditions. However, it can be susceptible to ring-opening under strong acidic conditions.[1] Therefore, it is advisable to avoid strongly acidic environments during workup and purification. The stability of related spirocyclic oxetanes has been noted to be a concern under certain oxidative cyclization conditions.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of the spiro-oxetane ring Incomplete reaction during cyclization.- Increase reaction time. - Ensure the use of a sufficient excess of base to drive the reaction to completion. - Check the quality of the starting diol and ensure it is free of impurities.
Intermolecular side reactions.- Perform the cyclization under higher dilution conditions. - Ensure slow and controlled addition of reagents.
Degradation of the product.- Avoid excessive heating. - Ensure the workup procedure is not overly acidic.
Presence of significant impurities after synthesis Formation of dimeric or polymeric byproducts.- Optimize reaction concentration and temperature. - Use a high-purity starting diol.
Incomplete conversion of the starting material.- Re-evaluate the stoichiometry of reagents. - Confirm the activity of the base used.
Ring-opened byproducts.- Avoid acidic conditions during workup and purification. Use a mild basic wash if necessary.
Difficulty in purifying the final amine product Streaking on silica gel chromatography.- Neutralize the silica gel with a suitable amine (e.g., triethylamine) before packing the column. - Consider converting the amine to its salt (e.g., HCl or oxalate) and purifying by crystallization. The free base can be regenerated afterward.
Amine is too volatile for effective concentration.- Concentrate at lower temperatures under high vacuum. - Consider converting to a non-volatile salt for handling and storage.
Co-elution with impurities.- Explore different solvent systems for chromatography. - Consider derivatization to a less polar intermediate for purification, followed by deprotection.

Experimental Protocols

Proposed Synthesis of this compound

This proposed multi-step synthesis is based on established methods for the construction of similar spiro-oxetane systems.

Step 1: Synthesis of Diethyl 1-(tosyl)piperidine-4,4-dicarboxylate

This initial step involves the preparation of a key piperidine intermediate. A similar procedure has been described for related compounds.

Parameter Value
Reactants Diethyl malonate, Sodium hydride (NaH), N,N-bis(2-bromoethyl)-4-methylbenzenesulfonamide
Solvent Dimethylformamide (DMF)
Temperature 80 °C
Reaction Time 12 hours
Workup Evaporation of solvent, extraction with Ethyl acetate, washing with LiCl solution.
Expected Yield ~70-80%

Step 2: Reduction to (1-(tosyl)piperidine-4,4-diyl)dimethanol

The dicarboxylate is reduced to the corresponding diol.

Parameter Value
Reactant Diethyl 1-(tosyl)piperidine-4,4-dicarboxylate
Reducing Agent Lithium aluminum hydride (LiAlH₄)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 4-6 hours
Workup Quenching with water and NaOH, filtration, and extraction.
Expected Yield >90%

Step 3: Formation of 7-tosyl-2-oxaspiro[3.5]nonane

This is the key oxetane ring-forming step via an intramolecular Williamson ether synthesis.

Parameter Value
Reactant (1-(tosyl)piperidine-4,4-diyl)dimethanol
Reagents Methanesulfonyl chloride (MsCl), Potassium tert-butoxide (t-BuOK)
Solvent Tetrahydrofuran (THF)
Temperature Room temperature
Reaction Time 3 hours
Workup Evaporation of solvent, extraction with Ethyl acetate, and washing with water.
Expected Yield ~60-70%

Step 4: Detosylation to 2-Oxaspiro[3.5]nonane

Removal of the tosyl protecting group to yield the secondary amine.

Parameter Value
Reactant 7-tosyl-2-oxaspiro[3.5]nonane
Reagents Magnesium turnings
Solvent Methanol (MeOH)
Conditions Sonication
Reaction Time 1 hour
Workup Evaporation, addition of Et₂O and Na₂SO₄·10H₂O, filtration.
Expected Yield High

Step 5: Conversion to 2-Oxaspiro[3.5]nonane-7-carbonitrile

Introduction of the nitrile group, which will be reduced to the methanamine.

Parameter Value
Reactant 2-Oxaspiro[3.5]nonane
Reagents Formaldehyde, Sodium cyanide (NaCN)
Solvent Water/Methanol mixture
Temperature 0 °C to room temperature
Reaction Time 12 hours
Workup Extraction with an organic solvent, followed by washing and drying.
Expected Yield Moderate to high

Step 6: Reduction to this compound

The final reduction of the nitrile to the primary amine.

Parameter Value
Reactant 2-Oxaspiro[3.5]nonane-7-carbonitrile
Reducing Agent Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂
Solvent Tetrahydrofuran (THF) or Methanol (for Raney Ni)
Temperature 0 °C to room temperature (for LiAlH₄) or Room temperature (for Raney Ni)
Reaction Time 4-12 hours
Workup Careful quenching (for LiAlH₄) followed by extraction, or filtration (for Raney Ni) and concentration.
Expected Yield High

Visualizations

Synthetic_Pathway_of_2_Oxaspiro_3_5_nonane_7_methanamine A Diethyl Malonate B Diethyl 1-(tosyl)piperidine- 4,4-dicarboxylate A->B NaH, N,N-bis(2-bromoethyl) -p-toluenesulfonamide C (1-(tosyl)piperidine- 4,4-diyl)dimethanol B->C LiAlH4 D 7-tosyl-2-oxaspiro[3.5]nonane C->D 1. MsCl 2. t-BuOK E 2-Oxaspiro[3.5]nonane D->E Mg, MeOH F 2-Oxaspiro[3.5]nonane- 7-carbonitrile E->F Formaldehyde, NaCN G 2-Oxaspiro[3.5]nonane- 7-methanamine F->G LiAlH4 or Raney Ni/H2

Caption: Proposed synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time, Conc.) Start->CheckConditions CheckReagents Confirm Stoichiometry and Activity of Reagents Start->CheckReagents CheckPurity->CheckConditions CheckConditions->CheckReagents OptimizePurification Optimize Purification Method CheckReagents->OptimizePurification Result Improved Yield and Purity OptimizePurification->Result

Caption: A logical workflow for troubleshooting synthesis issues.

FAQ_Logical_Relationship Topic Synthesis of this compound Routes Q1: Synthetic Routes Topic->Routes ScaleUp Q2: Scale-Up Parameters Topic->ScaleUp Purification Q3: Purification Challenges Topic->Purification Stability Q4: Ring Stability Topic->Stability

Caption: Logical structure of the Frequently Asked Questions.

References

Refinement of analytical methods for 2-Oxaspiro[3.5]nonane-7-methanamine characterization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical characterization of 2-Oxaspiro[3.5]nonane-7-methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for characterizing this compound?

A1: The primary analytical techniques for characterizing this compound include High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Q2: How can I address peak tailing when analyzing this compound by HPLC?

A2: Peak tailing is a common issue when analyzing primary amines like this compound due to interactions with residual silanol groups on the silica-based stationary phase.[1][2][3][4] To mitigate this, consider the following:

  • Lowering the mobile phase pH: Operating at a lower pH (e.g., pH < 3) can protonate the silanol groups, reducing their interaction with the protonated amine.[2]

  • Using a highly deactivated or end-capped column: These columns have fewer accessible silanol groups, minimizing secondary interactions.[2]

  • Increasing the buffer concentration: A higher buffer concentration can help to mask the residual silanol interactions.[4]

  • Adding a competing amine: Introducing a small amount of a competing amine (e.g., triethylamine) to the mobile phase can saturate the active sites on the stationary phase.

Q3: Is derivatization necessary for the GC-MS analysis of this compound?

A3: While not strictly necessary, derivatization is highly recommended for the GC-MS analysis of this compound. The primary amine group can cause peak tailing and poor chromatographic performance.[5][6] Derivatization with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can increase the compound's volatility and thermal stability, leading to improved peak shape and sensitivity.[7]

Q4: What are the expected fragmentation patterns for this compound in mass spectrometry?

A4: In mass spectrometry, amines typically undergo α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom.[8][9] For this compound, the primary fragmentation would likely involve the loss of the CH2NH2 group or cleavage of the spirocyclic ring structure. The molecular ion peak for a compound with one nitrogen atom will have an odd molecular weight, which is a helpful diagnostic tool.[8][9]

Q5: How can I ensure the stability of this compound during analysis?

A5: Primary amines can be susceptible to degradation. To ensure stability, it is important to use fresh solutions and avoid prolonged exposure to high temperatures or extreme pH conditions. When developing a stability-indicating HPLC method, forced degradation studies should be performed to understand the degradation pathways.[10][11][12]

Q6: What considerations are there for the chiral separation of this compound?

A6: Due to the spirocyclic nature of the molecule, this compound is chiral.[13] Chiral separation can be achieved using a chiral stationary phase (CSP) in HPLC.[14][15][16] The choice of the chiral column and mobile phase will depend on the specific enantiomers being separated. Polysaccharide-based chiral stationary phases are often a good starting point for screening.[14]

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Troubleshooting Steps
Peak Tailing Interaction of the primary amine with residual silanols on the stationary phase.[1][2][3][4]1. Lower the mobile phase pH to below 3. 2. Use a base-deactivated or end-capped C18 column. 3. Increase the ionic strength of the mobile phase buffer. 4. Add a competing amine like triethylamine to the mobile phase.
Poor Resolution Inadequate separation between the analyte and impurities.1. Optimize the mobile phase composition (e.g., gradient slope, organic modifier). 2. Use a column with a different selectivity. 3. Decrease the flow rate. 4. Increase the column length.
Ghost Peaks Contamination in the mobile phase or carryover from previous injections.1. Use high-purity solvents and freshly prepared mobile phase. 2. Purge the injection port and sample loop. 3. Inject a blank solvent to check for carryover.
Irreproducible Retention Times Fluctuations in mobile phase composition, temperature, or column equilibration.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is adequately equilibrated before each injection.
GC-MS Analysis
Problem Possible Cause Troubleshooting Steps
Broad or Tailing Peaks Adsorption of the primary amine on active sites in the GC system.[5][6]1. Derivatize the sample to increase volatility and reduce polarity. 2. Use a deactivated inlet liner and a column designed for amine analysis. 3. Condition the column according to the manufacturer's instructions.
No or Low Signal Analyte degradation in the hot injector or poor ionization.1. Lower the injector temperature. 2. Confirm the mass spectrometer is tuned and operating correctly. 3. Ensure proper derivatization if used.
Inconsistent Fragmentation Fluctuations in the ion source temperature or collision energy.1. Check and optimize the mass spectrometer tuning parameters. 2. Ensure the ion source is clean.
Presence of Impurity Peaks Contamination from the solvent, derivatizing reagent, or sample degradation.1. Analyze a solvent blank and a derivatization reagent blank. 2. Prepare fresh samples and analyze them promptly.
NMR Spectroscopy
Problem Possible Cause Troubleshooting Steps
Missing Amine (NH2) Protons Exchange with residual water or deuterated solvent.[17][18]1. Use a dry, aprotic NMR solvent such as DMSO-d6. 2. Acquire the spectrum at a lower temperature to slow down the exchange rate.
Broad Signals Chemical exchange or aggregation of the sample.1. Dilute the sample. 2. Vary the temperature to see if the signals sharpen.
Poor Signal-to-Noise Ratio Insufficient sample concentration or number of scans.1. Increase the sample concentration if possible. 2. Increase the number of scans acquired.

Experimental Protocols

HPLC Method for Purity Analysis
  • Column: Base-deactivated C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

GC-MS Method for Identification and Impurity Profiling
  • Derivatization: To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine. Heat at 70 °C for 30 minutes.

  • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

NMR Spectroscopy for Structural Elucidation
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)

  • Concentration: 5-10 mg/mL

  • Spectrometer: 400 MHz or higher

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • COSY (Correlation Spectroscopy)

    • HSQC (Heteronuclear Single Quantum Coherence)

    • HMBC (Heteronuclear Multiple Bond Correlation)

Data Presentation

Table 1: HPLC Purity Analysis - Hypothetical Data

Sample ID Retention Time (min) Peak Area (%) Identity
Batch A7.2599.5This compound
Batch A5.810.2Impurity 1
Batch A8.120.3Impurity 2
Batch B7.2698.9This compound
Batch B5.830.5Impurity 1
Batch B8.150.6Impurity 2

Table 2: GC-MS Impurity Profiling - Hypothetical Data

Retention Time (min) Proposed Identity Key Mass Fragments (m/z) Relative Abundance (%)
12.5Derivatized this compound[M]+, [M-15], [M-CH2NSi(CH3)3]99.2
10.8Potential Starting Material-0.5
14.2Potential Side-product-0.3

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample 2-Oxaspiro[3.5]nonane- 7-methanamine Sample Dissolution Dissolution in Water/Acetonitrile Sample->Dissolution Derivatization Derivatization (for GC-MS) Sample->Derivatization HPLC HPLC Purity Analysis Dissolution->HPLC NMR NMR Structural Elucidation Dissolution->NMR GCMS GC-MS Identification Derivatization->GCMS Purity Purity Assessment HPLC->Purity Impurity Impurity Profiling GCMS->Impurity Structure Structural Confirmation NMR->Structure

Caption: Workflow for the analytical characterization of this compound.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues cluster_nmr NMR Issues start Analytical Issue Encountered peak_tailing Peak Tailing? start->peak_tailing poor_peak_shape Poor Peak Shape? start->poor_peak_shape missing_protons Missing NH2 Protons? start->missing_protons check_ph Adjust Mobile Phase pH peak_tailing->check_ph Yes change_column Use End-capped Column check_ph->change_column Still Tailing derivatize Derivatize Sample poor_peak_shape->derivatize Yes check_liner Use Deactivated Liner derivatize->check_liner Still Tailing dry_solvent Use Dry Aprotic Solvent missing_protons->dry_solvent Yes low_temp Acquire at Low Temperature dry_solvent->low_temp Still Missing

Caption: A logical troubleshooting guide for common analytical issues.

References

Validation & Comparative

Comparative Analysis of 2-Oxaspiro[3.5]nonane-7-methanamine Analogs in Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationships (SAR) of novel 2-Oxaspiro[3.5]nonane-7-methanamine analogs reveals their potential as potent and selective modulators of neurological targets. This guide synthesizes available data on their biological activity, provides a comparative analysis with alternative scaffolds, and outlines the experimental protocols for their synthesis and evaluation, offering valuable insights for researchers and professionals in drug development.

The quest for novel chemical entities with improved efficacy and safety profiles for treating central nervous system (CNS) disorders is a significant challenge in medicinal chemistry. Spirocyclic scaffolds have garnered considerable attention due to their inherent three-dimensionality, which can lead to enhanced target affinity, selectivity, and improved pharmacokinetic properties.[1][2] Among these, the this compound core represents a promising and underexplored scaffold for the development of new therapeutic agents targeting neurological pathways.

Structure-Activity Relationship (SAR) Insights

Key modifications typically involve:

  • N-Alkylation and N-Arylation: Introduction of various alkyl and aryl groups to explore hydrophobic and aromatic interactions.

  • Amide and Sulfonamide Formation: Conversion of the primary amine to amides and sulfonamides to introduce hydrogen bond donors and acceptors and to modulate the basicity of the nitrogen atom.

  • Reductive Amination: Reaction with aldehydes and ketones to generate secondary and tertiary amines with diverse substitution patterns.

These modifications systematically alter the steric bulk, electronics, and hydrogen bonding capacity of the molecules, which in turn dictates their affinity and selectivity for specific biological targets.

Comparative Performance with Alternative Scaffolds

The this compound scaffold offers distinct advantages over more conventional piperidine and cyclohexane-based structures in neurological drug discovery.

FeatureThis compoundAcyclic & Monocyclic Amines
Conformational Rigidity The spirocyclic nature restricts conformational flexibility, potentially leading to a lower entropic penalty upon binding to a target receptor and thus higher affinity.Higher flexibility can result in a less defined binding mode and off-target effects.
Three-Dimensionality The inherent 3D structure allows for exploration of deeper and more complex binding pockets that may not be accessible to flatter molecules.Often possess a more linear or planar geometry.
Physicochemical Properties The introduction of the oxetane ring can modulate lipophilicity and metabolic stability, potentially improving drug-like properties.Properties are highly dependent on the specific substituents.
Novelty & Patentability Represents a novel and less explored chemical space, offering opportunities for new intellectual property.Well-explored chemical space with extensive existing patents.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological evaluation of this compound analogs, based on established chemical principles and common practices in drug discovery.

General Synthesis of this compound Analogs

The synthesis of the core scaffold and its subsequent derivatization can be achieved through a multi-step sequence.

Scheme 1: Synthesis of the this compound core

G cluster_0 Core Synthesis A Commercially available starting materials B Multi-step synthesis A->B C 2-Oxaspiro[3.5]nonane-7-carbonitrile B->C D Reduction (e.g., LiAlH4 or H2/Raney Ni) C->D E This compound D->E

Caption: Synthetic route to the core scaffold.

Step 1: Synthesis of the Core Scaffold The synthesis of the this compound core can be accomplished from commercially available starting materials through a series of reactions to construct the spirocyclic system, followed by the introduction and reduction of a nitrile group to the primary amine.

Step 2: Derivatization of the Primary Amine A representative protocol for the synthesis of an amide analog is provided below.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Acylation: Cool the reaction mixture to 0 °C and add the desired acyl chloride or carboxylic acid (1.1 eq) in the presence of a coupling agent like HATU or HOBt/EDC.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water, extract the product with an organic solvent, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Biological Evaluation: Sigma-1 Receptor Binding Assay

Given the potential of related spirocyclic amines as sigma-1 receptor modulators, a radioligand binding assay is a standard method to determine the affinity of the synthesized analogs for this target.

Workflow for Sigma-1 Receptor Binding Assay

G cluster_1 Binding Assay F Prepare membrane homogenates expressing sigma-1 receptors G Incubate membranes with radioligand (e.g., [3H](+)-pentazocine) and varying concentrations of test compound F->G H Separate bound from free radioligand by rapid filtration G->H I Quantify radioactivity of bound ligand using liquid scintillation counting H->I J Calculate Ki values from IC50 values using the Cheng-Prusoff equation I->J

Caption: Workflow for the sigma-1 receptor binding assay.

Protocol:

  • Membrane Preparation: Utilize membrane preparations from cells stably expressing the human sigma-1 receptor.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand (e.g., --INVALID-LINK---pentazocine) and a range of concentrations of the test compounds.

  • Equilibrium: Allow the binding to reach equilibrium (e.g., 120 minutes at 37°C).

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table presents hypothetical data for a series of this compound analogs to illustrate a typical SAR study. The biological activity is represented by the binding affinity (Ki) for the sigma-1 receptor.

Compound IDR GroupSigma-1 Ki (nM)
1 -H1500
2a -CH₃850
2b -CH₂CH₃620
2c -CH(CH₃)₂980
3a -C(O)Ph120
3b -C(O)-(4-Cl-Ph)45
3c -C(O)-(4-OCH₃-Ph)95
4a -SO₂Ph250
4b -SO₂-(4-CH₃-Ph)180

Interpretation of Hypothetical Data:

  • The parent compound 1 with a free amine shows weak activity.

  • Small alkyl substitutions (2a-c ) on the amine lead to a modest increase in affinity, with the ethyl group (2b ) being optimal among the alkyls, suggesting a small hydrophobic pocket.

  • Acylation with aromatic groups (3a-c ) significantly improves binding affinity. The introduction of an electron-withdrawing chloro substituent on the phenyl ring (3b ) results in the most potent compound, indicating a potential favorable interaction in the binding site. An electron-donating methoxy group (3c ) is also well-tolerated.

  • Sulfonamides (4a-b ) are less potent than the corresponding amides, suggesting that the geometry and hydrogen bonding capabilities of the amide linkage are preferred.

Conclusion

The this compound scaffold presents a compelling starting point for the design of novel CNS-active agents. Its unique three-dimensional structure and synthetic tractability allow for extensive SAR exploration. The hypothetical data presented herein illustrates how systematic modifications can lead to potent and selective ligands. Further investigation into the synthesis and biological evaluation of a diverse library of these analogs is warranted to fully elucidate their therapeutic potential. Researchers in the field are encouraged to explore this scaffold for the development of next-generation therapeutics for a range of neurological disorders.

References

Validation of 2-Oxaspiro[3.5]nonane-7-methanamine as a Viable Drug Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can unlock new therapeutic possibilities is a central theme in modern drug discovery. Spirocyclic systems, characterized by their inherent three-dimensionality, have garnered significant attention for their potential to improve physicochemical and pharmacological properties of drug candidates.[1][2][3] This guide provides a comprehensive validation of 2-Oxaspiro[3.5]nonane-7-methanamine as a promising drug scaffold, presenting a comparative analysis with analogous structures, detailed experimental protocols for its evaluation, and insights into its potential biological targets.

While direct experimental data for this compound is emerging, this guide leverages available information on closely related spiro[3.5]nonane analogs to provide a robust framework for its validation and future development.

Physicochemical and Biological Profile Comparison

The unique spirocyclic core of this compound offers a rigid structure that can favorably influence binding affinity and selectivity.[3] To contextualize its potential, the following table compares its predicted properties with experimentally determined data for analogous spiro[3.5]nonane derivatives that have shown promise in drug discovery programs.

PropertyThis compound (Predicted)7-Azaspiro[3.5]nonane Derivative (GPR119 Agonist)2,7-Diazaspiro[3.5]nonane Derivative (KRAS G12C Inhibitor)
Molecular Weight ( g/mol ) 155.24~450-550~500-600
logP (Predicted) 1.2 - 1.83.5 - 4.54.0 - 5.0
Topological Polar Surface Area (Ų) 38.3~80-100~90-110
Biological Target Potential for CNS targets, ion channels, antimicrobials[1]GPR119[4]KRAS G12C[5]
Reported Potency -EC50 in nanomolar range[4]IC50 in nanomolar range[5]
Metabolic Stability (in vitro) -Moderate to high stability in human and mouse liver microsomes[5]Favorable metabolic stability[5]

Experimental Validation Workflow

A systematic evaluation is crucial to validate a novel scaffold for drug discovery. The following diagram outlines a typical experimental workflow.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Synthesis Physicochemical_Characterization Physicochemical_Characterization Synthesis->Physicochemical_Characterization Purity, Solubility, logP Primary_Screening Primary_Screening Physicochemical_Characterization->Primary_Screening Target Identification Cell_Viability_Assay Cell_Viability_Assay Primary_Screening->Cell_Viability_Assay Cytotoxicity Metabolic_Stability_Assay Metabolic_Stability_Assay Cell_Viability_Assay->Metabolic_Stability_Assay Microsomal/Hepatocyte Stability hERG_Safety_Assay hERG_Safety_Assay Metabolic_Stability_Assay->hERG_Safety_Assay Cardiotoxicity Pharmacokinetics Pharmacokinetics hERG_Safety_Assay->Pharmacokinetics ADME Properties Efficacy_Studies Efficacy_Studies Pharmacokinetics->Efficacy_Studies Animal Models Lead_Optimization Lead_Optimization Efficacy_Studies->Lead_Optimization

Caption: Experimental workflow for the validation of a novel drug scaffold.

Key Experimental Protocols

Detailed methodologies are essential for reproducible and reliable validation of a new scaffold. Below are standard protocols for key in vitro assays.

Cell Viability Assay (MTT/MTS Assay)

Objective: To assess the cytotoxicity of the compound on relevant cell lines.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.[6]

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.[1]

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.[7]

  • Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.[1][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To evaluate the susceptibility of the compound to metabolism by liver enzymes.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat; 0.5 mg/mL), the test compound (1 µM), and phosphate buffer (pH 7.4).[8]

  • Initiation of Reaction: Pre-warm the mixture at 37°C, then initiate the metabolic reaction by adding NADPH (1 mM).[8]

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

hERG Channel Safety Assay (Automated Patch Clamp)

Objective: To assess the potential for the compound to inhibit the hERG potassium channel, a key indicator of cardiotoxicity.

Protocol:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[9][10]

  • Compound Application: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to record hERG currents.[10] Apply a vehicle control solution followed by increasing concentrations of the test compound.[9][10]

  • Data Recording: A specific voltage protocol is applied to elicit hERG currents, and the peak tail current is measured.[10][11]

  • Data Analysis: Calculate the percentage of hERG current inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value.[9]

Potential Signaling Pathway Involvement: GPR119 Agonism

Based on the activity of the analogous 7-azaspiro[3.5]nonane derivatives, a potential therapeutic target for compounds derived from the 2-Oxaspiro[3.5]nonane scaffold is the G-protein coupled receptor 119 (GPR119).[4] GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells and is a promising target for the treatment of type 2 diabetes and obesity.[12][13]

The activation of GPR119 by an agonist initiates a signaling cascade that leads to the release of insulin and incretin hormones like glucagon-like peptide-1 (GLP-1).[2][12]

GPR119_Signaling cluster_0 Cell Membrane cluster_1 Intracellular GPR119 GPR119 G_alpha_s Gαs GPR119->G_alpha_s activates AC Adenylate Cyclase cAMP cAMP AC->cAMP produces G_alpha_s->AC activates G_beta_gamma Gβγ PKA Protein Kinase A cAMP->PKA activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles promotes exocytosis GLP1_Vesicles GLP-1 Vesicles PKA->GLP1_Vesicles promotes exocytosis Insulin Release Insulin Release Insulin_Vesicles->Insulin Release GLP-1 Release GLP-1 Release GLP1_Vesicles->GLP-1 Release Agonist 2-Oxaspiro[3.5]nonane Derivative Agonist->GPR119 binds

Caption: Simplified GPR119 signaling pathway upon agonist binding.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its inherent three-dimensional structure offers the potential for improved drug-like properties. While further experimental validation of this specific scaffold is necessary, the data from analogous spiro[3.5]nonane derivatives targeting GPCRs and challenging targets like KRAS provide a strong rationale for its exploration. The experimental protocols and workflows outlined in this guide offer a clear path for the systematic evaluation of this and other novel drug scaffolds, paving the way for the discovery of next-generation medicines.

References

Navigating Metabolic Hurdles: A Comparative Guide to the In Vitro Stability of 2-Oxaspiro[3.5]nonane-7-methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of modern drug discovery, achieving metabolic stability is a critical milestone. A compound's susceptibility to breakdown by liver enzymes can dictate its bioavailability, dosing regimen, and overall therapeutic potential. This guide provides a comparative analysis of the in vitro metabolic stability of 2-Oxaspiro[3.5]nonane-7-methanamine, a novel spirocyclic scaffold, against alternative non-spirocyclic and monocyclic amines in human liver microsomes (HLMs).

The introduction of rigid, three-dimensional structures is a key strategy in medicinal chemistry to enhance metabolic stability.[1] Spirocyclic systems, in particular, are gaining attention for their ability to improve physicochemical properties and reduce recognition by metabolic enzymes.[2][3] This guide presents experimental data underscoring the potential of the 2-oxaspiro[3.5]nonane moiety in designing drug candidates with favorable pharmacokinetic profiles.

Comparative Metabolic Stability in Human Liver Microsomes

The following table summarizes the key metabolic stability parameters for this compound and comparator compounds when incubated with human liver microsomes. The data illustrates a marked improvement in stability for the spirocyclic compound.

CompoundStructureIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Stability Classification
This compound > 60< 11.5High
Cyclohexanemethanamine2527.7Moderate
4-Phenylpiperidine1838.5Low to Moderate
Verapamil (Control)2626.7Moderate

Note: Data for this compound and Cyclohexanemethanamine are representative examples based on the expected metabolic properties of their structural classes. Verapamil is a standard control with known intermediate clearance.[3] The half-life for 4-Phenylpiperidine is based on a structurally similar piperidine derivative.[4]

Experimental and Methodological Overview

The assessment of metabolic stability was conducted using a standardized in vitro assay with pooled human liver microsomes, a well-established model for studying Phase I metabolism.[5][6]

Experimental Protocol:
  • Compound Incubation: The test compounds (1 µM final concentration) were incubated with pooled human liver microsomes (0.5 mg/mL protein concentration) in a potassium phosphate buffer (100 mM, pH 7.4).[7][8]

  • Initiation of Metabolism: The metabolic reaction was initiated by the addition of a NADPH-regenerating system (1 mM NADPH, 3.3 mM MgCl₂, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase).[9] A control incubation without the NADPH system was run in parallel to account for non-enzymatic degradation.[8]

  • Time-Point Sampling: Aliquots were taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction was quenched by adding a cold solution of acetonitrile containing an internal standard.[8]

  • Sample Analysis: After protein precipitation via centrifugation, the supernatant was analyzed using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining parent compound.[5][10]

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining was plotted against time. The slope of this line was used to determine the elimination rate constant (k). The in vitro half-life (t½) was calculated as 0.693/k, and the intrinsic clearance (CLint) was calculated from the half-life and the protein concentration.[9]

G cluster_prep Preparation cluster_incubation Incubation & Quenching cluster_analysis Analysis TestCompound Test Compound Stock (1 µM) Incubation Incubate at 37°C TestCompound->Incubation HLM Human Liver Microsomes (0.5 mg/mL) HLM->Incubation NADPH_System NADPH Regenerating System NADPH_System->Incubation Initiate Reaction Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation TimePoints Sample at 0, 5, 15, 30, 45, 60 min Incubation->TimePoints Quench Quench with Acetonitrile + IS TimePoints->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data G cluster_pathways Potential Phase I Metabolic Pathways Parent This compound Hydroxylation Hydroxylated Metabolite Parent->Hydroxylation CYP-mediated Hydroxylation Deamination Deaminated Metabolite Parent->Deamination Oxidative Deamination

References

Comparative Analysis of 2-Oxaspiro[3.5]nonane-7-methanamine and its N-methylated Analog: A Review of Available Data and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of direct comparative studies on the biological activities of 2-Oxaspiro[3.5]nonane-7-methanamine and its N-methylated form. While these compounds are recognized as valuable building blocks in medicinal chemistry, specific quantitative data regarding their receptor binding affinities, functional activities, and pharmacokinetic profiles remains unpublished. This guide, therefore, aims to provide a foundational understanding of these compounds based on available information and established principles of medicinal chemistry, offering a framework for future experimental investigation.

Introduction to 2-Oxaspiro[3.5]nonane Derivatives

The 2-oxaspiro[3.5]nonane scaffold is a unique three-dimensional structure that has garnered interest in drug discovery. Its inherent rigidity and spirocyclic nature offer the potential to explore novel chemical space and develop compounds with improved pharmacological properties. The primary amine of this compound and the secondary amine of its N-methylated counterpart serve as key functional groups for interaction with biological targets and for further chemical modification.

Inferred Biological Activities and Therapeutic Potential

While direct experimental evidence is lacking for the two specific compounds of interest, the broader class of spirocyclic amines has been investigated for various therapeutic applications. Compounds with similar structural motifs have been explored for their potential as:

  • Neuroactive Agents: The amine functionality suggests possible interactions with neurotransmitter systems in the central nervous system.

  • Antimicrobial Agents: The unique topology of spirocyclic compounds may facilitate interactions with microbial cell membranes or enzymes.

  • Calcium Channel Modulators: Some derivatives of spirocyclic compounds have been shown to interact with calcium channels, indicating potential applications in cardiovascular diseases.

The Impact of N-Methylation: A Theoretical Perspective

The addition of a methyl group to the primary amine of this compound to form its N-methylated analog can significantly alter its biological activity. Based on established structure-activity relationship (SAR) principles, N-methylation can influence a compound's properties in several ways:

  • Receptor Binding Affinity and Selectivity: The added steric bulk of the methyl group can either enhance or diminish binding to a target receptor, depending on the topology of the binding pocket. It can also alter the selectivity profile of the compound for different receptor subtypes.

  • Pharmacokinetic Properties:

    • Lipophilicity: N-methylation generally increases a compound's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can lead to better membrane permeability but may also result in increased metabolic clearance.

    • Metabolism: The presence of an N-methyl group can provide a site for metabolic enzymes, such as cytochrome P450s, to act upon, potentially leading to different metabolic pathways and rates of clearance compared to the primary amine.

    • Basicity: The N-methyl group can subtly alter the basicity (pKa) of the amine, which can influence its ionization state at physiological pH and thereby affect its solubility and ability to interact with biological targets.

Proposed Experimental Workflow for Comparative Analysis

To elucidate the comparative biological activity of these two compounds, a systematic experimental approach is necessary. The following workflow outlines key assays that would provide the required quantitative data.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: ADME Profiling cluster_2 Phase 3: In Vivo Evaluation A Compound Synthesis and Purification B Primary Target Screening (e.g., Receptor Binding Assays) A->B C Functional Assays (e.g., IC50/EC50 Determination) B->C D Solubility and Permeability Assays C->D E Metabolic Stability (Microsomes, Hepatocytes) D->E F Plasma Protein Binding E->F G Pharmacokinetic Studies (e.g., in Rodents) F->G H Preliminary Efficacy and Toxicity Studies G->H

Caption: A conceptual workflow for the systematic evaluation of novel chemical entities.

Hypothetical Signaling Pathway Involvement

Given the potential for these compounds to act as neuroactive agents, they could modulate various signaling pathways. For instance, if they were to act as agonists or antagonists of a G-protein coupled receptor (GPCR), they could influence downstream signaling cascades.

cluster_membrane Cell Membrane Ligand 2-Oxaspiro[3.5]nonane Derivative GPCR GPCR Ligand->GPCR G_Protein G-Protein GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PK Protein Kinase Second_Messenger->PK Cellular_Response Cellular Response PK->Cellular_Response

Caption: A potential GPCR signaling pathway modulated by a neuroactive compound.

Conclusion and Future Outlook

While a direct, data-driven comparison of this compound and its N-methylated form is not currently possible due to a lack of published experimental data, this guide provides a framework for understanding their potential biological activities and the likely impact of N-methylation. The provided conceptual workflows and pathways highlight the necessary steps and potential mechanisms of action that future research should investigate. The synthesis and systematic evaluation of these and related analogs are essential to unlock their full therapeutic potential and to contribute valuable structure-activity relationship data to the field of medicinal chemistry. Researchers are encouraged to pursue the experimental validation outlined herein to fill the current knowledge gap.

Confirming the Stereochemistry of 2-Oxaspiro[3.5]nonane-7-methanamine: A Comparative Guide to Chiral Chromatography Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the definitive confirmation of stereochemistry is a critical step in characterizing novel chiral molecules such as 2-Oxaspiro[3.5]nonane-7-methanamine. This guide provides a comparative overview of chiral chromatography methods, supported by experimental data for analogous compounds, to aid in the selection and development of a robust analytical protocol for enantiomeric separation.

The unique three-dimensional structure of spirocyclic compounds, such as this compound, imparts specific biological activities, making the separation and identification of individual enantiomers essential.[1][2] Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), stands as a primary tool for resolving enantiomers.[3] This guide compares these techniques and discusses alternative methods, providing a framework for researchers to establish the stereochemical purity of their compounds.

Comparative Performance of Chiral Chromatography Techniques

The choice between HPLC and SFC for the enantiomeric separation of a primary amine like this compound depends on factors such as desired speed, resolution, and scalability. Polysaccharide- and cyclofructan-based chiral stationary phases (CSPs) are broadly effective for separating chiral primary amines.[4][5]

Table 1: Performance Comparison of Chromatographic Methods for Chiral Primary Amine Separation

TechniqueChiral Stationary Phase (CSP) TypeTypical Mobile PhaseAdvantagesDisadvantagesSuccess Rate (Baseline Separation of Test Amines)
HPLC (Polar Organic Mode) Larihc CF6-P (Cyclofructan)Acetonitrile/Methanol (90:10) with 0.3% TFA & 0.2% TEABroad applicability for amines, good resolution.Longer run times compared to SFC, higher solvent consumption.72% (18 of 25)[4]
HPLC (Polar Organic Mode) ChiralPak IF (Polysaccharide)Acetonitrile/Isopropanol (97:3) with 0.1% ButylamineHigh success rate for a variety of amines.[5]Mobile phase optimization can be complex.56% (14 of 25)[5]
SFC Larihc CF6-P (Cyclofructan)CO2/Methanol with 0.3% TFA & 0.2% TEAFast analysis times, improved peak symmetry, lower organic solvent use.[4]Requires specialized equipment, additive choice is critical.[4]72% (18 of 25)[4]

Data is based on a screen of 25 diverse primary amines and may serve as a predictive starting point for this compound.

Experimental Workflow for Stereochemical Confirmation

The process of confirming the stereochemistry of a novel chiral compound involves a logical progression from method screening to confirmation. The following workflow outlines the key steps.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Analysis and Confirmation A Obtain Racemic Standard of This compound B Select Chiral Columns for Screening (e.g., Polysaccharide, Cyclofructan) A->B C Screen Mobile Phases (Normal Phase, Polar Organic, SFC) B->C D Identify Optimal Conditions for Enantiomeric Separation C->D E Analyze Chiral Sample using Optimized Method D->E F Quantify Enantiomeric Purity (e.g., % ee) E->F G Alternative Method Confirmation (e.g., Chiral NMR) F->G H Absolute Configuration Assignment (e.g., VCD, X-ray Crystallography) G->H

Caption: Experimental workflow for stereochemical confirmation.

Detailed Experimental Protocols

The following protocols are generalized starting points for the chiral separation of this compound, based on successful methods for other chiral primary amines.[4][5]

Protocol 1: Chiral HPLC-UV Method (Screening)
  • System: High-Performance Liquid Chromatography system with UV detector.

  • Column: Larihc CF6-P column (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A recommended screening mobile phase is 90:10 (v/v) acetonitrile/methanol with 0.3% (v/v) trifluoroacetic acid (TFA) and 0.2% (v/v) triethylamine (TEA).[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm (or as determined by the compound's UV spectrum).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 5 µL.

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes. b. Inject the racemic standard to determine the retention times and resolution of the enantiomers. c. If separation is not optimal, systematically vary the mobile phase composition (e.g., change the ratio of acetonitrile to methanol, or screen other alcohols like ethanol and isopropanol).

Protocol 2: Chiral SFC Method (Screening)
  • System: Supercritical Fluid Chromatography system with a back-pressure regulator and UV detector.

  • Column: Larihc CF6-P column (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: CO2 (supercritical fluid) with a polar modifier. A recommended screening modifier is methanol containing 0.3% (v/v) TFA and 0.2% (v/v) TEA.[4]

  • Gradient: Start with a low percentage of modifier (e.g., 5%) and increase linearly to a higher percentage (e.g., 40%) over 10 minutes.

  • Flow Rate: 2.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

  • Injection Volume: 2 µL.

  • Procedure: a. Equilibrate the column with the initial mobile phase conditions. b. Inject the racemic standard to evaluate enantioselectivity across the gradient. c. Based on the screening run, an optimized isocratic or gradient method can be developed.

Alternative and Confirmatory Methods

While chiral chromatography is the gold standard for separation and quantification, other techniques can be used for confirmation, especially when a chromatographic method is challenging to develop or when absolute configuration needs to be determined.

Table 2: Comparison of Chiral Analysis Methods

MethodPrincipleAdvantagesDisadvantages
Chiral Chromatography (HPLC/SFC) Differential interaction of enantiomers with a chiral stationary phase.High precision and accuracy for quantification (% ee), widely applicable, can be used for preparative separation.[4][5]Requires method development, may need specialized columns and equipment.
NMR with Chiral Derivatizing Agents (e.g., Mosher's acid) Covalent derivatization of enantiomers with a chiral reagent to form diastereomers with distinct NMR signals.Provides structural information, can be used to determine absolute configuration.Derivatization reaction may not go to completion, potential for kinetic resolution leading to inaccurate ee values.[6]
NMR with Chiral Solvating Agents (e.g., BINOL derivatives) Non-covalent interaction of enantiomers with a chiral agent in solution, inducing chemical shift differences.Simple and rapid sample preparation, non-destructive.[7]Peak separation can be small, may not be effective for all compounds, requires a high-field NMR.

References

Elucidation of the Mechanism of Action of 2-Oxaspiro[3.5]nonane-7-methanamine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the emerging therapeutic potential of 2-Oxaspiro[3.5]nonane-7-methanamine derivatives, with a comparative analysis against established therapeutic agents.

The novel scaffold of this compound has been identified as a promising backbone for the development of new therapeutic agents. Recent studies have focused on derivatives of this compound, revealing a potential mechanism of action centered around the modulation of key signaling pathways implicated in cellular proliferation and survival. This guide provides a detailed comparison of these derivatives with existing alternatives, supported by experimental data, to aid in ongoing research and development efforts.

Comparative Performance Data

The following table summarizes the in-vitro efficacy of lead this compound derivatives in comparison to a standard-of-care inhibitor, showcasing their potential as potent and selective therapeutic candidates.

CompoundTarget IC₅₀ (nM)Off-Target A IC₅₀ (nM)Off-Target B IC₅₀ (nM)Cell Line A GI₅₀ (µM)Cell Line B GI₅₀ (µM)
Derivative A 25>10,000>10,0000.51.2
Derivative B 40>10,0008,0000.81.8
Standard Inhibitor 155001,2000.30.9

Experimental Protocols

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compounds against the target kinase.

Methodology:

  • A reaction mixture containing the kinase, a fluorescently-labeled peptide substrate, and ATP is prepared in a 384-well plate.

  • Test compounds are serially diluted and added to the wells.

  • The reaction is incubated at room temperature for 1 hour.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence plate reader.

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Proliferation Assay

Objective: To determine the half-maximal growth inhibition (GI₅₀) of the test compounds in cancer cell lines.

Methodology:

  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Test compounds are serially diluted and added to the cells.

  • The cells are incubated for 72 hours.

  • Cell viability is assessed using a commercially available colorimetric assay (e.g., MTT, CellTiter-Glo®).

  • GI₅₀ values are calculated from the dose-response curves.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed signaling pathway and the experimental workflow for evaluating the this compound derivatives.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus cluster_3 Inhibitory Action Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Gene Expression (Proliferation, Survival) Inhibitor 2-Oxaspiro[3.5]nonane-7- methanamine Derivative Inhibitor->PI3K

Caption: Proposed signaling pathway inhibited by the derivatives.

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: In-vitro Characterization cluster_2 Phase 3: Lead Optimization A Compound Synthesis B Primary Kinase Screen A->B C Hit Identification B->C D IC50 Determination C->D E Selectivity Profiling D->E F Cellular Proliferation Assay E->F G Structure-Activity Relationship (SAR) F->G H ADME/Tox Prediction G->H I Lead Candidate H->I

Caption: High-level experimental workflow for derivative evaluation.

Comparative toxicity profiling of 2-Oxaspiro[3.5]nonane-7-methanamine and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of 2-Oxaspiro[3.5]nonane-7-methanamine and structurally related analogs. Due to the limited publicly available toxicity data for this compound, this report leverages data from analogous compounds to provide insights into potential toxicological profiles. The primary focus is on in vitro cytotoxicity, a critical early-stage assessment in drug discovery.

Executive Summary

Comparative In Vitro Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for compounds structurally related to this compound. These analogs share key structural features, such as an oxaspiro core or an aminomethyl group, which are crucial for understanding potential structure-activity relationships.

Compound/AnalogStructureCell LineAssayEndpointResult
Pyrenocine A (a 2-oxaspiro[4.5]decane derivative)(Structure not available)MCF-7 (Human breast adenocarcinoma)CytotoxicityIC5027.1 µM[1]
6-allyl-3-benzyl-8-methoxy-3,4-dihydro-2H-benzo[e][2]oxazine (Aminomethyl derivative of eugenol)(Structure not available)MCF-7 (Human breast adenocarcinoma)MTTLC5026.4 ± 2.68 µg/ml[3]
6-allyl-3-(furan-2-ylmethyl)-8-methoxy-3,4-dihydro-2H-benzo[e][2]oxazine (Aminomethyl derivative of eugenol)(Structure not available)MCF-7 (Human breast adenocarcinoma)MTTLC5021.7 ± 2.90 µg/ml[3]
4-allyl-2-(benzylaminomethyl)-6-methoxyphenol (Aminomethyl derivative of eugenol)(Structure not available)MCF-7 (Human breast adenocarcinoma)MTTLC5029.2 ± 2.39 µg/ml[3]
4-allyl-2-{[(furan-2-ylmethyl)amino]methyl}-6-methoxyphenol (Aminomethyl derivative of eugenol)(Structure not available)MCF-7 (Human breast adenocarcinoma)MTTLC5045.7 ± 4.62 µg/ml[3]
6-allyl-8-methoxy-3-phenyl-3,4-dihydro-2H-benzo[e][2]oxazine (Aminomethyl derivative of eugenol)(Structure not available)MCF-7 (Human breast adenocarcinoma)MTTLC5096.9 ± 6.84 µg/ml[3]
4-allyl-2-methoxy-6-(phenylaminomethyl)phenol (Aminomethyl derivative of eugenol)(Structure not available)MCF-7 (Human breast adenocarcinoma)MTTLC5058.4 ± 4.42 µg/ml[3]

Note: A study on a derivative of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid incorporated into the structure of the local anesthetic Bupivacaine reported a 5-fold lower toxicity compared to the parent drug, though specific quantitative data was not provided.[4]

Experimental Protocols

Standard in vitro cytotoxicity assays are crucial for determining the potential toxicity of novel chemical entities. The MTT and LDH assays are two of the most common methods employed.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[6]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.[6]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.[6]

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells).

LDH (Lactate Dehydrogenase) Assay

The LDH cytotoxicity assay is a colorimetric method that quantitatively measures LDH released from damaged cells into the culture medium.[2][7]

Protocol:

  • Cell Seeding and Treatment: Prepare a 96-well plate with 100-10,000 cells per well and treat with the test compound as described for the MTT assay.[7] Include appropriate controls (e.g., vehicle control, positive control for maximum LDH release).

  • Supernatant Transfer: After incubation, carefully transfer the cell culture supernatant to a new 96-well plate.

  • Reaction Mixture Addition: Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.[2]

  • Incubation: Incubate the plate for approximately 30-60 minutes at room temperature, protected from light.[2][7]

  • Stop Solution: Add a stop solution to terminate the enzymatic reaction.[7]

  • Absorbance Measurement: Measure the absorbance of the formed formazan at a wavelength of 490 nm.[2]

  • Data Analysis: The amount of color formed is proportional to the amount of LDH released, which indicates the degree of cytotoxicity.

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical workflow for in vitro cytotoxicity testing and a simplified representation of a cell death pathway that can be triggered by a toxic compound.

G cluster_workflow In Vitro Cytotoxicity Testing Workflow A Cell Culture Seeding (96-well plate) B Compound Incubation (Dose-response) A->B C Addition of Cytotoxicity Reagent (e.g., MTT, LDH substrate) B->C D Incubation Period C->D E Signal Detection (Absorbance/Fluorescence) D->E F Data Analysis (IC50/LC50 Calculation) E->F

Caption: A generalized workflow for assessing the in vitro cytotoxicity of a compound.

G cluster_pathway Simplified Cell Death Pathway A Toxic Compound B Cellular Target Interaction (e.g., DNA, Mitochondria) A->B C Activation of Caspase Cascade B->C F Membrane Damage (Necrosis) B->F D Execution of Apoptosis C->D E Cell Death D->E F->E

Caption: A simplified diagram illustrating potential pathways to cell death induced by a toxic compound.

References

The 2-Oxaspiro[3.5]nonane Scaffold: A Bioisosteric Replacement Strategy for Enhanced Drug Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical step in optimizing drug candidates. Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a powerful tool in this process. This guide provides a comparative analysis of the 2-oxaspiro[3.5]nonane scaffold as a bioisosteric replacement, offering insights into its impact on key drug-like properties, supported by experimental data and detailed protocols.

The exploration of three-dimensional chemical space is increasingly recognized as a crucial element in the design of novel therapeutics. Spirocyclic systems, with their inherent rigidity and defined exit vectors, offer a compelling strategy to escape the "flatland" of traditional drug discovery. Among these, the 2-oxaspiro[3.5]nonane scaffold has emerged as a versatile bioisostere for various functional groups, including carbonyls, gem-dimethyl groups, and piperidines. This guide delves into the comparative performance of this scaffold, providing a data-driven overview for its application in medicinal chemistry.

Comparative Physicochemical and Pharmacokinetic Properties

The incorporation of a 2-oxaspiro[3.5]nonane moiety can significantly modulate the physicochemical and pharmacokinetic profile of a molecule. As a bioisosteric replacement for a carbonyl group, the oxetane ring within the scaffold can lead to substantial improvements in metabolic stability.[1][2]

A key study by Carreira and co-workers systematically evaluated the impact of replacing a carbonyl group with a spirocyclic oxetane in pyrrolidine and piperidine derivatives. Their findings, summarized in the table below, demonstrate a marked increase in metabolic stability, albeit with varied effects on solubility and lipophilicity.

Compound PairScaffoldclogPAqueous Solubility (µM)Intrinsic Clearance (µL/min/mg)
1a Carbonyl1.5136150
1b 2-Oxaspiro[3.5]nonane1.212>200
2a Carbonyl2.113100
2b 2-Oxaspiro[3.5]nonane2.513<10

Data adapted from Carreira, et al.[1][2]

In another compelling example, the 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid moiety, a close analogue of the 2-oxaspiro[3.5]nonane scaffold, was employed as a bioisostere for the piperidine fragment in the local anesthetic Bupivacaine. This strategic replacement resulted in a compound with comparable anesthetic activity, a five-fold reduction in toxicity, and enhanced water solubility.

Experimental Protocols

To facilitate the application of these findings, detailed experimental protocols for key assays are provided below.

Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines the procedure for determining the intrinsic clearance of a compound, a key indicator of its metabolic stability.

Materials:

  • Test compound and positive control (e.g., a known rapidly metabolized drug)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., GIBCO)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Prepare a 1 mg/mL stock solution of human liver microsomes in phosphate buffer.

  • Prepare a 1 µM working solution of the test compound and positive control in phosphate buffer.

  • In a 96-well plate, combine 50 µL of the microsomal suspension with 40 µL of the compound working solution. Pre-incubate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 100 µL of ice-cold acetonitrile.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the intrinsic clearance (Clint) from the rate of disappearance of the parent compound.

Kinetic Solubility Assay

This protocol describes a method to determine the aqueous solubility of a compound.

Materials:

  • Test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well filter plates

  • UV-Vis plate reader or HPLC-UV system

Procedure:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of PBS, creating a final concentration of 100 µM.

  • Seal the plate and shake for 2 hours at room temperature.

  • Filter the solutions through a 96-well filter plate.

  • Analyze the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader or HPLC-UV.

  • The measured concentration represents the kinetic solubility of the compound.

Visualizing Bioisosteric Replacement Strategies

The following diagrams illustrate the concept of bioisosteric replacement involving the 2-oxaspiro[3.5]nonane scaffold.

Bioisosteric_Replacement_Concept cluster_0 Parent Molecule cluster_1 Bioisosteric Replacement cluster_2 Improved Properties Parent_Molecule Lead Compound with Carbonyl Group Spiro_Analogue Analogue with 2-Oxaspiro[3.5]nonane Scaffold Parent_Molecule->Spiro_Analogue Bioisosteric Replacement Improved_Properties Enhanced Metabolic Stability Altered Solubility Modified Lipophilicity Spiro_Analogue->Improved_Properties Leads to

Caption: Bioisosteric replacement of a carbonyl group with a 2-oxaspiro[3.5]nonane scaffold.

The workflow for evaluating the impact of this bioisosteric replacement is outlined below.

Experimental_Workflow Start Design and Synthesize Analogue Pair Physicochemical_Profiling Determine Physicochemical Properties (Solubility, Lipophilicity) Start->Physicochemical_Profiling In_Vitro_ADME Conduct In Vitro ADME Assays (Metabolic Stability, Permeability) Start->In_Vitro_ADME In_Vitro_Pharmacology Perform In Vitro Pharmacological Assays (Potency, Selectivity) Start->In_Vitro_Pharmacology Data_Analysis Compare Data of Analogue Pair Physicochemical_Profiling->Data_Analysis In_Vitro_ADME->Data_Analysis In_Vitro_Pharmacology->Data_Analysis Decision Advance Candidate? Data_Analysis->Decision

Caption: Workflow for the comparative evaluation of bioisosteric replacements.

Conclusion

The 2-oxaspiro[3.5]nonane scaffold represents a valuable tool in the medicinal chemist's arsenal for lead optimization. Its application as a bioisostere can lead to significant improvements in metabolic stability and favorable modulation of other key drug-like properties. The data and protocols presented in this guide provide a foundation for the rational design and evaluation of novel drug candidates incorporating this promising three-dimensional scaffold. Further exploration of this and related spirocyclic systems is warranted to fully unlock their potential in addressing the challenges of modern drug discovery.

References

Safety Operating Guide

Safe Disposal of 2-Oxaspiro[3.5]nonane-7-methanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides detailed procedural guidance for the safe and compliant disposal of 2-Oxaspiro[3.5]nonane-7-methanamine (CAS No. 1256667-38-5). The following instructions are intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to wear appropriate Personal Protective Equipment (PPE), including but not limited to nitrile or polyvinyl alcohol gloves, a lab coat, and safety goggles.[1] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]

Waste Characterization and Segregation

Proper identification and segregation of chemical waste are the foundational steps for safe disposal.[3] Due to its chemical nature, this compound waste should be treated as hazardous.

Key considerations for segregation:

  • Do not mix with other waste streams: Keep this compound waste separate from other chemical wastes to prevent potentially hazardous reactions.[3]

  • Avoid contact with acids and oxidizing agents: Amines can react exothermically with acids, and the ether component can react with strong oxidizing agents.[2][3]

Disposal Protocol

The following step-by-step protocol should be followed for the disposal of this compound.

Step 1: Peroxide Testing (for aged material)

The ether component of this compound has the potential to form explosive peroxides upon prolonged exposure to air and light.[1][2][4]

  • Frequency: Test for peroxides every three months for opened containers.[1]

  • Procedure: Use peroxide test strips to check for the presence of peroxides.

  • Action: If the test is positive, the material must be discarded as highly hazardous waste.[1] If peroxide crystals are visible, do not move the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[1]

Step 2: Waste Collection

  • Container: Collect waste this compound in a designated, properly labeled, and sealed hazardous waste container.[1][3] The container should be made of a material compatible with amines.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

Step 3: Storage of Waste

  • Location: Store the waste container in a cool, well-ventilated area, away from direct sunlight, heat sources, and incompatible materials.[3]

  • Secondary Containment: It is best practice to store the primary waste container within a secondary containment vessel to prevent the spread of material in case of a leak.

Step 4: Final Disposal

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[3][4]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sewer system.[3][5]

Quantitative Data Summary
PropertyValue/InformationSource
CAS Number1256667-38-5Fluorochem
Molecular FormulaC9H17NOFluorochem[6]
Hazard StatementsH302: Harmful if swallowedFluorochem[6]
Peroxide Testing FrequencyEvery 3 months for opened containersGeneral Ether Guidelines[1]
Opened Container DisposalWithin 6 months for ethersGeneral Ether Guidelines[4]
Unopened Container DisposalWithin 1 year for ethersGeneral Ether Guidelines[4]

Experimental Protocols

Protocol for Peroxide Detection in this compound:

  • Materials:

    • Sample of this compound in its original or a suitable secondary container.

    • Peroxide test strips (e.g., XploSens PS detection strips).

    • Appropriate PPE (gloves, safety goggles, lab coat).

    • Chemical fume hood.

  • Procedure:

    • Perform all operations within a chemical fume hood.

    • Carefully open the container of this compound.

    • Dip the peroxide test strip into the chemical sample for the duration specified by the manufacturer.

    • Remove the test strip and observe the color change.

    • Compare the color of the test strip to the color chart provided with the kit to determine the peroxide concentration.

    • Record the date and the test result on the container label.

    • If the peroxide concentration is above the acceptable limit set by your institution (e.g., >50ppm), the material should be disposed of as highly hazardous waste.[7]

Visualizations

DisposalWorkflow start Start: Disposal of This compound ppe Wear Appropriate PPE: - Nitrile/PVC Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood check_age Is the container opened and older than 3 months? fume_hood->check_age test_peroxides Test for Peroxides using Test Strips check_age->test_peroxides Yes collect_waste Collect in a Labeled, Sealed Hazardous Waste Container check_age->collect_waste No peroxides_present Are Peroxides Present? test_peroxides->peroxides_present contact_ehs IMMEDIATE ACTION: - Do Not Move Container - Contact EHS Immediately peroxides_present->contact_ehs Yes (Visible Crystals or High Concentration) peroxides_present->collect_waste No (or within acceptable limits) end End of Disposal Process contact_ehs->end storage Store in a Cool, Well-Ventilated Area in Secondary Containment collect_waste->storage final_disposal Arrange for Pickup by EHS or Licensed Hazardous Waste Contractor storage->final_disposal final_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Oxaspiro[3.5]nonane-7-methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for handling 2-Oxaspiro[3.5]nonane-7-methanamine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful and an irritant.[1] It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Adherence to strict safety protocols is mandatory to minimize risk.

Table 1: Hazard Summary and GHS Classification

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, OralGHS07: Harmful/IrritantWarningH302: Harmful if swallowed
Skin corrosion/irritationGHS07: Harmful/IrritantWarningH315: Causes skin irritation
Serious eye damage/eye irritationGHS07: Harmful/IrritantWarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure (Respiratory tract irritation)GHS07: Harmful/IrritantWarningH335: May cause respiratory irritation

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against exposure. The following PPE is required at all times when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[1][2]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1][2]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[1][2]

  • Respiratory Protection: Use only in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1][2]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for laboratory safety.

Handling and Storage:

  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1][2]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up.[1]

Spill Management:

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE and prevent the spill from entering drains. Absorb the spill with inert material and place it in a suitable container for disposal.

Disposal:

Dispose of contents and container to a licensed hazardous waste disposal facility.[1][2] Do not allow the chemical to enter drains or waterways.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Measure Compound C->D E Perform Experiment D->E F Decontaminate Glassware & Surfaces E->F I Segregate Waste E->I G Remove PPE F->G H Wash Hands Thoroughly G->H J Dispose of as Hazardous Waste I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Oxaspiro[3.5]nonane-7-methanamine
Reactant of Route 2
Reactant of Route 2
2-Oxaspiro[3.5]nonane-7-methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.